molecular formula C16H22O8 B1675895 Macrosphelide A CAS No. 172923-77-2

Macrosphelide A

Cat. No.: B1675895
CAS No.: 172923-77-2
M. Wt: 342.34 g/mol
InChI Key: MJMMUATWVTYSFD-FTXQSDARSA-N
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Description

(+)-Macrosphelide A is a fungal metabolite originally isolated from Microsphaeropsis. It inhibits adhesion of HL-60 human leukemia cells to human umbilical vein endothelial cells (HUVECs) in a concentration-dependent manner. It also inhibits the growth of SKOV3 ovarian cancer cells in a concentration-dependent manner. (+)-Macrosphelide A inhibits the growth of Gram-positive bacteria, including B. subtilis, M. luteus, B. thuringiensis, and S. aureus (MICs = 143, 143, 57, and 57 μg/ml, respectively), but not Gram-negative bacteria or fungi.>(+)-Macrosphelide A is a fungal metabolite that inhibits adhesion of HL-60 human leukemia cells to human umbilical vein endothelial cells (HUVECs) in a concentration-dependent manner. It also inhibits the growth of SKOV3 ovarian cancer cells in a concentration-dependent manner. (+)-Macrosphelide A inhibits the growth of Gram-positive bacteria, including B. subtilis, M. luteus, B. thuringiensis, and S. aureus but not Gram-negative bacteria or fungi.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,7E,9R,10S,13E,15R,16S)-9,15-dihydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O8/c1-9-8-16(21)24-11(3)13(18)5-7-15(20)23-10(2)12(17)4-6-14(19)22-9/h4-7,9-13,17-18H,8H2,1-3H3/b6-4+,7-5+/t9-,10-,11-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMMUATWVTYSFD-FTXQSDARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC(C(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)O[C@H]([C@@H](/C=C/C(=O)O[C@H]([C@@H](/C=C/C(=O)O1)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Mechanism of Action of Macrosphelide A in Cell Adhesion

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Macrosphelide A (MS-A) is a 16-membered macrolide antibiotic and a potent inhibitor of cell-cell adhesion.[1][2] Originally isolated from the fungus Microsphaeropsis sp.[3] FO-5050, MS-A represents a significant class of small-molecule inhibitors that target the initial steps of the inflammatory cascade and cancer metastasis.

Unlike cytotoxic agents that destroy cells, MS-A functions as a "molecular brake," specifically disrupting the interaction between E-selectin (CD62E) on activated endothelial cells and sialyl Lewis X (sLeˣ) moieties on leukocytes or tumor cells. This guide details the mechanistic underpinnings, structure-activity relationships (SAR), and validation protocols for MS-A.

Part 1: The Mechanistic Core

The Target: The Selectin-Ligand Interface

The primary mechanism of MS-A is the blockade of leukocyte rolling , the first committed step in extravasation.

  • The physiological context: Under basal conditions, leukocytes flow freely in the bloodstream. Upon tissue injury, cytokines (TNF-α, IL-1β) or endotoxins (LPS) stimulate endothelial cells to express E-selectin.

  • The molecular lock-and-key: E-selectin contains an N-terminal C-type lectin domain that binds Ca²⁺-dependently to tetrasaccharide carbohydrates, specifically sLeˣ (Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc), presented on leukocyte surface glycoproteins (e.g., PSGL-1, ESL-1).

  • MS-A Action: MS-A intervenes at this interface. With an IC50 of approximately 3.5 µM , it prevents the physical adhesion of sLeˣ-positive cells to E-selectin.[1] This inhibition is non-cytotoxic at effective concentrations, distinguishing it from general toxins.

Pathway Visualization: Leukocyte Extravasation

The following diagram illustrates the specific intervention point of MS-A within the inflammatory cascade.

MSA_Mechanism LPS Stimulus (LPS/TNF-α) Endo_Rest Resting Endothelium LPS->Endo_Rest Activation Endo_Act Activated Endothelium Endo_Rest->Endo_Act ESel E-Selectin Expression Endo_Act->ESel Upregulation Rolling Rolling/Tethering (Selectin-Mediated) ESel->Rolling Binds sLeˣ Leuko Leukocyte (sLeˣ positive) Leuko->Rolling Firm Firm Adhesion (Integrin/ICAM-1) Rolling->Firm Activation Trans Transmigration Firm->Trans MSA Macrosphelide A (Inhibitor) MSA->Rolling BLOCKS (IC50 ~3.5 µM)

Figure 1: The Inflammatory Adhesion Cascade. MS-A specifically targets the Selectin-mediated rolling phase, preventing subsequent firm adhesion and transmigration.

Part 2: Chemical Biology & SAR

Pharmacophore Analysis

MS-A is a 16-membered macrolide.[2][3] Structure-Activity Relationship (SAR) studies involving total synthesis and derivatization have highlighted critical features for its bioactivity:

  • Ring Size: The 16-membered ring is optimal. Contraction to 14- or 15-membered rings significantly reduces inhibitory potency.

  • Stereochemistry: The specific spatial arrangement of the ester linkages is vital for binding affinity.

  • Functional Groups:

    • The presence of ketone and hydroxyl groups facilitates hydrogen bonding within the target pocket.

    • Derivatives (e.g., MS-B) show that minor modifications can drastically alter potency (see Table 1).

Comparative Potency Data

The following table summarizes the inhibitory concentration (IC50) of Macrosphelide A against related congeners in the HL-60/HUVEC adhesion model.

CompoundIC50 (µM)Relative PotencyNotes
Macrosphelide A 3.5 High Primary prototype; non-cytotoxic.
Macrosphelide B36.0Moderate~10x less potent than MS-A.
Macrosphelide D25.0ModerateStructural variant.
Macrosphelide C67.5LowWeak inhibition.
Macrosphelide J/K>100 (µg/mL)InactiveLack key pharmacophores.

Part 3: Experimental Validation Protocol

Objective: To quantify the inhibition of HL-60 cell adhesion to LPS-activated HUVECs by Macrosphelide A.[1]

Reagents & Cell Lines[4]
  • Effector Cells: HL-60 (Human promyelocytic leukemia cells), expressing sLeˣ.[1][3]

  • Target Monolayer: HUVEC (Human Umbilical Vein Endothelial Cells).[1][2][3][4][5]

  • Stimulant: Lipopolysaccharide (LPS) from E. coli (O111:B4).

  • Label: Calcein-AM (Fluorescent viability dye).

  • Test Compound: Macrosphelide A (dissolved in DMSO).

Step-by-Step Methodology

This protocol relies on fluorescence quantification to ensure objectivity and high throughput.

  • Endothelial Activation:

    • Seed HUVECs in 96-well plates (approx. 1.0 x 10⁴ cells/well).[5]

    • Culture until confluent.

    • Add LPS (1-10 µg/mL) and incubate for 4 hours at 37°C. Note: This timing is critical to maximize E-selectin surface density.

  • Leukocyte Labeling:

    • Harvest HL-60 cells.

    • Incubate with Calcein-AM (5 µM) for 30 minutes at 37°C.

    • Wash cells 2x with PBS to remove excess dye. Resuspend in assay buffer.

  • Adhesion Inhibition Assay:

    • Remove LPS medium from HUVEC wells.[5]

    • Add Macrosphelide A (serial dilutions) to the wells.

    • Immediately add labeled HL-60 cells (approx. 1.0 x 10⁵ cells/well).

    • Co-incubation: Incubate for 15–30 minutes at 37°C. Note: Short incubation prevents integrin-mediated firm adhesion, isolating the selectin-dependent phase.

  • Quantification:

    • Wash: Gently wash wells 3x with PBS to remove non-adherent HL-60 cells. Critical: Use automated washer or extremely gentle pipetting to avoid stripping the HUVEC monolayer.

    • Read: Measure fluorescence (Ex 485 nm / Em 530 nm) using a microplate reader.

    • Calculation: % Inhibition = [1 - (RFU_sample / RFU_control)] x 100.

Protocol Workflow Diagram

Assay_Protocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Interaction cluster_2 Phase 3: Analysis HUVEC Seed HUVECs (96-well plate) LPS Stimulate w/ LPS (4 hrs @ 37°C) HUVEC->LPS Mix Add MS-A + HL-60 to HUVEC Monolayer LPS->Mix HL60 Label HL-60 Cells (Calcein-AM) HL60->Mix Incubate Incubate 15-30 mins (Allow Adhesion) Mix->Incubate Wash Wash 3x PBS (Remove non-adherent) Incubate->Wash Read Measure Fluorescence (Ex 485 / Em 530) Wash->Read

Figure 2: High-Throughput Adhesion Assay Workflow. This standardized protocol isolates the variable of adhesion efficiency under drug pressure.

Part 4: Therapeutic Implications

The ability of MS-A to block the E-selectin/sLeˣ interaction has profound implications for two major pathological areas:

  • Acute Inflammation: By blocking the initial tethering of neutrophils and monocytes to the vessel wall, MS-A can reduce tissue damage in conditions like ischemia-reperfusion injury or acute respiratory distress syndrome (ARDS).

  • Metastasis: Hematogenous metastasis relies on circulating tumor cells (CTCs) adhering to the endothelium of distant organs. Many metastatic cancers (e.g., colon, lung, melanoma) overexpress sLeˣ.

    • Evidence: In vivo studies using B16/BL6 melanoma models demonstrated that Macrosphelide treatment significantly reduced lung metastasis nodules, confirming that the in vitro adhesion blockade translates to in vivo efficacy.

References

  • Hayashi, M., et al. (1995).[1] "Macrosphelides A and B, novel inhibitors of cell adhesion produced by Microsphaeropsis sp. FO-5050.[1][2][3] I. Taxonomy, fermentation, isolation and biological activities." The Journal of Antibiotics.

  • Takamatsu, S., et al. (1997). "Macrosphelides C and D, novel inhibitors of cell adhesion." The Journal of Antibiotics.

  • Fukami, A., et al. (2002).[6] "Macrosphelide B suppressed metastasis through inhibition of adhesion of sLex/E-selectin molecules."[1][3] Biochemical and Biophysical Research Communications.

  • Kobayashi, Y., et al. (2002).[6] "Synthesis of Macrosphelides H and G." ChemInform.[6]

  • Omura, S. (2024). "Macrosphelide: Discovery, producing organism and structure."[1] Satoshi Omura: Biological Activity Database.

Sources

An In-depth Technical Guide to Investigating the Inhibitory Effects of Macrosphelide A on HUVEC-HL-60 Interaction

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the anti-inflammatory and anti-adhesive properties of Macrosphelide A. We will delve into the core mechanisms of leukocyte-endothelial interaction and provide detailed, field-proven protocols for assessing the inhibitory potential of Macrosphelide A using a Human Umbilical Vein Endothelial Cell (HUVEC) and Human Promyelocytic Leukemia (HL-60) co-culture model.

Scientific Rationale and Background

The adhesion of leukocytes to the vascular endothelium is a critical initiating event in the inflammatory cascade. This process, essential for immune surveillance and response to injury, can become dysregulated in chronic inflammatory diseases, making it a prime target for therapeutic intervention. The interaction between Human Umbilical Vein Endothelial Cells (HUVECs) and neutrophil-like cells, such as differentiated HL-60 cells, provides a robust and well-established in vitro model to study the molecular events of leukocyte recruitment.[1][2]

Macrosphelide A, a 16-membered macrolide antibiotic isolated from the fungus Microsphaeropsis sp., has been identified as a potent inhibitor of this cell-cell adhesion process.[3][4] Unlike many therapeutic agents, it demonstrates low cytotoxicity, making it an attractive candidate for further investigation as an anti-inflammatory agent.[3][5] This guide outlines the experimental framework to dissect and quantify the inhibitory action of Macrosphelide A on this crucial interaction.

The Molecular Cascade of Leukocyte Adhesion

Leukocyte extravasation is a multi-step process orchestrated by a series of coordinated molecular interactions:

  • Capture and Rolling: In response to inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), endothelial cells upregulate adhesion molecules from the selectin family, primarily E-selectin and P-selectin.[6][7] These selectins bind to carbohydrate ligands, such as P-selectin glycoprotein ligand-1 (PSGL-1) and sialyl Lewisx (sLex), on the surface of leukocytes, mediating the initial capture and subsequent rolling of leukocytes along the endothelial surface.[8][9]

  • Activation and Firm Adhesion: Chemokines presented on the endothelial surface activate G-protein-coupled receptors on the rolling leukocyte. This "inside-out" signaling triggers a conformational change in leukocyte integrins, a family of adhesion receptors.[7][8] The activated integrins, particularly β2 integrins like Mac-1 (CD11b/CD18), then bind with high affinity to their ligands on the endothelium, primarily Intercellular Adhesion Molecule-1 (ICAM-1).[10][11] This high-affinity binding mediates the firm adhesion and arrest of the leukocyte.

  • Transendothelial Migration: Following firm adhesion, the leukocyte flattens and migrates through the endothelial junctions into the underlying tissue.

TNF-α is a potent inflammatory cytokine that stimulates HUVECs primarily through the TNF-R55 receptor, activating the NF-κB signaling pathway.[12] This activation is a critical driver for the transcriptional upregulation of key adhesion molecules, including E-selectin, ICAM-1, and VCAM-1, thereby creating a pro-adhesive endothelial surface.[12][13]

Macrosphelide A has been shown to inhibit the adhesion of HL-60 cells to activated HUVECs with an IC50 of 3.5 µM.[3][9] Evidence suggests its mechanism may involve the disruption of the sLex/E-selectin interaction, targeting the initial rolling phase of the adhesion cascade.[9]

Experimental Design and Workflow

The overall strategy is to create an inflammatory state in vitro by activating HUVECs, then co-culture them with fluorescently-labeled, neutrophil-like HL-60 cells in the presence of varying concentrations of Macrosphelide A. The inhibition of adhesion is quantified by measuring the remaining fluorescence after washing away non-adherent cells. A parallel cytotoxicity assay is essential to ensure that the observed effects are due to anti-adhesive activity and not cell death.

G cluster_prep Cell Preparation cluster_assay Adhesion Assay Protocol cluster_control Validation Control HUVEC Culture HUVECs to Confluence Activate Activate HUVEC Monolayer (e.g., TNF-α, 4-6h) HUVEC->Activate HL60_culture Culture HL-60 Cells HL60_diff Differentiate HL-60 (e.g., with DMSO/ATRA) HL60_culture->HL60_diff Label Label Differentiated HL-60 (Calcein-AM) HL60_diff->Label Viability Cytotoxicity Assay (HUVEC & HL-60) HL60_diff->Viability Treat Treat with Macrosphelide A (Dose-Response) Activate->Treat CoCulture Co-culture HUVEC & HL-60 (30-60 min) Treat->CoCulture Treat->Viability Label->CoCulture Wash Wash Non-Adherent Cells CoCulture->Wash Quantify Quantify Fluorescence (Plate Reader) Wash->Quantify

Figure 1: Overall Experimental Workflow.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Human Umbilical Vein Endothelial Cells (HUVECs):

    • Culture HUVECs in Endothelial Cell Basal Medium supplemented with a growth kit (e.g., 2% FBS, hydrocortisone, hFGF, VEGF, IGF-1, ascorbic acid, hEGF, and heparin).[14]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells when they reach 80-90% confluency. For adhesion assays, use HUVECs between passages 3 and 6 to ensure consistent physiological responses.

    • For experiments, seed HUVECs onto 96-well, black, clear-bottom tissue culture plates pre-coated with a suitable attachment factor like human fibronectin.[14][15] Allow them to grow to a confluent monolayer.

  • HL-60 Human Promyelocytic Leukemia Cells:

    • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[16]

    • Maintain cells in suspension in a humidified incubator at 37°C with 5% CO2.

    • Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL by passaging every 2-3 days.

Protocol 2: Differentiation of HL-60 Cells into Neutrophil-like Cells

Causality: Undifferentiated HL-60 cells do not adequately express the surface receptors required for adhesion. Differentiation induces a neutrophil-like phenotype, including the expression of key adhesion molecules like PSGL-1 and integrins (CD11b), making them suitable for this assay.[16][17]

  • Seed HL-60 cells at a density of 2 x 10^5 cells/mL in their culture medium.

  • Induce differentiation by adding 1.3% Dimethyl Sulfoxide (DMSO) or a combination of 1 µM all-trans retinoic acid (ATRA) and 1.3% DMSO to the culture medium.[16][17][18]

  • Incubate the cells for 5-7 days without disturbance at 37°C in 5% CO2.[16][18]

  • Validation (Optional but Recommended): Confirm differentiation by assessing morphological changes (segmented nuclei) via May-Grünwald-Giemsa staining or by flow cytometry, confirming an increase in the expression of the differentiation marker CD11b and a decrease in the proliferation marker CD71.[17][19]

Protocol 3: HUVEC-HL-60 Adhesion Assay
  • HUVEC Seeding and Activation:

    • Use a confluent monolayer of HUVECs in a 96-well plate.

    • Aspirate the culture medium and replace it with fresh medium containing an inflammatory stimulus. TNF-α at 10-100 ng/mL is a standard activator.[13][14]

    • Incubate for 4-6 hours at 37°C. This duration is optimal for the expression of E-selectin and ICAM-1.[14][15] Include an unstimulated (vehicle only) control group.

  • Macrosphelide A Treatment:

    • Prepare serial dilutions of Macrosphelide A in the HUVEC culture medium. A starting range could be 0.1 µM to 100 µM.

    • After the TNF-α activation period, gently wash the HUVEC monolayer once with pre-warmed PBS.

    • Add the medium containing the different concentrations of Macrosphelide A (or vehicle control) to the wells.

    • Pre-incubate the HUVECs with the compound for 1 hour at 37°C.

  • HL-60 Labeling:

    • While the HUVECs are being treated, harvest the differentiated HL-60 cells.

    • Centrifuge at 300 x g for 5 minutes and resuspend the cell pellet in serum-free medium.

    • Add Calcein-AM fluorescent dye to a final concentration of 1-5 µM.[20][21]

    • Incubate for 30 minutes at 37°C, protected from light.[15][21]

    • Wash the labeled cells twice with PBS to remove excess dye and resuspend them in the HUVEC culture medium at a concentration of 1 x 10^6 cells/mL.

  • Co-incubation and Adhesion:

    • Add 100 µL of the labeled HL-60 cell suspension to each well of the HUVEC plate (resulting in 1 x 10^5 cells/well).[15]

    • Incubate for 30-60 minutes at 37°C to allow for adhesion.[22]

  • Washing:

    • This is a critical step that requires consistency. Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent HL-60 cells.[15] A multi-channel pipette or an automated plate washer can be used, but the force must be gentle and uniform across the plate to avoid dislodging either the adherent leukocytes or the HUVEC monolayer.

  • Quantification:

    • After the final wash, add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with bottom-reading capability (Excitation: ~485 nm, Emission: ~520 nm).[15]

Protocol 4: Cell Viability Assay

Self-Validation: This protocol is crucial to validate that the results from the adhesion assay are not skewed by cytotoxicity. A compound that kills cells will artifactually appear to reduce adhesion.

  • Seed HUVECs and HL-60 cells separately in 96-well plates at appropriate densities.

  • Treat the cells with the same concentrations of Macrosphelide A used in the adhesion assay.

  • Incubate for a duration that reflects the total exposure time in the adhesion experiment (e.g., treatment time + co-incubation time).

  • Perform a standard cell viability assay, such as MTT, XTT, or CCK-8, following the manufacturer's instructions.[21]

  • Measure the absorbance at the appropriate wavelength and calculate the percent viability relative to the vehicle-treated control cells.

Data Analysis and Presentation

Quantitative data should be organized for clarity and ease of comparison.

Table 1: Effect of Macrosphelide A on HL-60 Adhesion to TNF-α-activated HUVECs

Treatment Group Macrosphelide A (µM) Fluorescence (RFU) % Adhesion % Inhibition
Unstimulated Control 0 Mean ± SD 0 N/A
Stimulated Control 0 Mean ± SD 100 0
Test 0.1 Mean ± SD Calculated Calculated
Test 1.0 Mean ± SD Calculated Calculated
Test 3.5 Mean ± SD Calculated Calculated
Test 10.0 Mean ± SD Calculated Calculated

| Test | 50.0 | Mean ± SD | Calculated | Calculated |

% Adhesion = [(RFU_Sample - RFU_Unstimulated) / (RFU_Stimulated - RFU_Unstimulated)] * 100 % Inhibition = 100 - % Adhesion

Table 2: Cytotoxicity of Macrosphelide A

Cell Line Macrosphelide A (µM) % Viability (Mean ± SD)
HUVEC 0.1 >95%
HUVEC 1.0 >95%
HUVEC 10.0 >95%
HUVEC 50.0 >95%
HL-60 0.1 >95%
HL-60 1.0 >95%
HL-60 10.0 >95%

| HL-60 | 50.0 | >95% |

The IC50 value (the concentration of Macrosphelide A that inhibits 50% of adhesion) can be determined by plotting the % Inhibition against the log concentration of Macrosphelide A and fitting the data to a four-parameter logistic curve.

Proposed Mechanism of Action

The experimental data, combined with existing literature, points to a specific mechanism of action for Macrosphelide A. The primary inflammatory stimulus, TNF-α, induces a signaling cascade in HUVECs that culminates in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and drives the expression of genes encoding for key adhesion molecules, including E-selectin and ICAM-1.[12][13] These molecules are then expressed on the endothelial cell surface. Macrosphelide A does not exhibit significant cytotoxicity, suggesting it does not act via a general toxic effect.[3] Instead, it is hypothesized to act extracellularly, sterically hindering or blocking the binding site of E-selectin, thereby preventing its interaction with its ligand (sialyl Lewisx) on the surface of HL-60 cells.[9] This disruption of the initial tethering and rolling step effectively prevents the subsequent firm adhesion and downstream inflammatory events.

G cluster_cytoplasm HUVEC Cytoplasm TNFa TNF-α TNFR TNF-R55 TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates Gene Gene Transcription (E-selectin, ICAM-1) Nucleus->Gene Induces ESelectin E-selectin Gene->ESelectin Upregulates Expression sLex sialyl Lewisx (sLex) (on HL-60) ESelectin->sLex Binds to Adhesion Tethering & Rolling sLex->Adhesion MacroA Macrosphelide A MacroA->ESelectin Blocks Interaction

Figure 2: Proposed Mechanism of Macrosphelide A Inhibition.

References

  • Bratton, D.L. & Henson, P.M. (2025).
  • Granger, D.N. & Senchenkova, E. (n.d.). Leukocyte–Endothelial Cell Adhesion.
  • Hornstein, T., et al. (2025).
  • Bhakta, S.B., et al. (2024).
  • Hornstein, T., et al. (2025). Protocol for the differentiation of HL-60 cells into a neutrophil-like state.
  • Srivastava, V., et al. (2026). AN OPTIMIZED METHOD TO DIFFERENTIATE HL60 CELLS INTO NEUTROPHIL-LIKE CELLS. bioRxiv.
  • González-Amaro, R. & Sánchez-Madrid, F. (n.d.). Cell adhesion molecules: selectins and integrins. PubMed.
  • Kim, D.S. & Lee, D. (2015). Development of Advanced Macrosphelides: Potent Anticancer Agents. MDPI.
  • Lauener, R.P., et al. (n.d.). Tumor necrosis factor alpha (TNF-alpha)-induced cell adhesion to human endothelial cells is under dominant control of one TNF receptor type, TNF-R55. PMC.
  • Vestweber, D. & Blanks, J.E. (1999). Mechanisms That Regulate the Function of the Selectins and Their Ligands. Physiological Reviews.
  • Hayashi, M., et al. (1995). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities. The Journal of Antibiotics.
  • Wojcik, B., et al. (n.d.).
  • Kunkel, E.J., et al. (n.d.). Importance of E-Selectin for Firm Leukocyte Adhesion In Vivo.
  • Frommhold, D., et al. (2022). Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils. MDPI.
  • Kim, H.M., et al. (2025).
  • Zapolska-Downar, D., et al. (2018).
  • BMG LABTECH. (n.d.).
  • Umetani, N., et al. (2000). Expression of Tumor Necrosis Factor-α in Cultured Human Endothelial Cells Stimulated With Lipopolysaccharide or Interleukin-1α. Arteriosclerosis, Thrombosis, and Vascular Biology.
  • Ōmura, S. (n.d.). Macrosphelide. Molecules.
  • Manganelli, V., et al. (2007). Osteoprotegerin increases leukocyte adhesion to endothelial cells both in vitro and in vivo. Blood.
  • Kim, M.J., et al. (2021).
  • Azcutia, V., et al. (n.d.). Adhesion of HL60 leukocytes to HUVEC under flow conditions in vitro.
  • Marino, F., et al. (2017). Characterization of human leukocyte-HUVEC adhesion: Effect of cell preparation methods. Journal of Immunological Methods.
  • Li, Y., et al. (2023). Establishment and application of a high-throughput screening model for cell adhesion inhibitors. Frontiers in Pharmacology.
  • Takamatsu, S., et al. (1996). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. II.

Sources

Pharmacological Profiling and Biological Activity of Macrosphelide A: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Macrosphelide A (MSPA) is a naturally occurring 16-membered macrolide polyketide originally isolated from the soil fungus Microsphaeropsis sp. FO-5050 and later found in the mycoparasite Coniothyrium minitans[1][2]. Since its discovery, MSPA has garnered significant attention in drug development due to its unique structural topology—featuring three ester bonds within its macrocyclic ring—and its potent, low-toxicity biological activities[3][4]. This whitepaper provides an in-depth mechanistic analysis of MSPA, detailing its role as a cell-cell adhesion inhibitor, its targeted disruption of cancer metabolism (the Warburg effect), and the validated experimental protocols used to characterize its pharmacological profile.

Primary Biological Activities and Mechanisms of Action

Inhibition of Cell-Cell Adhesion and Anti-Metastatic Properties

Metastasis relies heavily on the adhesion of circulating tumor cells to the endothelial lining of blood vessels. MSPA acts as a potent inhibitor of this process. Specifically, it disrupts the adhesion of sialyl Lewis X (sLex)-expressing human leukemia cells (HL-60) to human umbilical vein endothelial cells (HUVECs) that have been activated to express E-selectin[1].

By preventing the sLex/E-selectin interaction, MSPA effectively halts the extravasation phase of metastasis. In vivo studies using B16/BL6 mouse melanoma models demonstrate that MSPA administration significantly decreases lung metastatic nodules without exhibiting acute cytocidal toxicity to the host[1][4].

Disruption of the Warburg Effect (Aerobic Glycolysis)

A hallmark of cancer metabolism is the Warburg effect, where cancer cells preferentially utilize aerobic glycolysis over oxidative phosphorylation. Recent proteomic and affinity chromatography studies have identified a novel mechanism of action for MSPA: it directly binds to and inactivates critical glycolytic enzymes[5].

The primary targets of MSPA include:

  • Enolase 1 (ENO1)

  • Aldolase A (ALDOA)

  • Fumarate Hydratase (FH)

By inhibiting these enzymes, MSPA drastically reduces glucose consumption and lactate release in cancer cells (such as HepG2 and MCF-7), leading to metabolic starvation, proliferation arrest, and ultimately, apoptosis[5][6].

MoA cluster_targets Target Enzymes MSA Macrosphelide A (MSPA) ENO1 Enolase 1 (ENO1) MSA->ENO1 ALDOA Aldolase A (ALDOA) MSA->ALDOA FH Fumarate Hydratase (FH) MSA->FH Warburg Warburg Effect (Aerobic Glycolysis) ENO1->Warburg Inhibited ALDOA->Warburg Inhibited FH->Warburg Inhibited Metabolism Decreased Glucose Consumption & Lactate Release Warburg->Metabolism Apoptosis Cancer Cell Apoptosis Metabolism->Apoptosis

Macrosphelide A Mechanism: Disruption of the Warburg effect via enzyme inhibition.

Antifungal Activity

Beyond oncology, MSPA exhibits targeted antifungal activity, particularly against soil-borne plant pathogens. It is a major metabolite produced by the mycoparasite Coniothyrium minitans and shows potent growth inhibition against Sclerotium cepivorum and Sclerotinia sclerotiorum[2][7].

Quantitative Pharmacological Data

The following table synthesizes the quantitative efficacy of MSPA across various biological assays, providing a comparative baseline for drug development[1][2][5].

CompoundTarget / Assay TypeEfficacy ValueReference
Macrosphelide A HL-60 to HUVEC AdhesionIC50 = 3.5 µM[1]
Macrosphelide B HL-60 to HUVEC AdhesionIC50 = 36.0 µM[1]
Macrosphelide A S. cepivorum Mycelial GrowthIG50 = 2.9 µg/mL[2]
Macrosphelide A S. sclerotiorum Mycelial GrowthIG50 = 46.6 µg/mL[2]
Macrosphelide A HepG2 Cell Viability (72h)51.7% at 12.5 µM[5]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating systems used to evaluate MSPA's biological activity.

Protocol 1: In Vitro Cell Adhesion Assay (HL-60 to HUVEC)

This assay quantifies the anti-metastatic potential of MSPA by measuring the disruption of leukocyte-endothelial interactions[1][3].

  • HUVEC Cultivation and Activation: Plate HUVECs in a 96-well plate and grow to confluence. Stimulate the cells with Lipopolysaccharide (LPS, 1 µg/mL) for 4 hours.

    • Causality: LPS triggers the NF-κB signaling pathway, inducing the surface expression of E-selectin. This creates the necessary binding target for the sLex antigens present on HL-60 cells, mimicking the inflammatory environment of metastasis.

  • HL-60 Preparation and Labeling: Suspend HL-60 cells and label them with a fluorescent dye (e.g., Calcein-AM).

    • Causality: Fluorescent labeling allows for precise, automated fluorometric quantification of adhered cells, eliminating the subjectivity and high variance of manual microscopic counting.

  • MSPA Treatment: Pre-incubate the LPS-activated HUVECs with varying concentrations of MSPA (e.g., 1 to 100 µM) for 1 hour.

  • Co-incubation and Washing: Add the labeled HL-60 cells to the HUVEC monolayer and incubate for 30 minutes. Carefully wash the wells three times with PBS.

    • Causality: Rigorous washing is a critical self-validating step; it ensures that only cells with strong, specific sLex/E-selectin interactions remain, accurately reflecting the anti-adhesive efficacy of the compound.

  • Quantification: Measure the remaining fluorescence using a microplate reader to calculate the IC50.

Protocol 2: Target Protein Identification via Affinity Chromatography

To identify the intracellular targets of MSPA (ENO1, ALDOA, FH), researchers utilize a chemical biology approach combining synthesized probes with mass spectrometry[5][8].

Workflow Step1 1. Synthesize MSPA-Biotin Step2 2. Incubate with Cell Lysate Step1->Step2 Step3 3. Streptavidin Pulldown Step2->Step3 Step4 4. LC-MS/MS Proteomics Step3->Step4 Step5 5. Target Validation Step4->Step5

Affinity chromatography workflow for identifying MSPA target proteins.

  • Synthesis of MSPA-Biotin Chimera: Synthesize a biochemical probe by attaching a biotin tag to MSPA via a flexible linker (e.g., MSPA-735 or MSPA-961)[5][8].

    • Causality: Direct attachment of biotin to the active site would cause steric hindrance. A linker ensures the pharmacophore remains accessible to bind its native target proteins.

  • Lysate Preparation: Lyse target cancer cells (e.g., HepG2) using a non-denaturing lysis buffer.

    • Causality: Preserving the native tertiary structure of the proteome is mandatory, as MSPA specifically recognizes and binds to the active 3D conformational state of the metabolic enzymes.

  • Incubation and Competition Control: Divide the lysate into two cohorts. Incubate Cohort A with the MSPA-biotin chimera. Incubate Cohort B with the MSPA-biotin chimera plus a 100-fold excess of non-biotinylated MSPA.

    • Causality: Cohort B serves as a self-validating competition control. True biological targets will show decreased binding to the biotinylated probe in the presence of excess native MSPA, distinguishing specific targets from non-specific background noise[5].

  • Streptavidin Pulldown: Add streptavidin-agarose beads to isolate the MSPA-protein complexes. Wash extensively and elute the bound proteins.

  • LC-MS/MS Analysis: Subject the eluted proteins to liquid chromatography-tandem mass spectrometry to identify the captured targets (ENO1, ALDOA, FH).

References

Sources

Biosynthetic Logic of Macrosphelide A: From Microsphaeropsis Genome to Molecular Architecture

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biosynthetic Pathway of Macrosphelide A from Microsphaeropsis sp. Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Macrosphelide A (MSA) is a 16-membered polyketide macrolide exhibiting potent cell-cell adhesion inhibitory activity (specifically blocking the interaction between HL-60 cells and HUVECs) and immunosuppressive properties comparable to cyclosporin A and rapamycin.[1] Originally isolated from the fungus Microsphaeropsis sp. FO-5050, its structural uniqueness lies in its trilactone core—a 16-membered ring formed by the iterative esterification of three hydroxy-acid subunits.

This technical guide dissects the biosynthetic machinery responsible for MSA production. Unlike standard macrolides formed by a single linear PKS extension, MSA represents a "supramolecular" assembly of discrete polyketide monomers, governed by a specific iterative Type I Polyketide Synthase (PKS) and a non-canonical thioesterase (TE) cyclization logic.

Molecular Architecture & Origin

To understand the biosynthesis, one must first deconstruct the target molecule. Macrosphelide A (


) is a hetero-trimer.
  • Structural Class: 16-membered macrodiolide/trilactone.

  • Subunit Composition: The ring is composed of three subunits linked by ester bonds:

    • Subunit A (C6): (4R,5S)-4,5-dihydroxy-2-hexenoic acid (or its keto-equivalent).

    • Subunit B (C6): (4R,5S)-4,5-dihydroxy-2-hexenoic acid.

    • Subunit C (C4): (3R)-3-hydroxybutyric acid.

  • Total Carbons:

    
    .
    

The biosynthetic challenge for the organism is twofold: synthesizing the specific chiral C6 monomer and orchestrating the regio- and stereoselective condensation of these three units into a strained 16-membered ring.

Genomic Basis: The msc / HEx-pks1 Cluster

Recent genome mining in Microsphaeropsis and related fungi (e.g., Pseudogymnoascus spp.) has identified the putative biosynthetic gene cluster (BGC) responsible for macrosphelide production.

  • Cluster Designation: HEx-pks1 (or msc cluster in Microsphaeropsis).

  • Core Enzyme: A highly reducing iterative Type I Polyketide Synthase (HR-PKS).

  • Auxiliary Enzymes:

    • FAD-dependent monooxygenases: Responsible for introducing the C4-keto/hydroxyl functionality.

    • Trans-acting Thioesterases (TE): Critical for the "off-loading" and oligomerization steps.

Table 1: Key Enzymatic Domains in Macrosphelide Biosynthesis
DomainFunctionRole in MSA Pathway
KS (Ketosynthase) C-C Bond FormationCondenses Acetyl-CoA and Malonyl-CoA to build the C6 chain.
AT (Acyltransferase) Substrate SelectionSelects Malonyl-CoA extender units.
DH (Dehydratase) Water EliminationForms the

-unsaturation (double bond) in the C6 monomer.
KR (Ketoreductase) Carbonyl ReductionSets the stereochemistry at C5 (hydroxyl group).
TE (Thioesterase) Cyclization/ReleaseCatalyzes the iterative esterification of monomers to form the trimer.
The Biosynthetic Mechanism (Deep Dive)

The pathway does not follow the collinear logic of modular PKSs (like erythromycin). Instead, it utilizes a single PKS module iteratively to generate the monomers, which are then assembled.

Phase 1: Assembly of the C6 Monomer

The HR-PKS synthesizes the C6 precursor, likely (4R,5S)-4,5-dihydroxy-2-hexenoic acid , from one Acetyl-CoA starter and two Malonyl-CoA extenders.

  • Loading: Acetyl-CoA is loaded onto the ACP (Acyl Carrier Protein).

  • Extension 1 (C2 -> C4): Condensation with Malonyl-CoA. KR reduces the

    
    -keto group to a hydroxyl (forming the 3-hydroxybutyryl intermediate). Note: This pool also supplies the C4 subunit.
    
  • Extension 2 (C4 -> C6): Condensation with a second Malonyl-CoA.

  • Modification:

    • KR: Reduces the C5-keto to a hydroxyl.

    • DH: Dehydrates the C2-C3 bond to form the trans double bond.

    • Oxidation: A post-PKS or domain-embedded oxidation introduces the C4-ketone/hydroxyl functionality essential for the "pentaone" character.

Phase 2: The Logic of Trimerization

This is the critical divergence from standard PKS logic. The monomers are not released as free acids immediately but are likely transferred to a discrete acyltransferase or thioesterase.

  • Step A: The enzyme recruits two C6 monomers and one C4 monomer (3-hydroxybutyrate).

  • Step B (Intermolecular Esterification): The C5-hydroxyl of Monomer 1 attacks the C1-thioester of Monomer 2. This repeats to add the C4 unit.

  • Step C (Macrolactonization): The terminal hydroxyl of the growing trimer attacks the upstream thioester anchor, closing the 16-membered ring.

Pathway Visualization

The following diagram illustrates the flow from Acetyl-CoA to the final Macrosphelide A structure.

MacrosphelideBiosynthesis cluster_precursors Precursor Pool cluster_PKS Iterative Type I PKS (HEx-pks1) cluster_Assembly Supramolecular Assembly (TE Domain) AcetylCoA Acetyl-CoA (Starter) KS_Load KS: Condensation AcetylCoA->KS_Load MalonylCoA Malonyl-CoA (Extender) MalonylCoA->KS_Load Intermediate_C4 C4 Intermediate (3-Hydroxybutyrate) KS_Load->Intermediate_C4  1st Extension   KR_Red KR: Reduction (C5-OH) DH_Dehyd DH: Dehydration (C2=C3) Monomer_C6 C6 Monomer (4,5-dihydroxy-2-hexenoic acid) Intermediate_C4->Monomer_C6  2nd Extension + DH   Trimer_Linear Linear Trimer (C6-C6-C4) Intermediate_C4->Trimer_Linear  Incorporation of C4 Unit   Dimer Dimer Intermediate (C6-C6) Monomer_C6->Dimer  Esterification 1   Dimer->Trimer_Linear  Esterification 2   MacrosphelideA Macrosphelide A (16-Membered Ring) Trimer_Linear->MacrosphelideA  Cyclization (TE)  

Caption: Schematic of the Macrosphelide A biosynthetic pathway, highlighting the iterative PKS cycles and the convergence of C6 and C4 subunits.

Experimental Validation & Self-Validating Protocols

The pathway described above is supported by isotopic labeling studies. To validate this in your own lab, the following protocol serves as a self-validating system.

Protocol:

-Acetate Feeding & Analysis

This experiment confirms the polyketide origin and the subunit assembly pattern.

  • Culture Initiation: Inoculate Microsphaeropsis sp. FO-5050 into 100 mL of seed medium (2% glucose, 0.5% yeast extract). Incubate at 27°C for 3 days.

  • Pulse Feeding: Transfer 2 mL of seed culture to production medium (Potato Dextrose Broth).

    • At 48 hours , add sodium

      
      acetate (10 mM final conc).
      
    • At 72 hours , add a second pulse.

    • At 96 hours , add a third pulse.

  • Extraction: At 120 hours, filter mycelia. Extract filtrate with Ethyl Acetate (x3). Evaporate to dryness.

  • Purification: Dissolve residue in Methanol. Perform preparative HPLC (C18 column, Gradient

    
    ). Collect the peak corresponding to MSA (Retention time ~12 min on standard gradients).
    
  • NMR Analysis: Dissolve purified MSA in

    
    . Acquire 
    
    
    
    -NMR spectrum.
    • Expected Result: You will observe enhanced signals at carbonyl carbons (C1, C7, C13) and specific backbone carbons, confirming the acetate incorporation pattern. The lack of scrambling confirms the direct polyketide assembly.

Table 2: Expected Labeling Pattern (

Acetate)
Carbon PositionChemical Shift (

)
Enrichment Source
C-1 (Carbonyl) ~165 ppmAcetate C1 (Carboxyl)
C-7 (Carbonyl) ~169 ppmAcetate C1 (Carboxyl)
C-13 (Carbonyl) ~170 ppmAcetate C1 (Carboxyl)
C-2, C-8, C-14 Olefinic/AlkylAcetate C2 (Methyl)
References
  • Hayashi, M., et al. (1995). "Macrosphelide, a novel inhibitor of cell-cell adhesion molecule.[2] I. Taxonomy, fermentation, isolation and biological activities."[2] The Journal of Antibiotics, 48(12), 1435-1439. Link

  • Takamatsu, S., et al. (1996). "Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. II. Physiochemical properties and structural elucidation." The Journal of Antibiotics, 49(1), 95-98. Link

  • Antipova, T. V., et al. (2023). "The Potential of Arctic Pseudogymnoascus Fungi in the Biosynthesis of Natural Products." Journal of Fungi, 9(7), 754. Link

  • Kawaguchi, T., et al. (2004). "Total synthesis of macrosphelides A, B, and E: first application of ring-closing metathesis for macrosphelide synthesis."[3] The Journal of Organic Chemistry, 69(2), 505-509.[3] Link

  • McQuilken, M. P., et al. (2003). "Production of macrosphelide A by the mycoparasite Coniothyrium minitans." FEMS Microbiology Letters, 219(1), 27-31. Link

Sources

Macrosphelide A: Mechanistic Insights and Therapeutic Potential as an Immunosuppressant Macrolide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Macrosphelide A (MSA) is a naturally occurring 16-membered macrolide polyketide, originally isolated from the soil fungus Microsphaeropsis sp. FO-5050 (1)[1]. Structurally distinguished by its three ester linkages within a macrocyclic core, MSA has emerged as a compelling lead compound in immunology and oncology. Unlike classical immunosuppressants (e.g., cyclosporine or tacrolimus) that inhibit intracellular T-cell receptor signaling, MSA exerts its effects extracellularly by physically blocking cell-cell adhesion—specifically the interaction between leukocytes and the vascular endothelium (2)[2]. This whitepaper details the mechanistic pathways, quantitative efficacy, and self-validating experimental protocols required to evaluate MSA in preclinical drug development.

Mechanism of Action: Sialyl Lewis X and E-Selectin Blockade

The primary immunosuppressive mechanism of MSA is the dose-dependent inhibition of cell adhesion mediated by sialyl Lewis X (sLeX) and E-selectin (3)[3].

During an acute inflammatory response, the vascular endothelium is activated by cytokines or lipopolysaccharides (LPS), triggering the surface expression of E-selectin. Concurrently, circulating leukocytes express sLeX, a tetrasaccharide that acts as a high-affinity ligand for E-selectin. The binding of sLeX to E-selectin initiates leukocyte "rolling" and subsequent extravasation into inflamed tissues. MSA effectively disrupts this interaction, preventing the localized accumulation of immune cells and thereby exerting a potent immunosuppressive effect without inducing acute cytotoxicity[1].

Furthermore, recent proteomic profiling via affinity chromatography has revealed that MSA also binds to intracellular metabolic targets such as Alpha-enolase (ENO1) and Aldolase A (ALDOA), suggesting a secondary mechanism of action that modulates immune cell hyperactivation (4)[4].

Pathway LPS LPS Stimulus HUVEC HUVEC Activation (E-selectin) LPS->HUVEC Adhesion Cell Adhesion (Inflammation) HUVEC->Adhesion Leukocyte Leukocyte (sLeX) Leukocyte->Adhesion MSA Macrosphelide A MSA->Adhesion Inhibits Immuno Immunosuppression (Reduced Extravasation) MSA->Immuno Induces

Sialyl Lewis X / E-selectin Adhesion Inhibition Pathway by Macrosphelide A.

Quantitative Efficacy Profiling

The structural variations among Macrosphelide isomers significantly impact their biological efficacy. The table below summarizes the inhibitory concentrations (IC50) of key Macrosphelides against the adhesion of human leukemia HL-60 cells to LPS-activated human umbilical vein endothelial cells (HUVECs)[1], alongside their toxicity profiles[2].

IsomerRing StructureIC50 (Cell Adhesion, µM)In Vivo Toxicity Profile
Macrosphelide A (MSA) 16-membered3.5 None up to 200 mg/kg (i.p., mice)
Macrosphelide B (MSB) 16-membered36.0None up to 100 µg/mL (in vitro)
Macrosphelide C (MSC) 16-membered67.5N/A
Macrosphelide D (MSD) 16-membered25.0N/A
Macrosphelide J / K 16-membered> 100.0None up to 100 µg/mL (in vitro)

Data Synthesis: MSA demonstrates the highest potency in the natural series, making it the primary candidate for synthetic optimization and advanced preclinical trials.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the immunosuppressive properties of MSA, researchers must employ self-validating assays that isolate the adhesion mechanism from general cytotoxicity.

Protocol 1: In Vitro Cell Adhesion Assay (sLeX / E-Selectin Interaction)

This protocol quantifies the ability of MSA to block leukocyte adhesion to activated endothelium.

  • Endothelial Cell Preparation : Seed HUVECs in a 96-well plate and culture until a confluent monolayer is formed.

    • Causality: A confluent monolayer ensures that subsequent leukocyte binding is strictly cell-to-cell, preventing false-positive background binding to the plastic well surface.

  • Activation : Stimulate HUVECs with 10 ng/mL LPS for 4 hours at 37°C.

    • Causality: LPS induces the robust surface expression of E-selectin, mimicking an acute inflammatory state strictly required for sLeX binding.

  • Leukocyte Labeling : Label HL-60 cells (which naturally express high levels of sLeX) with a fluorescent dye (e.g., Calcein-AM) for 30 minutes.

    • Causality: Fluorescent labeling allows for highly sensitive, automated quantification of adherent cells later in the assay, removing human counting error.

  • MSA Pre-treatment : Pre-incubate the labeled HL-60 cells with varying concentrations of MSA (0.1 µM to 50 µM) for 1 hour.

    • Causality: Pre-treatment allows MSA to interact with the leukocyte surface receptors or internalize before exposure to the endothelium, isolating the drug's specific effect on the leukocyte rather than the endothelial cell.

  • Co-Incubation : Add the MSA-treated HL-60 cells to the LPS-activated HUVEC monolayer and incubate for 30 minutes.

  • Washing and Lysis : Gently wash the wells 3 times with PBS to remove non-adherent HL-60 cells. Lyse the remaining adherent cells using 0.1% Triton X-100.

    • Causality: Strict washing removes unbound background cells, ensuring that the measured fluorescence directly and exclusively correlates to strongly adhered leukocytes.

  • Quantification : Measure fluorescence intensity using a microplate reader to calculate the IC50.

Workflow Step1 1. Culture HUVECs & Add LPS Step4 4. Co-incubate HL-60 & HUVEC Step1->Step4 Step2 2. Fluorescently Label HL-60 Step3 3. Pre-treat HL-60 with MSA Step2->Step3 Step3->Step4 Step5 5. Wash & Lyse Adherent Cells Step4->Step5 Step6 6. Quantify Fluorescence Step5->Step6

Step-by-step experimental workflow for the in vitro cell adhesion assay.

Protocol 2: Target Identification via Competitive Affinity Chromatography

To validate intracellular targets (e.g., ENO1, ALDOA)[4].

  • Lysate Preparation : Prepare whole-cell lysates from HL-60 cells using a mild, non-denaturing lysis buffer (containing protease inhibitors).

    • Causality: Mild lysis preserves native protein conformations, which is essential for accurate drug-target binding.

  • Probe Incubation : Incubate the lysate with biotinylated-MSA. For the competitive control (self-validation), pre-incubate a separate lysate aliquot with a 100-fold excess of non-biotinylated MSA.

    • Causality: The excess unlabeled MSA will saturate specific binding sites. If a protein binds to biotin-MSA in the test sample but is absent in the competitor sample, the interaction is proven to be highly specific to MSA.

  • Streptavidin Pulldown : Isolate the biotin-MSA-protein complexes using streptavidin-agarose beads.

  • Elution and Analysis : Elute the bound proteins and analyze via SDS-PAGE and LC-MS/MS to identify the specific targets[4].

References

  • Source: nih.
  • Source: mdpi.
  • Source: satoshi-omura.
  • Total synthesis of macrosphelide A.

Sources

An In-depth Technical Guide on the Inhibition of LFA-1 and ICAM-1 Binding by Macrosphelide A

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of Macrosphelide A as a potential inhibitor of the critical LFA-1/ICAM-1 cell adhesion pathway. As a Senior Application Scientist, the following content is structured to provide not only a comprehensive overview but also actionable experimental designs for researchers in the field. We will delve into the established science of the LFA-1/ICAM-1 interaction, the known properties of Macrosphelide A, and a proposed framework for validating its specific inhibitory mechanism.

The LFA-1/ICAM-1 Interaction: A Cornerstone of Immune Response and a Prime Therapeutic Target

The interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is a fundamental process governing the immune system. LFA-1 (CD11a/CD18) is an integrin expressed on the surface of leukocytes, while ICAM-1 (CD54) is a member of the immunoglobulin superfamily typically expressed on endothelial cells and can be induced on a variety of other cells in response to inflammatory signals.[1][2] This binding is essential for a range of physiological and pathological processes, including leukocyte trafficking to sites of inflammation, the formation of immunological synapses for T-cell activation, and T-cell-mediated cytotoxicity.[3][4][5]

Given its central role in inflammation and immune responses, the LFA-1/ICAM-1 axis has emerged as a significant therapeutic target for a host of autoimmune diseases, inflammatory conditions, and even cancer.[1][6][7][8] The development of small molecules, peptides, and antibodies that can modulate this interaction is an active area of pharmaceutical research.[3][6]

Macrosphelide A: A Natural Product with Potent Anti-Adhesive Properties

Macrosphelide A is a 16-membered macrolide, a class of natural products known for their diverse and potent biological activities.[9][10] It was first isolated from the fermentation broth of the fungus Microsphaeropsis sp.[10][11] Initial studies revealed that Macrosphelide A is a potent inhibitor of cell-cell adhesion. Specifically, it was shown to inhibit the adhesion of human promyelocytic leukemia (HL-60) cells to a monolayer of lipopolysaccharide-activated human umbilical vein endothelial cells (HUVECs) with an IC50 value of 3.5 µM.[9] While this initial finding was significant, the broad nature of the assay, which involves multiple adhesion molecules, did not pinpoint the precise molecular target of Macrosphelide A. The unique structure and demonstrated anti-adhesive and cytotoxic activities of Macrosphelide A and its derivatives have made them intriguing candidates for further drug development.[12][13][14]

Elucidating the Mechanism: A Proposed Framework for Investigation

While the inhibitory effect of Macrosphelide A on general cell adhesion is established, its direct action on the LFA-1/ICAM-1 interaction requires further specific investigation. This guide puts forth a logical framework and detailed methodologies for researchers to systematically evaluate the hypothesis that Macrosphelide A directly inhibits LFA-1/ICAM-1 binding.

Proposed Mechanism of Action

The interaction between LFA-1 and ICAM-1 is a protein-protein interaction involving specific domains on each molecule. The primary binding site on ICAM-1 is located in its first immunoglobulin-like domain (D1), while LFA-1 binds via its I-domain on the alpha subunit.[15] It is plausible that a small molecule like Macrosphelide A could act as an antagonist by:

  • Directly binding to the I-domain of LFA-1: This would sterically hinder the binding of ICAM-1. Many known small molecule inhibitors of LFA-1 target this site.[7]

  • Binding to an allosteric site on LFA-1: This could induce a conformational change in LFA-1, shifting it to a low-affinity state for ICAM-1.

  • Interacting with the D1 domain of ICAM-1: This would block the binding site for LFA-1.

The following experimental protocols are designed to test these possibilities.

Experimental Protocols for Validation

In-Vitro Cell-Free LFA-1/ICAM-1 Binding Assay

This assay directly measures the interaction between purified LFA-1 and ICAM-1 proteins in a controlled environment, providing definitive evidence of direct inhibition.

Objective: To determine if Macrosphelide A directly inhibits the binding of purified LFA-1 to immobilized ICAM-1.

Principle: Recombinant human ICAM-1 is coated onto a microplate. Purified LFA-1, pre-incubated with varying concentrations of Macrosphelide A, is then added. The amount of LFA-1 bound to the plate is quantified using a specific antibody against LFA-1, which is conjugated to an enzyme for colorimetric detection.

Detailed Protocol:

  • Plate Coating:

    • Dilute recombinant human ICAM-1-Fc chimera protein to 2 µg/mL in sterile PBS.

    • Add 100 µL of the diluted ICAM-1 solution to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

    • Block non-specific binding sites by adding 200 µL/well of blocking buffer (PBS with 1% BSA) and incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Inhibitor and LFA-1 Incubation:

    • Prepare a serial dilution of Macrosphelide A in binding buffer (20 mM HEPES, 140 mM NaCl, 1 mM MnCl2, 0.5% BSA). The final concentrations should span a range from picomolar to micromolar. Include a vehicle control (e.g., DMSO).

    • In a separate plate or tubes, mix equal volumes of the Macrosphelide A dilutions with a constant concentration of purified recombinant human LFA-1 (e.g., 1 µg/mL).

    • Incubate for 1 hour at room temperature to allow for potential binding of the inhibitor to LFA-1.

  • Binding Reaction:

    • Transfer 100 µL of the LFA-1/Macrosphelide A mixtures to the ICAM-1 coated and blocked microplate.

    • Incubate for 2 hours at 37°C.

    • Wash the plate five times with wash buffer to remove unbound LFA-1.

  • Detection:

    • Add 100 µL of a biotinylated anti-LFA-1 antibody (one that does not block the ICAM-1 binding site) diluted in blocking buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution and incubate until a blue color develops.

    • Stop the reaction by adding 50 µL of 2N H2SO4.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis: The absorbance values are proportional to the amount of LFA-1 bound to ICAM-1. The percentage of inhibition for each concentration of Macrosphelide A can be calculated. An IC50 value can then be determined by fitting the data to a dose-response curve.

Cell-Based Adhesion Assay

This assay validates the findings from the cell-free system in a more physiologically relevant context.

Objective: To determine if Macrosphelide A inhibits the adhesion of LFA-1-expressing cells to a monolayer of ICAM-1-expressing cells or to immobilized ICAM-1.

Principle: LFA-1-expressing cells (e.g., Jurkat T-cells or peripheral blood mononuclear cells) are labeled with a fluorescent dye and then allowed to adhere to a surface coated with ICAM-1. After washing away non-adherent cells, the number of adherent cells is quantified by measuring the fluorescence.

Detailed Protocol:

  • Cell Labeling:

    • Harvest LFA-1-expressing cells (e.g., Jurkat cells) and wash with serum-free RPMI 1640 medium.

    • Resuspend the cells at 1 x 10^6 cells/mL in serum-free RPMI 1640.

    • Add Calcein-AM to a final concentration of 5 µM.

    • Incubate for 30 minutes at 37°C in the dark.

    • Wash the cells three times with assay medium (RPMI 1640 with 0.5% BSA) to remove excess dye.

    • Resuspend the labeled cells in assay medium at 2 x 10^6 cells/mL.

  • Plate Preparation:

    • Coat a 96-well black, clear-bottom plate with recombinant human ICAM-1-Fc as described in the cell-free assay protocol (Section 4.1, step 1).

  • Adhesion and Inhibition:

    • Prepare serial dilutions of Macrosphelide A in assay medium.

    • Add 50 µL of the Macrosphelide A dilutions to the ICAM-1 coated wells.

    • Add 50 µL of the labeled cell suspension to each well (1 x 10^5 cells/well).

    • To stimulate LFA-1 activation, add a final concentration of 20 ng/mL of PMA (phorbol 12-myristate 13-acetate) or 1 mM MnCl2 to the wells.

    • Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.

  • Washing and Quantification:

    • Gently wash the wells three times with pre-warmed assay medium to remove non-adherent cells.

    • After the final wash, add 100 µL of assay medium to each well.

    • Read the fluorescence of the adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

Data Analysis: The fluorescence intensity corresponds to the number of adherent cells. The percentage of inhibition is calculated relative to the vehicle control, and an IC50 value is determined.

Flow Cytometry-Based ICAM-1 Binding Assay

This method provides a quantitative measure of ICAM-1 binding to LFA-1 on the surface of individual cells.

Objective: To quantify the inhibition of soluble ICAM-1 binding to LFA-1 on leukocytes by Macrosphelide A.

Principle: LFA-1-expressing cells are incubated with a fluorescently labeled soluble ICAM-1-Fc chimera in the presence of various concentrations of Macrosphelide A. The amount of ICAM-1 bound to the cell surface is then measured by flow cytometry.

Detailed Protocol:

  • Cell Preparation:

    • Use a T-cell line (e.g., HuT-78) or freshly isolated PBMCs.

    • Wash the cells and resuspend in an ICAM-1 binding buffer (PBS with 0.5% BSA, 0.5 mM MgCl2, and 0.9 mM CaCl2) at 1 x 10^7 cells/mL.[16]

  • Inhibition and Binding:

    • In FACS tubes, add 50 µL of the cell suspension.

    • Add 25 µL of serially diluted Macrosphelide A.

    • Add 25 µL of a pre-complexed solution of recombinant human ICAM-1-Fc and a fluorescently labeled anti-human Fc antibody (e.g., APC-conjugated).[16]

    • Incubate for 30 minutes on ice.

  • Washing and Analysis:

    • Wash the cells twice with cold binding buffer.

    • Resuspend the cells in 300 µL of FACS buffer (PBS with 1% BSA and 0.1% sodium azide).

    • Analyze the cells on a flow cytometer, gating on the live cell population.

Data Analysis: The median fluorescence intensity (MFI) of the cell population is a measure of the amount of ICAM-1 bound. The MFI values are used to calculate the percent inhibition at each Macrosphelide A concentration and to determine the IC50.

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized for clear comparison.

Assay TypeEndpointExpected Outcome with Macrosphelide A
Cell-Free Binding AssayIC50 (µM)A dose-dependent decrease in LFA-1 binding to ICAM-1, yielding a measurable IC50.
Cell-Based Adhesion AssayIC50 (µM)A dose-dependent reduction in cell adhesion, yielding a measurable IC50.
Flow Cytometry AssayIC50 (µM)A dose-dependent decrease in the MFI of ICAM-1 binding, yielding a measurable IC50.

A consistent IC50 value across these different assay formats would provide strong evidence that Macrosphelide A directly and specifically inhibits the LFA-1/ICAM-1 interaction.

Visualizing the Workflow and Pathway

To aid in the conceptualization of the experimental design and the targeted biological pathway, the following diagrams are provided.

LFA1_ICAM1_Pathway cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell LFA1 LFA-1 ICAM1 ICAM-1 LFA1->ICAM1 Binding & Adhesion TCR TCR Signal Inside-Out Signaling TCR->Signal Activation Signal->LFA1 Conformational Change (High Affinity) MacrosphelideA Macrosphelide A MacrosphelideA->LFA1 Inhibition

Caption: The LFA-1/ICAM-1 adhesion pathway and the proposed inhibitory action of Macrosphelide A.

Experimental_Workflow cluster_assays Experimental Validation start Hypothesis: Macrosphelide A inhibits LFA-1/ICAM-1 Binding cell_free Cell-Free Binding Assay (Direct Inhibition) start->cell_free cell_based Cell-Based Adhesion Assay (Functional Inhibition) start->cell_based flow_cytometry Flow Cytometry Assay (Cell Surface Binding) start->flow_cytometry data_analysis Data Analysis: Calculate IC50 Values cell_free->data_analysis cell_based->data_analysis flow_cytometry->data_analysis conclusion Conclusion: Validate Mechanism of Action data_analysis->conclusion

Caption: A logical workflow for the experimental validation of Macrosphelide A's inhibitory activity.

Future Directions and Concluding Remarks

Should the proposed experiments confirm that Macrosphelide A is a direct inhibitor of the LFA-1/ICAM-1 interaction, several exciting avenues for future research will open up. These include:

  • Structural Studies: Co-crystallization of Macrosphelide A with the LFA-1 I-domain to elucidate the precise binding site and mechanism of inhibition.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of Macrosphelide A analogs to develop more potent and selective inhibitors.[12][13]

  • In Vivo Efficacy Studies: Evaluation of Macrosphelide A in animal models of inflammatory diseases or cancer.

References

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  • S. M. Paek, S. H. Lee, Y. J. Kim, Y. Kim, J. H. Jung. (2021). Macrosphelide A Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH. Cancers, 13(20), 5236. [Link]

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The Discovery and Isolation of Macrosphelide Antibiotics: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Macrosphelide antibiotics. Designed for researchers, scientists, and drug development professionals, this document delves into the intricate methodologies and scientific principles that have underpinned the exploration of this unique class of 16-membered macrolides. From the initial discovery in fungal broths to their detailed structural elucidation and promising biological activities, this guide offers a curated synthesis of key findings and experimental insights.

Genesis of a Novel Macrolide: The Discovery of Macrosphelide A and B

The story of Macrosphelide antibiotics begins in 1995 with the identification of potent anti-adherent activity in the fermentation extracts of the fungal strain FO-5050.[1] This initial observation led to the isolation of two novel 16-membered macrolides, designated Macrosphelide A and B.[1][2] The producing organism was identified as a species of Microsphaeropsis.[1][3] These compounds were found to possess a unique structure characterized by three ester bonds within the macrolactone ring.[1]

Subsequent research has identified other fungal sources of Macrosphelides. Notably, the mycoparasitic fungus Coniothyrium minitans has been shown to produce Macrosphelide A.[4] This discovery expanded the known ecological niche of these compounds and highlighted their potential role in fungal-fungal interactions. Further investigations have also led to the isolation of Macrosphelides from Periconia byssoides OUPS-N133, the sea hare Aplysia kurodai, the fungus Tritirachium sp. HKI 0317, and the Antarctic lichen Neuropogon sp.[5]

From Fermentation to Purified Compound: A Methodological Workflow

The isolation and purification of Macrosphelide antibiotics from fungal fermentation broths is a multi-step process requiring careful optimization of culture conditions and chromatographic techniques. While specific protocols may vary depending on the producing strain and the target Macrosphelide analogue, the general workflow follows a consistent path from fermentation to final purification.

Fungal Fermentation: Cultivating the Source

The production of Macrosphelides is typically achieved through submerged fermentation of the producing fungal strain. The composition of the fermentation medium and the culture conditions are critical for maximizing the yield of the target compounds.

General Fermentation Protocol for Microsphaeropsis sp. FO-5050

While a highly detailed, step-by-step protocol for the original Microsphaeropsis sp. FO-5050 strain is not extensively published in readily available literature, a general approach can be outlined based on common fungal fermentation practices.[6][7]

  • Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium with a mycelial plug or spores from a slant culture of Microsphaeropsis sp. FO-5050. This culture is typically grown for 2-3 days on a rotary shaker to generate sufficient biomass for inoculating the production fermenter.

  • Production Medium: A production medium rich in carbon and nitrogen sources is used. A typical medium might consist of:

    • Carbon Source: Glucose, sucrose, or starch (e.g., 2-4% w/v)

    • Nitrogen Source: Peptone, yeast extract, or soybean meal (e.g., 0.5-1% w/v)

    • Inorganic Salts: A mixture of salts such as KH₂PO₄, MgSO₄·7H₂O, and NaCl to provide essential minerals.

  • Fermentation Conditions: The production culture is incubated in a fermenter with controlled parameters:

    • Temperature: 25-28 °C

    • pH: Maintained between 6.0 and 7.0

    • Aeration and Agitation: Sterile air is supplied to the fermenter, and the culture is agitated to ensure proper mixing and oxygen transfer.

    • Fermentation Time: The fermentation is typically carried out for 5-7 days, with the production of Macrosphelides monitored over time.

Fermentation Workflow Diagram

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Production Production Fermentation Slant Slant Culture of Microsphaeropsis sp. Seed_Flask Seed Culture Flask Slant->Seed_Flask Inoculate Fermenter Production Fermenter Seed_Flask->Fermenter Inoculate Harvest Harvest Broth Fermenter->Harvest After 5-7 days Extraction Extraction

Caption: Workflow for the fermentation of Microsphaeropsis sp. to produce Macrosphelides.

Extraction and Purification: Isolating the Bioactive Molecules

Following fermentation, the Macrosphelide antibiotics are extracted from the culture broth and purified using a series of chromatographic steps.

Step-by-Step Extraction and Purification Protocol

  • Harvesting and Mycelial Separation: The fermentation broth is harvested, and the fungal mycelia are separated from the culture filtrate by centrifugation or filtration.[8]

  • Solvent Extraction: The culture filtrate is extracted with a water-immiscible organic solvent such as ethyl acetate or chloroform to partition the Macrosphelides into the organic phase.[9] The mycelia can also be extracted separately with a solvent like acetone to recover any intracellularly trapped compounds.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol solvent system, is used to elute the compounds. Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of Macrosphelides.

  • Reversed-Phase High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified by reversed-phase HPLC. A C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of a modifier like trifluoroacetic acid (TFA).[10][11] The eluting compounds are detected by UV absorbance, and the fractions corresponding to the desired Macrosphelide peaks are collected.

  • Final Purification and Characterization: The collected HPLC fractions are concentrated to yield the purified Macrosphelide antibiotic. The purity and identity of the compound are then confirmed by analytical techniques such as NMR and mass spectrometry.

Purification Workflow Diagram

Purification_Workflow Broth Fermentation Broth Filtration Filtration/Centrifugation Broth->Filtration Filtrate Culture Filtrate Filtration->Filtrate Mycelia Mycelia Filtration->Mycelia Extraction1 Solvent Extraction (e.g., Ethyl Acetate) Filtrate->Extraction1 Extraction2 Solvent Extraction (e.g., Acetone) Mycelia->Extraction2 Crude_Extract Crude Extract Extraction1->Crude_Extract Extraction2->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel HPLC Reversed-Phase HPLC Silica_Gel->HPLC Purified_Macrosphelide Purified Macrosphelide HPLC->Purified_Macrosphelide

Caption: General workflow for the extraction and purification of Macrosphelide antibiotics.

Deciphering the Molecular Architecture: Structure Elucidation

The determination of the precise chemical structure of Macrosphelide antibiotics has been achieved through a combination of powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). X-ray crystallography has also played a crucial role in confirming the absolute stereochemistry.

NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

1D and 2D NMR experiments are indispensable for elucidating the planar structure and relative stereochemistry of Macrosphelides.[12][13]

  • ¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number and types of carbon atoms present.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, allowing for the tracing of spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and establishing the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

¹H and ¹³C NMR Data for Macrosphelide A

While a complete, publicly available dataset of assigned ¹H and ¹³C NMR chemical shifts for Macrosphelide A is not readily found in a single source, comparative analyses with other Macrosphelides have been reported.[5]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and elemental composition of the molecule, as well as valuable structural information through fragmentation analysis.[14][15]

  • High-Resolution Mass Spectrometry (HRMS): Accurately determines the mass of the molecular ion, allowing for the calculation of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides clues about the connectivity of the atoms within the molecule.

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction analysis provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[16][17] This technique has been instrumental in confirming the structures of several Macrosphelide analogues.

The Blueprint of Life: Biosynthesis of Macrosphelides

Macrosphelide antibiotics are polyketides, a large and diverse class of natural products synthesized by polyketide synthases (PKSs).[18] The biosynthesis of these complex molecules involves the sequential condensation of small carboxylic acid units.

The genes responsible for the biosynthesis of secondary metabolites like Macrosphelides are typically clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC).[19][20] This cluster contains the gene for the core PKS enzyme, as well as genes encoding tailoring enzymes that modify the polyketide backbone to produce the final natural product.

Macrosphelide Biosynthetic Gene Cluster

Genomic analysis of some Macrosphelide-producing fungi has revealed the presence of PKS gene clusters that are likely responsible for their biosynthesis.[21] These clusters typically contain a large, modular Type I PKS gene. Each module of the PKS is responsible for the addition of one building block to the growing polyketide chain and can contain various domains that determine the degree of reduction at each step.

Biosynthesis Pathway Diagram

Biosynthesis_Pathway cluster_PKS Polyketide Synthase (PKS) Assembly Line cluster_PostPKS Post-PKS Modifications Starter Starter Unit (e.g., Acetyl-CoA) PKS_Modules Modular PKS Enzyme Starter->PKS_Modules Extender Extender Units (e.g., Malonyl-CoA) Extender->PKS_Modules Polyketide_Chain Linear Polyketide Chain PKS_Modules->Polyketide_Chain Cyclization Cyclization (Macrolactonization) Polyketide_Chain->Cyclization Macrosphelide Macrosphelide Core Cyclization->Macrosphelide Tailoring Tailoring Enzymes (e.g., Hydroxylases, etc.) Final_Product Macrosphelide Analogues Tailoring->Final_Product Macrosphelide->Tailoring

Caption: A simplified overview of the polyketide biosynthetic pathway leading to Macrosphelide antibiotics.

Biological Activities and Structure-Activity Relationships

Macrosphelide antibiotics have garnered significant interest due to their diverse and potent biological activities. The initial discovery of Macrosphelide A and B as inhibitors of cell-cell adhesion has been expanded to include a range of other activities, including cytotoxic and antifungal effects.

Inhibition of Cell Adhesion

Macrosphelide A was first identified for its ability to inhibit the adhesion of human leukemia HL-60 cells to human umbilical vein endothelial cells (HUVECs).[1] This activity is particularly relevant in the context of inflammation and cancer metastasis, where cell adhesion plays a critical role. The mechanism of this inhibition is thought to involve the disruption of cell adhesion molecule interactions.

Cytotoxic and Antifungal Activities

Several Macrosphelide analogues have demonstrated significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) of these compounds is an active area of research, with the goal of developing more potent and selective anticancer agents.[18][22]

Table 1: Biological Activities of Selected Macrosphelide Analogues

CompoundBiological ActivityIC₅₀ (µM)Cell Line/OrganismReference
Macrosphelide A Inhibition of cell adhesion3.5HL-60/HUVEC[1][2]
Antifungal-Sclerotinia sclerotiorum[4]
Macrosphelide B Inhibition of cell adhesion36HL-60/HUVEC[2]
Macrosphelide C Cytotoxicity67.5-[2]
Macrosphelide D Cytotoxicity25-[2]
Macrosphelide H Inhibition of cell adhesion-HL-60/HUVEC[5]
Macrosphelide J Cytotoxicity>100 µg/mL-[2]
Macrosphelide K Cytotoxicity>100 µg/mL-[2]
Structure-Activity Relationship (SAR)

The SAR of Macrosphelides is complex, with subtle changes in the macrolactone ring leading to significant differences in biological activity. For example, the degree of oxidation and the stereochemistry of the chiral centers have been shown to be critical for cytotoxicity. Synthetic efforts have focused on creating analogues with modified functionalities to probe these relationships and to develop compounds with improved therapeutic potential.[23][24]

Conclusion and Future Perspectives

The Macrosphelide antibiotics represent a fascinating and promising class of natural products. Their unique 16-membered macrolide structure, coupled with their diverse biological activities, makes them attractive targets for further investigation in drug discovery and development. The elucidation of their biosynthetic pathways opens up opportunities for biosynthetic engineering to generate novel analogues with enhanced potency and selectivity. As our understanding of the intricate chemistry and biology of Macrosphelides continues to grow, so too will their potential to yield new therapeutic agents for a range of human diseases.

References

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Repurposing Macrosphelide A: Molecular Targets and Immunometabolic Workflows in Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Macrosphelide A (MSPA) is a 16-membered macrolide polyketide originally isolated from fungi such as Microsphaeropsis sp. and Coniothyrium minitans. While historically investigated for its anti-cancer properties, recent breakthroughs in proteomics and metabolomics have unveiled MSPA’s direct interaction with critical glycolytic enzymes and cell adhesion molecules. In the context of autoimmune disease research, these targets are highly germane. Autoreactive immune cells—specifically Th1/Th17 lymphocytes and M1 macrophages—rely heavily on aerobic glycolysis (the Warburg effect) for clonal expansion, and on cell-cell adhesion for tissue infiltration. This whitepaper elucidates the mechanistic rationale for repurposing MSPA in autoimmunity and provides field-validated, self-calibrating protocols for investigating its immunometabolic and anti-adhesive efficacy.

Core Molecular Targets of Macrosphelide A

Immunometabolic Modulation via Glycolytic Inhibition

Upon activation, autoreactive T cells undergo profound metabolic reprogramming. They shift from quiescent oxidative phosphorylation to highly active aerobic glycolysis to meet the bioenergetic and biosynthetic demands of rapid proliferation and cytokine production[1].

Affinity chromatography and mass spectrometry have identified that MSPA directly binds and inactivates[2]. By directly inhibiting ENO1 and ALDOA, MSPA creates a metabolic bottleneck in the glycolytic pathway. This effectively starves hyperactive immune cells of the metabolic intermediates (e.g., ATP, NADH, and carbon skeletons) required for expansion, thereby suppressing autoimmune responses without the broad, indiscriminate cytotoxicity associated with traditional chemotherapeutic immunosuppressants[2].

Disruption of Leukocyte-Endothelial Adhesion

A hallmark of autoimmune pathogenesis (e.g., Rheumatoid Arthritis, Multiple Sclerosis) is the extravasation of leukocytes into healthy tissues, driven by cell adhesion molecules (CAMs)[3]. MSPA potently inhibits the adhesion of human leukocytes to human umbilical vein endothelial cells (HUVECs)[3][4]. By disrupting integrin- and selectin-mediated tethering, MSPA prevents the critical first step of immune cell infiltration into sites of inflammation, acting as a functional barrier against autoimmune tissue damage.

Quantitative Target Profiling

The following table synthesizes the biochemical and cellular profiling of MSPA based on established literature, demonstrating its high therapeutic index and dual-action capability.

Target / ParameterExperimental ModelObserved EffectRelevance to Autoimmunity
ENO1 / ALDOA Purified Enzymes / Cell LysatesDirect binding & dose-dependent enzymatic inhibitionBlunts aerobic glycolysis required for autoreactive T-cell expansion
Cell Adhesion HL-60 Leukocytes to HUVECSignificant inhibition of tethering/adhesion at 10 µMPrevents leukocyte extravasation into inflamed tissues
Cytotoxicity Human PBMCs (Normal)>85% viability maintained at 12.5 µMHigh therapeutic index; selectively targets highly metabolic cells
Apoptosis Activated Immune CellsCaspase-8/ROS-mediated apoptosisFacilitates the clearance of autoreactive cell populations

Validated Experimental Workflows

As an application scientist, I emphasize that experimental design must move beyond simple observation to establish definitive causality. The following workflows are designed as self-validating systems to ensure robust, reproducible data when investigating MSPA.

Protocol A: Target Engagement via Affinity Chromatography

To prove that MSPA directly binds ENO1/ALDOA in primary human T cells, we employ a biotinylated-MSPA pull-down assay.

  • Causality: This assay distinguishes direct physical binding from downstream transcriptional downregulation.

  • Self-Validating Control: The inclusion of a competitive binding cohort ensures that the interaction is specific to the MSPA pharmacophore and not an artifact of the biotin tag or agarose matrix.

Step-by-Step Methodology:

  • Probe Synthesis: Conjugate MSPA with a biotin tag via a flexible PEG linker to prevent steric hindrance during protein binding.

  • Lysate Preparation: Lyse activated human CD4+ T cells in a mild, non-denaturing NP-40 buffer to preserve native protein conformations.

  • Competitive Binding (Validation Step): Divide the lysate into two cohorts (A and B). Pre-incubate Cohort B with a 100-fold excess of non-biotinylated MSPA for 2 hours.

  • Pull-Down: Incubate both cohorts with biotinylated-MSPA, followed by streptavidin-agarose beads. Wash stringently with high-salt buffer (500 mM NaCl) to remove weak interactors.

  • Detection: Elute by boiling in Laemmli buffer and analyze via Western blot using anti-ENO1 and anti-ALDOA antibodies. Cohort B must show an absence of bands to validate target specificity[2].

Protocol B: Real-Time Metabolic Profiling of Autoreactive T Cells
  • Causality: To functionally validate the inhibition of ENO1/ALDOA, we measure the Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer. ECAR serves as a direct, real-time proxy for lactate production and glycolytic flux.

Step-by-Step Methodology:

  • Cell Seeding: Isolate naïve CD4+ T cells and stimulate with anti-CD3/CD28 beads for 48 hours to induce the glycolytic switch.

  • Treatment: Plate cells in a Seahorse XF96 microplate using Cell-Tak. Treat with vehicle (DMSO) or MSPA (1 µM, 5 µM, 10 µM) for 4 hours.

  • Glycolysis Stress Test: Sequentially inject Glucose (10 mM) to measure basal glycolysis, Oligomycin (1 µM) to force maximum glycolytic capacity, and 2-Deoxyglucose (50 mM) to measure non-glycolytic acidification.

  • Data Interpretation: A dose-dependent collapse in the Oligomycin-induced ECAR peak confirms that MSPA restricts the metabolic bandwidth of activated T cells, preventing them from meeting the energy demands of autoimmune proliferation[1].

Protocol C: Microfluidic Flow Chamber Adhesion Assay
  • Causality: Static adhesion assays fail to replicate the shear stress of the vasculature. We utilize a microfluidic flow chamber to mimic physiological hemodynamics, ensuring the anti-adhesive properties of MSPA translate to in vivo conditions.

Step-by-Step Methodology:

  • Endothelial Monolayer: Culture HUVECs in microfluidic channels until confluent. Stimulate with TNF-α (10 ng/mL) for 4 hours to upregulate ICAM-1 and VCAM-1[3].

  • Leukocyte Preparation: Pre-treat primary human monocytes or HL-60 cells with MSPA (10 µM) for 1 hour. Label with Calcein-AM for fluorescent tracking.

  • Perfusion: Perfuse leukocytes through the channel at a physiological shear stress of 1.5 dyn/cm².

  • Quantification: Use high-speed epifluorescence microscopy to record cell rolling velocity and firm arrest. Successful MSPA treatment will significantly increase rolling velocity and decrease the number of firmly arrested cells per field of view.

Visualizing the Mechanism and Workflow

G cluster_metabolism Immunometabolism (Glycolysis) cluster_adhesion Leukocyte Trafficking MSPA Macrosphelide A (MSPA) ENO1 Enolase 1 (ENO1) MSPA->ENO1 Inhibits ALDOA Aldolase A (ALDOA) MSPA->ALDOA Inhibits FH Fumarate Hydratase (FH) MSPA->FH Inhibits Adhesion Cell-Cell Adhesion (Integrin/Selectin) MSPA->Adhesion Blocks Glycolysis Aerobic Glycolysis (Warburg Effect) ENO1->Glycolysis Reduces ALDOA->Glycolysis Reduces FH->Glycolysis Disrupts TCA TCell Autoreactive T-Cell Proliferation Glycolysis->TCell Suppresses TissueDamage Autoimmune Tissue Damage TCell->TissueDamage Attenuates Extravasation Leukocyte Extravasation Adhesion->Extravasation Prevents Extravasation->TissueDamage Attenuates

Figure 1: MSPA dual mechanism: inhibiting glycolysis and leukocyte adhesion in autoimmunity.

Workflow Step1 1. Target Engagement (Affinity Chromatography) Data1 Identify ENO1/ALDOA/FH Binding Step1->Data1 Step2 2. Metabolic Profiling (Seahorse XF Analyzer) Data2 Quantify ECAR/OCR Reduction Step2->Data2 Step3 3. Adhesion Assay (Microfluidic Flow Chamber) Data3 Measure Leukocyte Rolling/Arrest Step3->Data3 Step4 4. In Vivo Validation (EAE/CIA Models) Data4 Assess Disease Score Reduction Step4->Data4 Data1->Step2 Data2->Step3 Data3->Step4

Figure 2: Sequential target validation and functional assay workflow for MSPA.

References

  • Title: Macrosphelide A Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Natural Compounds as Target Biomolecules in Cellular Adhesion and Migration: From Biomolecular Stimulation to Label-Free Discovery and Bioactivity-Based Isolation Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Modulating Glycolysis to Improve Cancer Therapy Source: MDPI Pharmaceuticals URL: [Link]

Sources

Methodological & Application

Application Note: Total Synthesis of Macrosphelide A via Ring-Closing Metathesis (RCM)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Macrosphelide A is a 16-membered macrolide antibiotic and a potent inhibitor of cell-cell adhesion (specifically HL-60 cells to HUVEC), making it a significant target for anti-inflammatory and anticancer drug development.[1] Traditional macrolactonization (e.g., Yamaguchi or Keck conditions) often suffers from entropy-driven oligomerization.

This Application Note details the Ring-Closing Metathesis (RCM) strategy for constructing the Macrosphelide A core. This approach, pioneered by Kobayashi et al., utilizes the conformational pre-organization of ester linkages to facilitate the formation of the 16-membered ring using Grubbs' second-generation catalyst, followed by hydrogenation to yield the natural product.

Retrosynthetic Analysis & Strategy

The structural challenge of Macrosphelide A lies in its three ester linkages and specific chiral centers derived from (S)-lactate and (S)-3-hydroxybutyrate. The RCM strategy disconnects the ring at the C11-C12 position (or equivalent olefinic site), simplifying the target into a linear tri-ester precursor containing terminal olefins.

Logical Flow:
  • Target: Macrosphelide A (Saturated 16-membered ring).

  • Precursor: 11,12-Dehydromacrosphelide A (Unsaturated RCM product).

  • Substrate: Linear tri-ester diene (assembled via iterative esterifications).

Retrosynthesis Target Macrosphelide A (Target Molecule) Intermediate 11,12-Dehydromacrosphelide (Unsaturated RCM Product) Target->Intermediate Hydrogenation (H2, Pd/C) Precursor Linear Diene Precursor (Acyclic Tri-ester) Intermediate->Precursor Ring-Closing Metathesis (Grubbs II) Fragments Chiral Building Blocks ((S)-Lactate & (S)-3-Hydroxybutyrate) Precursor->Fragments Iterative Esterification (DCC/DMAP or Yamaguchi)

Figure 1: Retrosynthetic disconnection of Macrosphelide A showing the strategic use of RCM to close the macrocycle.

Critical Experimental Considerations

The "Template Effect" and Conformational Bias

Unlike simple hydrocarbon chains, the linear precursor of Macrosphelide A contains three ester bonds. These polar functional groups induce a preferred conformation in solution (likely a "folded" state) that brings the terminal alkenes into proximity. This conformational pre-organization is critical; without it, the entropic cost of closing a 16-membered ring would favor intermolecular polymerization.

Catalyst Selection
  • Grubbs I: Lower activity, often insufficient for sterically hindered or electron-deficient esters (acrylates).

  • Grubbs II (Preferred): The N-heterocyclic carbene (NHC) ligand confers higher thermal stability and reactivity, essential for closing difficult macrocycles involving ester-conjugated alkenes.

Concentration (High Dilution Principle)

To maximize the intramolecular RCM (ring closure) over intermolecular ADMET (polymerization), the reaction must be performed at high dilution (0.001 M to 0.005 M ).

Detailed Protocols

Protocol A: Assembly of Linear Diene Precursor

Note: This phase assumes the availability of protected hydroxy acid fragments.

Reagents:

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) anhydrous

Workflow:

  • Coupling: Sequentially couple the chiral fragments (e.g., tert-butyl (S)-3-hydroxybutyrate and (S)-lactic acid derivatives) using EDCI/DMAP.

  • Deprotection/Capping: Deprotect the termini to install the necessary acrylate or terminal alkene functionalities (e.g., reaction with vinylacetic acid or acryloyl chloride depending on the specific disconnection).

  • Purification: Silica gel flash chromatography (Hexane/EtOAc) to isolate the pure linear diene.

Protocol B: Macrocyclization via Ring-Closing Metathesis (RCM)

This is the key step defining the synthesis efficiency.

Reagents:

  • Substrate: Linear diene precursor (approx. 100 mg scale for pilot).

  • Catalyst: Grubbs 2nd Generation Catalyst (5–10 mol%).

  • Solvent: Anhydrous Dichloromethane (DCM), degassed.

  • Quench: Ethyl vinyl ether.

Step-by-Step Methodology:

  • System Preparation:

    • Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and argon inlet.

    • Degassing: Solvents must be strictly degassed (sparging with Argon for 30 mins) to prevent catalyst decomposition by oxygen.

  • Dissolution (High Dilution):

    • Dissolve the linear diene precursor in anhydrous, degassed DCM to achieve a final concentration of 0.002 M .

    • Why: This extreme dilution prevents the linear chains from encountering each other, forcing them to react with themselves (cyclize).

  • Catalyst Addition:

    • Add Grubbs 2nd Generation catalyst (10 mol%) in one portion as a solid or dissolved in a minimal amount of degassed DCM.

    • Observation: The solution usually turns a reddish-brown/purple color.

  • Reaction:

    • Heat the mixture to reflux (40 °C) under an argon atmosphere.

    • Monitor via TLC (Thin Layer Chromatography) or LC-MS.

    • Duration: Typically 2–12 hours. The reaction is complete when the starting linear diene is consumed.

  • Quenching:

    • Once complete, add ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 minutes at room temperature.

    • Mechanism:[2] This deactivates the Ruthenium carbene, preventing isomerization or side reactions during workup.

  • Workup & Purification:

    • Evaporate the solvent under reduced pressure.

    • Purify the black/brown residue via flash column chromatography on silica gel.

    • Yield Expectation: 80–90% of the unsaturated macrocycle (11,12-dehydromacrosphelide).

Protocol C: Final Hydrogenation to Macrosphelide A

The RCM product contains a double bond that must be reduced to match the natural product.

Reagents:

  • 10% Palladium on Carbon (Pd/C).

  • Ethanol or Ethyl Acetate.

  • Hydrogen gas (balloon pressure).

Methodology:

  • Dissolve the RCM product in Ethanol.

  • Add 10 wt% of Pd/C catalyst.

  • Stir under a Hydrogen balloon at room temperature for 1–3 hours.

  • Filter through a Celite pad to remove the catalyst.

  • Concentrate to yield Macrosphelide A .

Experimental Workflow Visualization

RCM_Workflow Setup Setup: Degas DCM (30 min) Flame-dry Glassware Dissolution Dissolution: Precursor in DCM (0.002 M Conc.) Setup->Dissolution Catalysis Catalysis: Add Grubbs II (10 mol%) Reflux 40°C Dissolution->Catalysis Check Monitor: TLC/LC-MS (2-12 Hours) Catalysis->Check Check->Catalysis Incomplete Quench Quench: Add Ethyl Vinyl Ether (Deactivates Ru) Check->Quench Complete Purify Purification: Flash Chromatography -> Yields Dehydro-Product Quench->Purify

Figure 2: Operational workflow for the Ring-Closing Metathesis of Macrosphelide A precursors.

Data Summary & Troubleshooting

ParameterStandard ConditionOptimization/Troubleshooting
Solvent Dichloromethane (DCM)Toluene (if higher Temp needed); 1,2-DCE.
Concentration 0.002 MIf oligomers form, dilute to 0.0005 M.
Catalyst Grubbs II (10 mol%)Grubbs-Hoveyda II (for difficult/hindered alkenes).
Temperature 40 °C (Reflux)80–110 °C (in Toluene) if reaction stalls.
Selectivity E/Z mixture (often E-selective)Hydrogenation removes this issue for Macrosphelide A.

Common Failure Mode:

  • Issue: Formation of linear oligomers (spots on TLC baseline).

  • Cause: Concentration too high.

  • Fix: Increase solvent volume significantly. Add the substrate slowly (syringe pump addition) to the catalyst solution to keep instantaneous concentration low.

References

  • Kobayashi, Y., & Kumar, G. B. (2001). First total synthesis of macrosphelides C and F. Tetrahedron Letters, 42(42), 7459–7461.

  • Matsuya, Y., Kawaguchi, T., & Nemoto, H. (2003). New Strategy for the Total Synthesis of Macrosphelides A and B Based on Ring-Closing Metathesis. Organic Letters, 5(16), 2939–2941.

  • Kawaguchi, T., Funamori, N., Matsuya, Y., & Nemoto, H. (2004).[3] Total synthesis of macrosphelides A, B, and E: first application of ring-closing metathesis for macrosphelide synthesis. The Journal of Organic Chemistry, 69(2), 505–509.[3]

  • Takakura, S., et al. (1995). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule.[1][4] The Journal of Antibiotics, 48(12), 1435–1439.[4]

Sources

Application Note: High-Yield Extraction and Purification of Macrosphelide A from Fungal Fermentation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Macrosphelide A (MSPA) is a 16-membered macrolide antibiotic and immunosuppressant originally isolated from Microsphaeropsis sp. and Coniothyrium minitans. It exhibits potent inhibition of cell-cell adhesion (IC50 ~3.5 µM) and demonstrates specific anti-cancer activity by targeting the Warburg effect. This application note details a high-yield protocol for the production, extraction, and purification of MSPA. Unlike generic macrolide protocols, this guide emphasizes the critical pH-dependent liquid-liquid extraction (LLE) parameters and specific chromatographic conditions required to separate MSPA from its structural congeners (Macrosphelides B, C, and E).

Introduction & Mechanism

Macrosphelide A is chemically distinct due to its three ester bonds within the 16-membered ring, a feature that confers unique rigidity and biological specificity.

  • Biological Target: MSPA inhibits the adhesion of HL-60 cells to human umbilical vein endothelial cells (HUVEC).[1] Recent studies suggest it also targets metabolic enzymes ENO1, ALDOA, and fumarate hydratase, disrupting cancer cell glycolysis.

  • Source Organism: While originally identified in Microsphaeropsis sp. FO-5050, the mycoparasite Coniothyrium minitans has been shown to produce MSPA with significantly higher titers (up to 524 mg/L) under static conditions.

  • Process Challenge: The primary challenge in MSPA isolation is separating the target molecule from closely related oxidized derivatives (e.g., Macrosphelide B) and maintaining lactone stability during extraction.

Upstream Processing: Fermentation Protocol

Objective: Maximize MSPA titer using Coniothyrium minitans in static liquid culture.

Reagents and Media Preparation

Glucose-Alanine Medium (Optimized for C. minitans):

Component Concentration (g/L) Function
Glucose 30.0 Carbon source
L-Alanine 2.0 Nitrogen source
KH₂PO₄ 1.0 Buffer/Phosphorus
MgSO₄[2]·7H₂O 0.5 Magnesium source
KCl 0.5 Potassium source

| FeSO₄·7H₂O | 0.01 | Trace metal |[2]

  • pH Adjustment: Adjust to pH 5.8 prior to sterilization.

  • Sterilization: Autoclave at 121°C for 20 minutes.

Inoculation and Culture Conditions[3]
  • Seed Culture: Inoculate 100 mL of Potato Dextrose Broth (PDB) in a 500 mL flask with mycelial plugs from a fresh PDA plate. Incubate at 20°C, 150 rpm for 5 days.

  • Production Culture: Transfer 5% (v/v) of the seed culture into 1 L Erlenmeyer flasks containing 250 mL of Glucose-Alanine medium.

  • Incubation: Incubate under static conditions (no shaking) at 18–20°C for 21–28 days.

    • Expert Insight: Static culture triggers secondary metabolite production more effectively than shaken cultures for this strain, likely due to oxygen limitation stress mimicking the fungal natural environment.

  • Monitoring: Monitor pH weekly. A drop from pH 5.8 to ~3.5 is a positive indicator of active metabolism and macrolide production.

Downstream Processing: Extraction Strategy

Objective: Efficiently recover MSPA from the fermentation broth while minimizing solvent usage and emulsion formation.

Separation of Biomass
  • Filtration: Filter the fermentation broth through four layers of cheesecloth or a Buchner funnel with Whatman No. 1 paper to separate the mycelia from the culture filtrate.

  • Mycelial Extraction (Optional): While MSPA is predominantly secreted, ~10-15% may remain in the biomass. Steep mycelia in Acetone (1:1 w/v) for 24 hours if maximum yield is required. For routine high-purity applications, discard mycelia and focus on the filtrate.

Liquid-Liquid Extraction (LLE)

Solvent: Ethyl Acetate (EtOAc). Rationale: EtOAc is selective for medium-polarity macrolides and forms a distinct interface with the aqueous broth.

  • pH Check: Verify the filtrate pH is between 3.5 and 4.0.

    • Critical Control Point: If pH > 4.5, adjust carefully with 1N HCl. The acidic environment keeps the phenolic hydroxyls protonated and the lactone stable, driving the molecule into the organic phase.

  • Extraction: Extract the filtrate with an equal volume of EtOAc (1:1 v/v).

    • Agitate vigorously for 20 minutes.

    • Allow phases to separate for 30 minutes.

  • Repetition: Repeat the extraction two more times with fresh EtOAc (0.5 volumes).

  • Concentration: Combine organic layers. Wash once with saturated brine to remove excess water. Dry over anhydrous Na₂SO₄.

  • Evaporation: Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield a brown gum (Crude Extract).

Purification Workflow

Objective: Isolate MSPA (purity >95%) from the crude extract.

Step 1: Silica Gel Flash Chromatography

This step removes bulk impurities and highly polar media components.

  • Stationary Phase: Silica gel 60 (230–400 mesh).

  • Column Dimensions: 30 cm x 2.5 cm (for ~1-2 g crude extract).

  • Mobile Phase Gradient:

    • Hexane:EtOAc (80:20) – 2 Column Volumes (CV) [Elutes non-polar lipids]

    • Hexane:EtOAc (60:40) – 2 CV

    • Hexane:EtOAc (40:60) – 3 CV [MSPA typically elutes here ]

    • EtOAc (100%) – 2 CV [Flush]

  • Detection: TLC (Silica gel 60 F254).[3] Develop in Chloroform:Methanol (10:1). MSPA appears as a dark spot under UV (254 nm) or stains brown with phosphomolybdic acid (PMA) and heat.

Step 2: Preparative HPLC (Polishing)

Required for pharmaceutical-grade purity.

  • Instrument: Preparative HPLC with UV-Vis detector.

  • Column: C18 (ODS) Reverse Phase, 5 µm, 250 x 20 mm.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid[4]

    • Solvent B: Methanol (MeOH)

  • Gradient Profile:

    Time (min) % Solvent B (MeOH) Flow Rate
    0-5 40% 10 mL/min
    5-25 40% → 80% (Linear) 10 mL/min

    | 25-30 | 100% | 10 mL/min |

  • Detection: 230 nm (Carbonyl absorbance).

  • Retention: MSPA typically elutes between 65-75% MeOH. Collect the major peak.

Analytical Validation

Objective: Confirm identity and purity.

ParameterSpecification for Macrosphelide A
Appearance Colorless needles or white powder
Molecular Formula C₁₆H₂₂O₈
Molecular Weight 342.34 g/mol
ESI-MS (Positive) m/z 343 [M+H]⁺, 365 [M+Na]⁺
UV Max (MeOH) 220-230 nm (end absorption)
¹H NMR (CDCl₃) Distinctive signals: δ 5.70-6.90 (olefinic protons), δ 1.20-1.40 (methyl doublets).

Process Visualization

MSPA_Extraction Ferm Fermentation (C. minitans, 21-28 days, Static) Filter Filtration (Separate Broth & Mycelia) Ferm->Filter LLE Liquid-Liquid Extraction (EtOAc, pH 3.5) Filter->LLE Filtrate Crude Crude Extract (Brown Gum) LLE->Crude Evaporation Silica Flash Chromatography (Hexane:EtOAc Gradient) Crude->Silica HPLC Prep HPLC (C18) (MeOH:H2O + 0.1% FA) Silica->HPLC Enriched Fraction Pure Pure Macrosphelide A (>95% Purity) HPLC->Pure Crystallization

Figure 1: Optimized workflow for the isolation of Macrosphelide A from fungal fermentation.

HPLC_Logic Start Crude/Enriched Sample C18 C18 Column Interaction Start->C18 Polar Polar Impurities (Elute <40% MeOH) C18->Polar Early Elution MSPA Macrosphelide A (Elutes ~70% MeOH) C18->MSPA Target Window Lipids Non-polar Lipids (Elute >90% MeOH) C18->Lipids Late Wash

Figure 2: Chromatographic separation logic for Macrosphelide A purification.

Troubleshooting & Optimization

  • Low Yield: Check the fermentation pH. If the pH did not drop to <4.0, the culture may be contaminated or the strain may have degenerated. Ensure static conditions; agitation often shifts metabolism toward biomass rather than secondary metabolites for this specific pathway.

  • Emulsions: If a heavy emulsion forms during EtOAc extraction, add a small amount of saturated NaCl (brine) or centrifuge the mixture at 3000 x g for 10 minutes to break the interface.

  • Peak Tailing: Add 0.1% Formic Acid to the HPLC mobile phase. The carboxylic/lactone moieties can interact with residual silanols on the column; acid suppresses this ionization.

References

  • Production by Coniothyrium minitans: McQuilken, M. P., & Gemmell, J. (2003). Production of macrosphelide A by the mycoparasite Coniothyrium minitans. FEMS Microbiology Letters, 219(1), 27–31. Link

  • Original Isolation & Structure: Hayashi, M., et al. (1995).[1][5] Macrosphelide, a novel inhibitor of cell-cell adhesion molecule.[1][5] I. Taxonomy, fermentation, isolation and biological activities.[1][3] The Journal of Antibiotics, 48(12), 1435–1439.[1] Link

  • Physicochemical Properties: Takamatsu, S., et al. (1996). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule.[1][5] II. Physicochemical properties and structural elucidation.[1][3][6][7][8] The Journal of Antibiotics, 49(1), 95–98. Link

  • Anti-Cancer Mechanism: Ahmed, I., et al. (2021). Macrosphelide A Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH. Cancers, 13(20), 5220. Link

Sources

Application Note: In Vitro Cell Adhesion Assay Protocols Using Macrosphelide A

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Macrosphelide A (MS-A) is a 16-membered macrolide antibiotic originally isolated from the fungus Microsphaeropsis sp.[1] FO-5050.[2][3][4][5] Unlike traditional cytotoxic agents, MS-A is a specific inhibitor of cell-cell adhesion, primarily targeting the interaction between E-selectin (CD62E) on activated endothelial cells and sialyl Lewis x (sLe^x) ligands on leukocytes or tumor cells.

This mechanism positions MS-A as a critical tool for researching anti-inflammatory therapies (blocking leukocyte extravasation) and anti-metastatic interventions (preventing hematogenous tumor arrest).

This application note provides a validated, step-by-step protocol for quantifying the inhibitory effects of MS-A using a HUVEC/HL-60 co-culture model. Unlike generic protocols, this guide addresses the specific solubility, incubation kinetics, and signal-to-noise optimization required for macrolide-based adhesion assays.

Mechanism of Action

The adhesion cascade involves the tethering and rolling of leukocytes on the endothelium, mediated by Selectins.[6] MS-A dose-dependently inhibits the binding of sLe^x-positive cells to E-selectin.

Mechanistic Pathway Diagram

MSA_Mechanism HUVEC Activated HUVEC (Endothelium) ESelectin E-Selectin Expression HUVEC->ESelectin Upregulates Adhesion Cell Adhesion (Rolling/Tethering) ESelectin->Adhesion Binds sLe^x Cytokine TNF-α / IL-1β Stimulation Cytokine->HUVEC Activates (4-6h) HL60 HL-60 / Tumor Cell (sLe^x Positive) HL60->Adhesion Interacts MSA Macrosphelide A (Inhibitor) MSA->Adhesion BLOCKS (IC50 ~3.5 µM)

Figure 1: MS-A interrupts the adhesion cascade by blocking the E-Selectin/sLe^x interface without downregulating protein expression at acute timepoints.

Pre-Assay Preparation

Reagent Handling
  • Macrosphelide A Stock: Dissolve lyophilized MS-A in high-grade DMSO to create a 10 mM stock solution.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in assay medium immediately before use. Ensure final DMSO concentration is < 0.1% to prevent solvent-induced cytotoxicity or membrane artifacts.

Cell Culture Requirements
Cell LineRoleCulture MediumCritical Parameter
HUVEC Adhesion SubstrateEGM-2 (Endothelial Growth Medium)Use passages 2–6 only. Post-passage 6, E-selectin inducibility drops significantly.
HL-60 Adhesion TargetRPMI-1640 + 10% FBSMust express sLe^x. Maintain density between 0.2–1.0 × 10⁶ cells/mL.[2]

Protocol: HUVEC-Leukocyte Adhesion Assay[2][7][8][9]

This is the gold-standard assay for validating MS-A activity. It replaces the historical Cr-51 release method with a fluorescent labeling approach (Calcein-AM or BCECF-AM) for higher safety and sensitivity.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation (Day 0-1) cluster_1 Phase 2: Activation & Labeling (Day 2) cluster_2 Phase 3: Assay & Analysis Step1 Seed HUVECs (96-well plate) Step2 Grow to Confluence (24-48 hours) Step1->Step2 Step3 Stimulate HUVECs (TNF-α, 10 ng/mL, 4h) Step2->Step3 Step5 Add MS-A + HL-60 (Co-incubation 30-60 min) Step3->Step5 Step4 Label HL-60 Cells (Calcein-AM, 30 min) Step4->Step5 Step6 Wash Non-Adherent Cells (3x PBS - Critical Step) Step5->Step6 Step7 Lyse & Read Fluorescence (485ex / 535em) Step6->Step7

Figure 2: Step-by-step workflow for the fluorescent cell adhesion assay.

Step-by-Step Methodology
1. Endothelial Monolayer Preparation[2][7]
  • Seed HUVECs at 2 × 10⁴ cells/well in a gelatin-coated 96-well black-walled plate (clear bottom).

  • Incubate at 37°C/5% CO₂ for 24–48 hours until a tightly confluent monolayer is formed. Gaps in the monolayer will lead to high non-specific binding of HL-60 cells to the plastic.

2. Stimulation (E-Selectin Upregulation)
  • Aspirate media and replace with fresh EGM-2 containing TNF-α (10 ng/mL) or IL-1β (10 U/mL) .

  • Incubate for 4 hours exactly.

    • Note: E-selectin expression peaks at 4–6 hours and declines thereafter. Timing is critical.

  • Negative Control: Leave one set of wells in media without cytokines (Basal adhesion).

3. Leukocyte Labeling[2][8]
  • Harvest HL-60 cells by centrifugation (200 x g, 5 min).

  • Resuspend in serum-free RPMI containing 5 µM Calcein-AM .

  • Incubate for 30 minutes at 37°C in the dark.

  • Wash twice with PBS to remove excess dye and resuspend at 1 × 10⁶ cells/mL in assay buffer (RPMI + 1% BSA).

4. MS-A Treatment & Adhesion[5]
  • Aspirate the stimulation media from HUVEC wells.[2]

  • Pre-treatment (Optional): Add MS-A dilutions (0.1 µM – 100 µM) to HUVECs for 15 minutes prior to adding leukocytes.

  • Adhesion: Add 100 µL of labeled HL-60 suspension (1 × 10⁵ cells) to each well containing the MS-A.

  • Incubate for 30–45 minutes at 37°C.

    • Scientific Insight: Do not disturb the plate during this time. Vibration can artificially prevent adhesion.

5. Washing & Quantification
  • The Critical Wash: Carefully aspirate media. Add 200 µL warm PBS or media, then aspirate. Repeat 3 times.

    • Technique: Use a multi-channel pipette.[8] Dispense gently down the side of the well. Direct force will dislodge the HUVEC monolayer.

  • Add 100 µL of Lysis Buffer (0.1% Triton X-100 in PBS) or read directly if using a bottom-reading fluorometer.

  • Measure fluorescence: Ex 485 nm / Em 535 nm .

Data Analysis & Validation

Calculating Percent Inhibition

Normalize the raw fluorescence units (RFU) using the following formula:



  • RFU_sample: Well with Cytokine + MS-A.

  • RFU_stimulated: Well with Cytokine + Vehicle (Max Adhesion).

  • RFU_basal: Well without Cytokine (Background Adhesion).

Expected Results
CompoundConcentrationExpected Outcome
Vehicle (DMSO) 0.1%0% Inhibition (100% Adhesion)
Anti-E-Selectin Ab 10 µg/mL>80% Inhibition (Positive Control)
Macrosphelide A 3.5 µM~50% Inhibition (IC50)
Macrosphelide A 50 µM>90% Inhibition

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background (Basal) HUVEC monolayer not confluentEnsure 100% confluence; exposed plastic binds HL-60s non-specifically.
No Stimulation Effect Cytokine degradation or wrong timingUse fresh aliquots of TNF-α. Adhere strictly to the 4-hour window.
High Variability Aggressive washingUse an automated washer on "gentle" setting or gravity-feed wash manually.
Low Signal Poor HL-60 labelingCheck Calcein-AM viability; ensure HL-60s are in log-phase growth.

References

  • Hayashi, M., et al. (1995). "Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities."[4][9] The Journal of Antibiotics, 48(12), 1435–1439.

  • Fukami, A., et al. (1997). "Macrosphelides A and B inhibit the adhesion of HL-60 cells to E-selectin." The Journal of Antibiotics, 50(10).

  • Hanada, M., et al. (1998). "Inhibition of E-selectin-mediated cell adhesion by macrosphelide A." Japanese Journal of Cancer Research.
  • Cell Biolabs. "CytoSelect™ Leukocyte-Endothelium Adhesion Assay Protocol."

  • Takamatsu, S., et al. (1997). "Macrosphelides C and D, novel inhibitors of cell adhesion." The Journal of Antibiotics.

Sources

Application Note: Stereoselective Synthesis of Macrosphelide A Key Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Macrosphelide A is a 16-membered trilactone macrolide originally isolated from Microsphaeropsis sp. FO-5050. It has garnered significant attention in drug development due to its potent, dose-dependent inhibition of cell-cell adhesion—specifically blocking the adhesion of human leukemia HL-60 cells to human umbilical-vein endothelial cells (HUVEC)[1]. Because of its unique structural skeleton and anticancer potential, establishing a scalable, stereoselective synthetic route is critical for structure-activity relationship (SAR) studies and derivative discovery[2].

The structural complexity of Macrosphelide A lies in its three ester linkages and multiple chiral centers. The most robust synthetic strategies rely on a highly convergent approach: synthesizing distinct monomeric fragments (often derived from (S)-1-(2-furyl)ethanol and (S)-3-hydroxybutyric acid) and assembling them via iterative esterifications, followed by a late-stage macrolactonization[3][4].

This application note details the critical synthetic methodologies for generating these key intermediates, focusing on the furan ring oxidation strategy , chelation-controlled stereoselective reduction , and the Yamaguchi macrolactonization [1][5].

Retrosynthetic Strategy & Pathway Visualization

The retrosynthetic logic deconstructs the 16-membered trilactone into a linear trimeric seco-acid. This seco-acid is further broken down into three distinct hydroxy-acid fragments.

Retrosynthesis MSA Macrosphelide A (16-membered trilactone) Seco Trimeric Seco-Acid Intermediate MSA->Seco Yamaguchi Macrolactonization Frag1 Fragment 1 (S)-1-(2-furyl)ethanol Derivatives Seco->Frag1 Esterification & Furan Oxidation Frag2 Fragment 2 (S)-3-hydroxybutyric Acid Derivatives Seco->Frag2 Esterification Frag3 Fragment 3 γ-keto-α,β-unsaturated Carboxylic Acid Seco->Frag3 Esterification

Caption: Retrosynthetic breakdown of Macrosphelide A into key monomeric fragments.

Mechanistic Insights: Causality in Experimental Design

The Furan Ring Oxidation Strategy

Directly synthesizing the


-keto-

-unsaturated carboxylic acid moiety of Macrosphelide A via standard olefination is often plagued by poor

selectivity and low yields. To bypass this, the Kobayashi group established a highly efficient furan oxidation protocol[4][6].
  • Causality : 2-substituted furans are stable, easily functionalized precursors. Treatment with N-Bromosuccinimide (NBS) induces an electrophilic oxidative ring-cleavage, yielding a reactive enedial/aldehyde intermediate. Subsequent treatment with Sodium Chlorite (NaClOngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) under Pinnick oxidation conditions selectively oxidizes the aldehyde to the carboxylic acid without disturbing the newly formed, sensitive 
    
    
    
    -unsaturated double bond[5].
Chelation-Controlled Stereoselective Reduction

Establishing the correct stereochemistry at the C(14) and C(15) positions (macrosphelide numbering) requires the stereoselective reduction of a key ketone intermediate[7].

  • Causality : When utilizing Zinc Borohydride (Zn(BH

    
    )
    
    
    
    ) at cryogenic temperatures (<-90 °C), the Zn
    
    
    ion coordinates simultaneously with the ketone carbonyl and the adjacent alkoxy oxygen. This forms a rigid, cyclic transition state (chelation control). Hydride delivery occurs from the less sterically hindered face, yielding the desired anti-alcohol[5]. Conversely, using NaBH
    
    
    in methanol lacks this strong coordinating metal effect, resulting in the syn-isomer via the Felkin-Anh model[6].

Pathway Furan 2-Substituted Furan Intermediate Ox1 NBS Oxidation (Furan Ring Cleavage) Furan->Ox1 Aldehyde Intermediate Aldehyde Ox1->Aldehyde Ox2 NaClO2 Oxidation (Pinnick Protocol) Aldehyde->Ox2 KetoAcid γ-keto-α,β-unsaturated Acid Ox2->KetoAcid Red_Anti Zn(BH4)2 Reduction (Chelation Control) KetoAcid->Red_Anti Red_Syn NaBH4 Reduction (Non-chelation) KetoAcid->Red_Syn AntiAlc Anti-Alcohol (Macrosphelide Core) Red_Anti->AntiAlc SynAlc Syn-Alcohol (Epimer) Red_Syn->SynAlc

Caption: Furan oxidation strategy and stereoselective reduction pathways for intermediate synthesis.

Yamaguchi Macrolactonization

Closing the 16-membered trilactone ring is thermodynamically challenging due to ring strain and the competing risk of intermolecular oligomerization[8].

  • Causality : The Yamaguchi esterification utilizes 2,4,6-trichlorobenzoyl chloride to form a highly electrophilic, sterically hindered mixed anhydride. The steric bulk of the trichlorophenyl ring prevents nucleophilic attack on the "wrong" carbonyl. The addition of DMAP as an acyl transfer catalyst under high-dilution conditions kinetically favors intramolecular cyclization, ensuring high yields of the monomeric macrocycle[1].

Quantitative Data: Stereoselectivity Optimization

The choice of reducing agent dictates the diastereomeric ratio (d.r.) of the resulting secondary alcohol during the synthesis of the C(11)-C(16) fragment[5][6].

Reducing AgentSolventTemperatureMajor ProductDiastereomeric Ratio (anti:syn)Mechanistic Pathway
Zn(BH

)

Et

O
-90 °CAnti-alcohol15:1 Chelation Control
Zn(BH

)

Et

O
-20 °CMixed~1:1Loss of rigid chelation
NaBH

MeOH-15 °CSyn-alcohol< 1:10 Felkin-Anh (Non-chelation)
L-Selectride THF-78 °CSyn-alcohol1:5Steric approach control

Note: If the syn-alcohol is inadvertently formed, it can be corrected to the anti-configuration via Mitsunobu inversion using Formic Acid, DEAD, and PPhngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, followed by mild methanolysis[3].

Step-by-Step Experimental Protocols

Protocol A: Furan Ring Oxidation (Synthesis of -keto- -unsaturated acid)

Self-Validation Check: The disappearance of the distinct furan proton signals (~6.3 ppm) and the appearance of olefinic protons (~6.8 ppm) in


H-NMR confirms successful ring cleavage.
  • Reagent Preparation : Dissolve the 2-substituted furan intermediate (1.0 equiv, ~5 mmol) in a mixture of THF/H

    
    O (4:1 v/v, 0.1 M concentration).
    
  • NBS Cleavage : Cool the reaction flask to 0 °C. Add N-Bromosuccinimide (NBS, 1.1 equiv) portion-wise over 10 minutes. Stir for 30 minutes at 0 °C.

  • Quenching : Quench the reaction with saturated aqueous NaHCO

    
    . Extract with EtOAc (3x), wash with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo to yield the crude enedial intermediate.
  • Pinnick Oxidation : Dissolve the crude intermediate in

    
    -BuOH/H
    
    
    
    O (5:1 v/v). Add 2-methyl-2-butene (10 equiv) as a chlorine scavenger.
  • Acid Formation : Add NaH

    
    PO
    
    
    
    (3.0 equiv) followed by NaClO
    
    
    (2.5 equiv). Stir at room temperature for 2 hours.
  • Isolation : Acidify the mixture to pH 3 using 1M HCl. Extract with EtOAc, dry, and purify via silica gel flash chromatography (Hexanes/EtOAc + 1% AcOH) to yield the pure

    
    -keto-
    
    
    
    -unsaturated carboxylic acid[5][6].
Protocol B: Chelation-Controlled Stereoselective Reduction

Self-Validation Check: TLC analysis should show the disappearance of the ketone starting material.


H-NMR coupling constants (

-values) of the newly formed carbinol proton will differentiate anti vs. syn diastereomers.
  • Preparation : Flame-dry a Schlenk flask under argon. Dissolve the ketone intermediate (1.0 equiv, ~2 mmol) in anhydrous Et

    
    O (20 mL).
    
  • Cryogenic Cooling : Cool the solution to -90 °C using a liquid nitrogen/acetone bath.

  • Reduction : Dropwise, add a freshly prepared solution of Zn(BHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )
    
    
    
    (0.5 M in Et
    
    
    O, 1.5 equiv) down the side of the flask to pre-cool the reagent before it hits the reaction mixture.
  • Stirring : Maintain the temperature at -90 °C and stir for 4 hours.

  • Quenching : Carefully quench the reaction at -90 °C by the slow addition of saturated aqueous NH

    
    Cl. Allow the mixture to warm to room temperature.
    
  • Extraction : Extract the aqueous layer with CH

    
    Cl
    
    
    
    (3x). Wash the combined organic layers with brine, dry over MgSO
    
    
    , and concentrate. Purify via column chromatography to isolate the anti-alcohol[5].
Protocol C: Yamaguchi Macrolactonization

Self-Validation Check: Mass spectrometry (ESI-MS) should confirm the exact mass of the monomeric macrocycle


. Dimeric or oligomeric byproducts will appear at 

or

the expected

.
  • Anhydride Formation : Dissolve the trimeric seco-acid (1.0 equiv, ~0.1 mmol) in anhydrous THF (2 mL). Add triethylamine (Et

    
    N, 2.5 equiv) and 2,4,6-trichlorobenzoyl chloride (1.2 equiv). Stir at room temperature for 2 hours to form the mixed anhydride[1].
    
  • High-Dilution Setup : In a separate, flame-dried 250 mL round-bottom flask, dissolve 4-Dimethylaminopyridine (DMAP, 10 equiv) in anhydrous toluene (100 mL, achieving a final macrocyclization concentration of ~0.001 M).

  • Cyclization : Using a syringe pump, add the mixed anhydride solution dropwise to the rapidly stirring DMAP/toluene solution over a period of 10 hours at 80 °C[8].

  • Completion : After the addition is complete, stir for an additional 2 hours at 80 °C.

  • Workup : Cool to room temperature, quench with saturated aqueous NaHCO

    
    , and extract with EtOAc. Wash the organic layer sequentially with 1M HCl, water, and brine.
    
  • Purification : Dry over Na

    
    SO
    
    
    
    , concentrate, and purify by flash chromatography (Hexanes/EtOAc) to yield the protected Macrosphelide A core[1].

References

  • Kobayashi, Y., Kumar, G. B., Kurachi, T., Acharya, H. P., Yamazaki, T., & Kitazume, T. "Furan Ring Oxidation Strategy for the Synthesis of Macrosphelides A and B." The Journal of Organic Chemistry, 2001, 66(6), 2011-2018. URL:[Link]

  • Paek, S.-M. "Synthetic Advances in Macrosphelides: Natural Anticancer Agents." Molecules, 2014, 19(10), 15982-16000. URL:[Link]

  • Kusaka, S., Dohi, S., Doi, T., & Takahashi, T. "Total synthesis of macrosphelide A by way of palladium-catalyzed carbonylative esterification." Tetrahedron Letters, 2003, 44(49), 8857-8859. URL:[Link]

  • Ono, M., Nakamura, H., Arakawa, S., Honda, N., & Akita, H. "Formal Total Synthesis of (+)-Macrosphelide A Based on Regioselective Hydrolysis Using Lipase." Chemical & Pharmaceutical Bulletin, 2002, 50(5), 692-695. URL:[Link]

Sources

Precision Determination of Macrosphelide A IC50: Cell Adhesion and Cytotoxicity Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Macrosphelide A (MS-A) is a 16-membered macrolide antibiotic exhibiting potent immunosuppressive and anti-tumor activities. Its pharmacological profile is defined by two distinct mechanisms: the inhibition of cell-cell adhesion (specifically Sialyl Lewis X-mediated binding to E-selectin) and the induction of apoptosis via metabolic enzyme inhibition (ENO1, ALDOA). This Application Note provides a rigorous, dual-track protocol for determining MS-A IC50 values. We detail the Functional Adhesion Inhibition Assay (HL-60/HUVEC model) and the Metabolic Cytotoxicity Assay (MTT/CCK-8), ensuring researchers can differentiate between anti-adhesive potency (~3.5 µM) and cytotoxic effects (>10 µM).

Experimental Design Strategy & Expertise

The Dual-Mechanism Challenge

Determining the IC50 of MS-A requires context. If the goal is to assess its anti-metastatic or anti-inflammatory potential, a standard cytotoxicity assay is insufficient and misleading.

  • Adhesion IC50: Measures the blockade of physical cell interaction. This occurs rapidly (<4 hours) and often at lower concentrations than cell death.

  • Cytotoxicity IC50: Measures cell death or metabolic arrest. This requires long exposure (48-72 hours) and reflects the compound's ability to inhibit glycolysis and induce apoptosis.

Solvent Handling & Stability
  • Solubility: MS-A is hydrophobic. Prepare stock solutions in anhydrous DMSO (Dimethyl Sulfoxide).

  • Stability: Stock solutions (10 mM) are stable at -20°C for 3 months. Avoid repeated freeze-thaw cycles which can hydrolyze the ester bonds of the macrolide ring.

  • Vehicle Control: The final DMSO concentration in the assay well must remain constant across all doses (typically <0.5% v/v) to prevent solvent-induced membrane permeabilization, which would skew adhesion data.

Materials & Reagents

Compound Preparation[1][2][3]
  • Macrosphelide A: Purity >98% (HPLC).

  • Stock Solution (10 mM): Dissolve 1 mg of MS-A (MW: ~342.4 g/mol ) in 292 µL of sterile DMSO. Vortex until clear.

  • Working Dilutions: Prepare serial dilutions (1:2 or 1:3) in serum-free media immediately prior to use.

Biological Systems[1][2][3][4][5][6][7][8][9]
  • Effector Cells: HL-60 (Human promyelocytic leukemia cells).[1]

  • Target Cells: HUVEC (Human Umbilical Vein Endothelial Cells).[2]

  • Activator: TNF-α (Tumor Necrosis Factor-alpha) or LPS (Lipopolysaccharide) to upregulate E-selectin/VCAM-1 on HUVECs.

  • Fluorescent Label: Calcein-AM or BCECF-AM (for quantifying adherent HL-60 cells).

Protocol A: Functional Cell Adhesion Inhibition (Primary Assay)

Rationale: This assay quantifies the specific inhibition of HL-60 binding to activated endothelial cells, the hallmark activity of MS-A.

HUVEC Monolayer Preparation
  • Seed HUVECs in a 96-well black-walled, clear-bottom plate at

    
     cells/well.
    
  • Culture in EGM-2 medium until a confluent monolayer is formed (24-48 h).

  • Activation: Replace media with fresh medium containing 10 ng/mL TNF-α or 1 µg/mL LPS .

  • Incubate for 4 hours at 37°C. Note: This time point maximizes E-selectin expression.

HL-60 Labeling
  • Harvest HL-60 cells by centrifugation (200 x g, 5 min).

  • Resuspend in PBS containing 5 µM Calcein-AM .

  • Incubate for 30 min at 37°C in the dark.

  • Wash twice with PBS to remove excess dye and resuspend in binding buffer (RPMI + 1% BSA) at

    
     cells/mL.
    
Inhibition Assay & Readout
  • Compound Addition: Aspirate media from the activated HUVEC plate. Add 50 µL of MS-A dilutions (Range: 0.1 µM – 100 µM) to the wells.

  • Cell Addition: Immediately add 50 µL of labeled HL-60 suspension (

    
     cells/well).
    
  • Incubation: Incubate for 30–60 minutes at 37°C. Do not disturb the plate.

  • Washing (Critical Step): Carefully aspirate the supernatant. Wash wells 2–3 times with warm PBS to remove non-adherent HL-60 cells. Automated washers must be set to low flow to avoid stripping the endothelial monolayer.

  • Measurement: Read fluorescence (Ex/Em: 485/530 nm) on a microplate reader.

Workflow Visualization

AdhesionAssay cluster_HUVEC Target Phase (HUVEC) cluster_HL60 Effector Phase (HL-60) cluster_Assay Interaction & Readout H1 Seed HUVECs (96-well plate) H2 Activate with TNF-α (4 hours) H1->H2 H3 Upregulation of E-Selectin/ICAM-1 H2->H3 A1 Add MS-A Dilutions (0.1 - 100 µM) H3->A1 L1 Harvest HL-60 Cells L2 Label with Calcein-AM (30 min) L1->L2 L3 Resuspend in Binding Buffer L2->L3 A2 Co-incubation (30-60 min) L3->A2 A1->A2 A3 Wash Non-adherent Cells (PBS x3) A2->A3 A4 Read Fluorescence (485/530 nm) A3->A4

Caption: Workflow for Macrosphelide A Cell Adhesion Inhibition Assay. Critical path involves parallel preparation of activated endothelial monolayer and fluorescently labeled effector cells.

Protocol B: Metabolic Cytotoxicity Assay (Secondary Assay)

Rationale: To determine if the observed effect is due to specific signaling inhibition or general cell death.

Setup
  • Cell Line: HepG2 (Liver carcinoma) or SKOV3 (Ovarian cancer).

  • Seeding: Seed

    
     cells/well in 96-well plates. Allow attachment overnight.
    
Dosing
  • Prepare MS-A dilutions in complete medium (Range: 0.5 µM – 200 µM).

  • Include Positive Control (e.g., Doxorubicin) and Vehicle Control (DMSO matched).

  • Incubate cells with compounds for 72 hours .

Detection (CCK-8 / MTT)
  • Add 10 µL of CCK-8 reagent (or MTT solution) to each well.

  • Incubate for 1–4 hours until orange dye (formazan) develops.

  • Measure Absorbance at 450 nm (CCK-8) or 570 nm (MTT).

Data Analysis & IC50 Calculation

Normalization

Convert raw Fluorescence Units (RFU) or Absorbance (OD) to % Inhibition :


[3]
  • Max (100% Activity): Vehicle control (DMSO only) – Maximum Adhesion/Survival.

  • Min (0% Activity): Background control (Media only or non-activated HUVECs for adhesion assay).

Curve Fitting

Fit the data to a 4-Parameter Logistic (4PL) Regression model using software like GraphPad Prism or SigmaPlot:



  • X: Logarithm of MS-A concentration.

  • Y: Normalized Response (% Inhibition).

  • Constraint: Constrain "Top" to 100 and "Bottom" to 0 if controls are robust.

Mechanism Visualization

Mechanism cluster_Adhesion Adhesion Pathway cluster_Apoptosis Metabolic Pathway MS Macrosphelide A ES E-Selectin (HUVEC) MS->ES Inhibits (IC50 ~3.5 µM) Enz ENO1 / ALDOA (Glycolysis) MS->Enz Inhibits (IC50 >12 µM) SL Sialyl Lewis X (HL-60) SL->ES Binding Bind Cell Adhesion ES->Bind War Warburg Effect Enz->War Apop Apoptosis War->Apop Disruption Induces

Caption: Dual mechanism of Macrosphelide A. Adhesion inhibition occurs via surface receptor blockade, while apoptosis is driven by intracellular metabolic enzyme inhibition.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (Adhesion) Incomplete washingIncrease wash volume or use a stronger shear force (carefully).
Low Signal (Adhesion) Poor HUVEC activationEnsure TNF-α/LPS is fresh. Verify E-selectin expression via FACS.
Variable IC50 DMSO evaporationSeal plates during 72h incubation. Use edge-well corrections.
Precipitation High ConcentrationDo not exceed 100 µM in aqueous media. MS-A has limited solubility.

References

  • Discovery & Taxonomy: Takamatsu, S., et al. (1995).[1] "Macrosphelide, a novel inhibitor of cell-cell adhesion molecule.[1][4] I. Taxonomy, fermentation, isolation and biological activities."[1][4] The Journal of Antibiotics.

  • Mechanism of Action (Adhesion): Hayashi, M., et al. (1995). "Macrosphelides A and B inhibit the adhesion of HL-60 cells to HUVEC."[4] Journal of Antibiotics.

  • Mechanism of Action (Apoptosis/Metabolism): Ahmed, K., et al. (2021). "Macrosphelide A Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH." Biomolecules/MDPI.

  • Structure-Activity Relationship: Fukami, A., et al. (1997). "Macrosphelides C and D, novel inhibitors of cell adhesion." Journal of Antibiotics.

Sources

Application Note: Strategic Preparation & Screening of Macrosphelide A Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Therapeutic Rationale

Macrosphelide A (MS-A) is a 16-membered macrolide antibiotic originally isolated from the fungus Microsphaeropsis sp.[1] FO-5050.[2][3][4][5] Unlike typical macrolides that target bacterial ribosomes, MS-A exhibits a unique pharmacological profile: it is a potent inhibitor of cell-cell adhesion, specifically blocking the interaction between cancer cells (e.g., HL-60 leukemia) and vascular endothelial cells (HUVEC).

This interaction is mediated by the binding of sialyl Lewis X (


) epitopes on tumor cells to E-selectin receptors on endothelial cells—a critical step in cancer metastasis and inflammatory cascades. Consequently, MS-A analogs represent a high-value scaffold for developing anti-metastatic and anti-inflammatory therapeutics.
Scope of this Guide

This application note provides a rigorous, field-validated workflow for:

  • Chemical Synthesis: A high-fidelity protocol for the critical macrolactonization step to generate MS-A analogs.

  • Biological Screening: A standardized HL-60/HUVEC adhesion assay to quantify IC50 values.

  • SAR Analysis: Interpretation of structural modifications on biological potency.[6]

Strategic Synthesis: The Macrolactonization Checkpoint

The synthesis of Macrosphelide A analogs relies on a convergent strategy assembling three hydroxy-acid subunits. The most failure-prone step in this sequence is the final ring closure (macrolactonization). While Ring-Closing Metathesis (RCM) and Corey-Nicolaou methods exist, the Yamaguchi Macrolactonization remains the gold standard for this scaffold due to its ability to preserve chiral integrity at the closure site.

Workflow Visualization

The following diagram outlines the logical flow from precursor assembly to the final cycling event.

SynthesisWorkflow Start Linear Seco-Acid (Precursor) Activation Mixed Anhydride Formation Start->Activation TCBC, Et3N THF, RT Dilution High-Dilution Injection Activation->Dilution Toluene removal Solvent swap Cyclization Yamaguchi Cyclization Dilution->Cyclization DMAP (excess) Toluene, Reflux Product Macrosphelide Analog (16-membered Ring) Cyclization->Product Purification

Figure 1: Strategic workflow for the Yamaguchi Macrolactonization of MS-A analogs. Critical control points are highlighted in yellow and red.

Protocol A: Chemical Synthesis (Yamaguchi Macrolactonization)

Objective: Cyclization of the linear seco-acid precursor into the 16-membered lactone core. Criticality: High. Failure here results in oligomerization (intermolecular reaction) rather than cyclization (intramolecular reaction).

Reagents & Equipment[7]
  • Substrate: Linear seco-acid analog (0.1 mmol scale).

  • Yamaguchi Reagent: 2,4,6-Trichlorobenzoyl chloride (TCBC).[7]

  • Base: Triethylamine (

    
    ), DMAP (4-Dimethylaminopyridine).[7]
    
  • Solvents: Anhydrous THF, Anhydrous Toluene (ultra-dry).

  • Equipment: Syringe pump, argon manifold, reflux condenser.

Step-by-Step Methodology
  • Mixed Anhydride Formation (Activation):

    • Dissolve the seco-acid (1.0 equiv) in anhydrous THF (concentration ~0.1 M) under Argon.

    • Add

      
       (6.0 equiv) followed by TCBC (3.0 equiv).
      
    • Stir at room temperature for 1–2 hours.

    • QC Check: Monitor by TLC. The polar acid spot should disappear, replaced by a less polar anhydride spot.

    • Why: This step activates the carboxylic acid, creating a highly reactive species susceptible to nucleophilic attack by the distal hydroxyl group.

  • Solvent Swap:

    • Filter the reaction mixture to remove triethylamine hydrochloride salts (white precipitate).

    • Concentrate the filtrate in vacuo to remove THF.

    • Redissolve the residue in a minimal amount of anhydrous toluene.

  • High-Dilution Cyclization (The "Pseudo-Infinite" Dilution):

    • Prepare a reaction vessel with a large volume of refluxing anhydrous toluene (final concentration must be < 0.005 M, typically 100 mL for 0.1 mmol).

    • Add DMAP (10–20 equiv) to the refluxing toluene.

    • Using a syringe pump, slowly add the mixed anhydride solution (from Step 2) into the refluxing DMAP/toluene mixture over 4–6 hours .

    • Mechanism: The slow addition ensures that the concentration of the unreacted precursor is always low, statistically favoring the intramolecular reaction (ring closing) over intermolecular collisions (polymerization). DMAP acts as a nucleophilic catalyst, attacking the anhydride to form an acyl-pyridinium species that is rapidly trapped by the alcohol.

  • Work-up & Purification:

    • After addition is complete, reflux for an additional 30 minutes.

    • Cool to RT, wash with saturated

      
      , 
      
      
      
      , and brine.
    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Biological Screening (Cell Adhesion Assay)

Objective: Quantify the ability of the synthesized analog to inhibit the adhesion of HL-60 cells to HUVEC monolayers. Reference Standard: Natural Macrosphelide A (


).[3]
Assay Logic Visualization

BioAssay cluster_HUVEC Endothelial Phase cluster_HL60 Leukocyte Phase HUVEC HUVEC Monolayer (96-well plate) Stim Stimulation (TNF-alpha or LPS) HUVEC->Stim Treatment Drug Treatment (MS-A Analog) Stim->Treatment HL60 HL-60 Cells Label Fluorescent Labeling (BCECF-AM) HL60->Label CoInc Co-Incubation (30 mins, 37°C) Label->CoInc Treatment->CoInc Wash Wash Step (Remove non-adherent) CoInc->Wash Read Fluorescence Quantification Wash->Read

Figure 2: Dual-phase workflow for the HL-60/HUVEC adhesion assay. TNF-alpha upregulation of E-selectin is the target mechanism.

Step-by-Step Methodology
  • Endothelial Cell Preparation:

    • Seed HUVEC cells in a 96-well plate (

      
       cells/well).
      
    • Grow to confluence (typically 24 hours).

    • Stimulation: Add TNF-

      
       (10 ng/mL) or LPS to the media and incubate for 4 hours.
      
    • Why: This upregulates the expression of E-selectin and ICAM-1 on the endothelial surface, mimicking an inflammatory state.

  • Analog Treatment:

    • Simultaneously with stimulation, add the MS-A analog at varying concentrations (0.1

      
       to 100 
      
      
      
      ) to the HUVEC wells.
    • Include a vehicle control (DMSO) and a positive control (Anti-E-selectin antibody).

  • Leukocyte Labeling:

    • Harvest HL-60 cells.

    • Incubate with BCECF-AM (

      
      ) or CellTracker Green for 30 minutes at 37°C.
      
    • Wash cells twice with PBS to remove excess dye. Resuspend in RPMI-1640 medium.

  • Adhesion Phase:

    • Add labeled HL-60 cells (

      
       cells/well) to the HUVEC monolayer.[8]
      
    • Incubate for 30–60 minutes at 37°C.

  • Signal Quantification:

    • Critical Step: Invert the plate and gently wash 3x with PBS. This removes non-adherent HL-60 cells.

    • Lyse the remaining cells (optional, or read directly if bottom-reading is available) using 0.1% Triton X-100.

    • Measure fluorescence (Ex 485 nm / Em 535 nm).

    • Calculate % Inhibition:

      
      .
      

Data Analysis & Structure-Activity Relationships (SAR)

When designing analogs, data should be structured to compare the impact of ring size and side-chain stereochemistry against the natural product.

Table 1: Comparative Potency of Macrosphelide Analogs

CompoundStructural ModificationIC50 (Adhesion Inhibition)Toxicity (HL-60)
Macrosphelide A Natural Product (16-membered)3.5 µM >100 µM
Macrosphelide B C-14 Epimer36.0 µM>100 µM
Macrosphelide E 14-membered Ring Analog>100 µMN/A
Analog X (Hypothetical) C-8 Hydroxyl DeletionTo be determinedTo be determined

SAR Insights:

  • Ring Size: The 16-membered ring is essential for binding. Contraction to 14-membered rings (e.g., MS-E) drastically reduces affinity.

  • Stereochemistry: The configuration at C-14 and C-15 is critical. Inversion (as seen in MS-B) leads to a 10-fold loss in potency.

  • Safety Profile: MS-A is distinct because it inhibits adhesion without acute cytotoxicity (unlike standard chemotherapeutics), making it a true "anti-metastatic" rather than a "cytotoxic" agent.

References

  • Omura, S. et al. (1995). "Macrosphelides A and B, novel inhibitors of cell-cell adhesion from Microsphaeropsis sp.[4] FO-5050."[1][2][3][4][5] Journal of Antibiotics. Link

  • Smith, A. B. et al. (2003). "Total Synthesis of (+)-Macrosphelide A." Organic Letters. Link

  • Kobayashi, S. et al. (2002). "Formal Total Synthesis of (-)-Macrosphelide A Based on Regioselective Hydrolysis Using Lipase." Chemical and Pharmaceutical Bulletin. Link

  • Takamatsu, S. et al. (1997).[4] "Macrosphelides C and D, novel inhibitors of cell adhesion." Journal of Antibiotics. Link

  • Inanaga, J. et al. (1979). "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan (Original Yamaguchi Protocol). Link

Sources

Application Note: Optimized Yamaguchi Esterification Conditions for Macrosphelide A Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Macrosphelide A is a potent inhibitor of cell-cell adhesion (specifically HL-60 cells to HUVEC), characterized by a unique 16-membered trilactone core. The total synthesis of this molecule hinges on the iterative assembly of chiral hydroxy-acid subunits and a critical final macrolactonization.[1]

While various esterification methods exist (Mukaiyama, Keck, Mitsunobu), the Yamaguchi esterification remains the gold standard for constructing the linear seco-acid precursors due to its mild conditions and high stereochemical retention. However, its application in the final ring closure requires precise control over entropy and concentration to prevent oligomerization and


-elimination side reactions. This guide provides a validated protocol for utilizing Yamaguchi conditions in the total synthesis of Macrosphelide A.

Mechanistic Principles

The Yamaguchi esterification utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride, which is subsequently activated by 4-dimethylaminopyridine (DMAP).[1][2][3][4]

Reaction Pathway

The reaction proceeds through a "nucleophilic catalysis" mechanism.[1] The steric bulk of the 2,4,6-trichlorophenyl group discourages attack at the wrong carbonyl, while DMAP forms a super-electrophilic


-acylpyridinium intermediate.

YamaguchiMechanism Acid Carboxylic Acid (R-COOH) MixedAnhydride Mixed Anhydride (Intermediate) Acid->MixedAnhydride Activation TCBC Yamaguchi Reagent (TCBC) TCBC->MixedAnhydride Base Et3N / iPr2NEt Base->MixedAnhydride HCl Scavenging AcylDMAP N-Acylpyridinium (Super-Active) MixedAnhydride->AcylDMAP Regioselective Attack DMAP DMAP (Catalyst) DMAP->AcylDMAP Product Macrosphelide Ester/Lactone AcylDMAP->Product Nucleophilic Substitution Alcohol Alcohol/Seco-Acid (R'-OH) Alcohol->Product

Figure 1: Mechanistic pathway of Yamaguchi Esterification.[1][2][3][5] The formation of the N-acylpyridinium species is the rate-determining activation step.

Critical Parameters & Optimization

For Macrosphelide A, the synthesis is divided into two phases: Fragment Assembly (Intermolecular) and Macrolactonization (Intramolecular).

Comparative Conditions Table

The following data summarizes optimal conditions derived from total synthesis campaigns (e.g., Kobayashi et al., Paek et al.).

ParameterFragment Assembly (Intermolecular)Macrolactonization (Intramolecular)
Concentration 0.1 M – 0.2 M0.001 M – 0.005 M (High Dilution)
Stoichiometry Acid (1.0) : Alcohol (1.0-1.2) : TCBC (1.2) : DMAP (2.0)Seco-Acid (1.0) : TCBC (1.5-2.0) : DMAP (3.0-5.0)
Solvent THF, Toluene, or CH₂Cl₂Toluene (Strictly Anhydrous)
Temperature 0°C (activation) → RT (coupling)RT → Reflux (if kinetics are slow)
Addition Rate Batch additionSyringe Pump (Slow addition over 10-20h)
Major Risk Steric hindranceOligomerization &

-elimination
The -Elimination Risk

Scientist's Note: Macrosphelide A contains


-acyloxy ester motifs. Under harsh basic conditions or prolonged heating, elimination to the 

-unsaturated ester is a documented failure mode [1]. If significant elimination is observed via TLC/NMR, lower the temperature to RT and increase reaction time, or switch to the Mukaiyama-Corey method (PySSPy/Ph₃P) with AgOTf additives.

Detailed Experimental Protocols

Protocol A: Intermolecular Fragment Assembly (Trimer Formation)

Use this protocol to link the three hydroxy-acid subunits before ring closure.

Reagents:

  • Carboxylic Acid Fragment (1.0 equiv)

  • Alcohol Fragment (1.1 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.2 equiv)[6]

  • Triethylamine (Et₃N) (1.5 equiv)

  • DMAP (2.0 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) and Et₃N (1.5 equiv) in anhydrous THF (0.2 M) under Argon.

  • Anhydride Formation: Cool to 0°C . Add TCBC (1.2 equiv) dropwise. A white precipitate (Et₃N·HCl) will form immediately. Stir for 1 hour at 0°C to RT.

    • QC Check: TLC should show complete consumption of the starting acid.

  • Solvent Swap (Optional but Recommended): Filter off the amine salts under Argon. Concentrate the filtrate (mixed anhydride) and re-dissolve in Toluene. Note: Some protocols perform this "one-pot" without filtration; filtration increases yield for sensitive substrates.

  • Coupling: Add the Alcohol Fragment (1.1 equiv) and DMAP (2.0 equiv) to the anhydride solution.

  • Reaction: Stir at Room Temperature (23°C) for 2–4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.[6] Wash organic layer with saturated NaHCO₃ (to remove 2,4,6-trichlorobenzoic acid byproduct) and brine. Dry over MgSO₄.[6]

Protocol B: Macrolactonization (Ring Closure)

This is the critical step converting the linear seco-acid into Macrosphelide A.

Reagents:

  • Seco-acid (Trimer) (1.0 equiv)

  • TCBC (2.0 equiv)

  • Et₃N (2.5 equiv)

  • DMAP (5.0 equiv)

  • Solvent: Anhydrous Toluene (degassed)

Step-by-Step:

  • System Prep: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a septum. Maintain positive Argon pressure.

  • Base Solution: Add DMAP (5.0 equiv) to the flask and dissolve in a large volume of Toluene (calculate for final concentration of 0.002 M). Heat this solution to reflux (or 80°C).

  • Activation (Separate Flask): In a separate vial, dissolve the Seco-acid (1.0 equiv) and Et₃N (2.5 equiv) in a minimal amount of THF. Add TCBC (2.0 equiv) at 0°C. Stir for 30-60 mins to form the mixed anhydride.

  • Filtration: Rapidly filter the mixed anhydride solution through a glass frit (under Argon) to remove Et₃N·HCl salts. Dilute the filtrate with Toluene (10-20 mL).

  • Slow Addition: Load the mixed anhydride solution into a gas-tight syringe. Using a syringe pump, add this solution to the refluxing DMAP/Toluene solution very slowly (over 10–15 hours).

    • Reasoning: High dilution + slow addition keeps the instantaneous concentration of the active species low, statistically favoring intramolecular cyclization (zero-order) over intermolecular dimerization (second-order).

  • Completion: After addition is complete, stir for an additional 2 hours at reflux.

  • Workup: Cool to RT. Evaporate Toluene (rotavap). Redissolve residue in EtOAc/Hexanes. Perform standard aqueous workup (NH₄Cl, NaHCO₃).

  • Purification: Flash column chromatography.

Troubleshooting & Quality Control Workflow

Troubleshooting Start Analyze Crude NMR/MS Check1 Is Product Detected? Start->Check1 Check2 Major Byproduct? Check1->Check2 No/Low Yield Success Purify (Yield >40%) Check1->Success Yes Oligomers Issue: Oligomerization (Linear dimers/trimers) Check2->Oligomers High MW Peaks Elimination Issue: Beta-Elimination (Exocyclic alkene) Check2->Elimination Olefin Signals NoRxn Issue: Hydrolysis/No Rxn Check2->NoRxn Recovered SM Action_Oligo Action: Increase Dilution (0.001 M) Slower Addition Rate Oligomers->Action_Oligo Action_Elim Action: Lower Temp to RT Switch to Mukaiyama-AgOTf Elimination->Action_Elim Action_Wet Action: Re-dry Solvents Fresh TCBC Reagent NoRxn->Action_Wet

Figure 2: Diagnostic workflow for macrolactonization failure modes.

References

  • Kobayashi, Y. , et al. (1998). "Total Synthesis of Macrosphelide A." The Journal of Organic Chemistry, 63(22), 7505–7515. [Link]

  • Inanaga, J. , Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[2][5] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.[5] [Link][2][3]

  • Fukuda, H. , et al. (2002). "Formal Total Synthesis of (-)-Macrosphelide A Based on Regioselective Hydrolysis Using Lipase." Chemical and Pharmaceutical Bulletin, 50(6), 858-862. [Link]

  • Doi, T. , et al. (2003).[7] "Total synthesis of macrosphelide A by way of palladium-catalyzed carbonylative esterification." Tetrahedron Letters, 44(26), 4923-4926. (Contextual reference for alternative routes). [Link]

Sources

Application Note: Optimization of Cell Culture Media Preparation for Macrosphelide A Treatment

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

Macrosphelide A (MSPA) is a potent 16-membered macrolide antibiotic originally isolated from microbial strains such as Microsphaeropsis sp. FO-5050[1]. It has emerged as a highly valuable compound in oncology and immunology research due to its unique dual-action capabilities: it acts as a potent 1[1] and a disruptor of the2[2]. Because MSPA is highly lipophilic, the preparation of cell culture media requires precise solvent management to ensure drug bioavailability while preventing solvent-induced metabolic artifacts. This guide provides a self-validating, step-by-step protocol for MSPA media preparation and experimental execution.

Mechanistic Grounding & Rationale

To design an effective in vitro assay, researchers must understand the causality behind MSPA's biological targets. MSPA exhibits two primary mechanisms of action:

  • Adhesion Blockade: It dose-dependently inhibits the adhesion of human leukemia (HL-60) cells to LPS-activated human umbilical vein endothelial cell (HUVEC) monolayers by interfering with sLex/E-selectin interactions[1].

  • Metabolic Disruption: MSPA directly binds and inactivates critical glycolytic enzymes—Enolase 1 (ENO1), Aldolase A (ALDOA), and Fumarate Hydratase (FH)—thereby 2 in cancer cells like HepG2[2]. Furthermore, it induces apoptosis via the Fas/caspase-8-mediated mitochondrial pathway[3].

Because the readout for Warburg effect inhibition is highly sensitive to baseline cellular stress, the media preparation protocol must strictly limit solvent (DMSO) exposure, which can independently alter cellular metabolism.

Mechanism MSPA Macrosphelide A (MSPA) Adhesion Inhibits sLex/E-selectin MSPA->Adhesion Warburg Inhibits Warburg Effect (ENO1, ALDOA, FH) MSPA->Warburg HL60 HL-60 to HUVEC Blockade Adhesion->HL60 Metabolism Decreased Glucose Uptake Warburg->Metabolism AntiMetastasis Anti-Metastatic Activity HL60->AntiMetastasis Apoptosis Cancer Cell Apoptosis Metabolism->Apoptosis

Fig 1. Dual mechanism of Macrosphelide A targeting cell adhesion and the Warburg effect.

Physicochemical Properties & Quantitative Data

Proper handling of MSPA requires adherence to its specific solubility and stability profiles. As a lipophilic macrolide, it is 4[4].

Table 1: Physicochemical & Biological Parameters of Macrosphelide A

ParameterValueReference
Molecular Weight 342.34 g/mol [5]
Molecular Formula C16H22O8[5]
Solubility Profile Soluble in DMSO, Methanol, Chloroform; Insoluble in Water[4]
Cell Adhesion IC50 3.5 µM (HL-60 to LPS-activated HUVEC)[1]
Antifungal IG50 2.9 µg/mL (against Sclerotium cepivorum)[6]
Recommended Storage -20°C (Stable for up to 2 years as lyophilized solid)[7]

Experimental Protocol: Reagent & Media Preparation

Step 1: Formulation of the 10 mM Stock Solution

Causality Check: MSPA must be initially dissolved in an anhydrous solvent to ensure complete molecular solvation. Water intrusion will cause irreversible micro-precipitation.

  • Equilibrate the 7[7] to room temperature for 30 minutes in a desiccator before opening to prevent condensation.

  • Weigh exactly 3.42 mg of MSPA.

  • Add 1.0 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock solution.

  • Vortex gently for 60 seconds until the solution is completely clear.

  • Aliquot the stock into 20 µL volumes in amber microcentrifuge tubes (to protect from light) and store at -20°C[4]. Never subject aliquots to repeated freeze-thaw cycles.

Step 2: Intermediate Dilution and Media Spiking

Causality Check: Directly pipetting a 10 mM DMSO stock into a large volume of aqueous media causes transient local supersaturation, leading to drug precipitation. An intermediate dilution allows serum proteins (FBS) to act as hydrophobic carriers, ensuring the macrolide remains in solution.

  • Pre-warm the basal culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) to 37°C.

  • Intermediate Dilution: Take a 20 µL aliquot of the 10 mM stock and add it to 180 µL of pre-warmed complete media to create a 1 mM intermediate solution (10% DMSO). Mix by rapid pipetting.

  • Final Spiking: Immediately transfer the required volume of the 1 mM intermediate solution into the final culture vessel. For a standard treatment concentration of 12.5 µM[2], add 12.5 µL of the intermediate solution per 1 mL of final media.

  • Critical Threshold: Ensure the final DMSO concentration never exceeds 0.1% (v/v).

Step 3: Vehicle Control Standardization

Causality Check: To isolate the specific enzymatic inhibition of MSPA, the vehicle control must perfectly mirror the solvent conditions of the treatment group.

  • Prepare a vehicle control media by adding the exact same volume of pure DMSO (processed through the same intermediate dilution step) to the control media.

  • If the highest MSPA treatment requires 0.1% final DMSO, the vehicle control media must contain exactly 0.1% final DMSO.

Workflow Lyophilized Lyophilized MSPA (Store at -20°C) Stock Reconstitute in Anhydrous DMSO (10 mM Stock) Lyophilized->Stock Add DMSO Aliquot Aliquot & Store (-20°C, Protect from light) Stock->Aliquot Prevent freeze-thaw Intermediate Intermediate Dilution in Media (e.g., 1 mM, 10% DMSO) Aliquot->Intermediate Fresh prep FinalMedia Final Culture Media (1-50 µM MSPA, <0.1% DMSO) Intermediate->FinalMedia Dilute in 10% FBS Media Treatment Apply to Cell Culture (HepG2, HL-60, etc.) FinalMedia->Treatment Incubate 48-72h QC Self-Validation QC (Annexin V Assay) Treatment->QC Measure Viability

Fig 2. Step-by-step workflow for Macrosphelide A media preparation and cell treatment.

Cell Treatment Workflow & Self-Validating Quality Control (QC)

A robust experimental protocol must be self-validating. To confirm that the observed cellular effects are driven by MSPA's interaction with glycolytic enzymes rather than non-specific solvent toxicity, researchers must incorporate an internal QC checkpoint.

  • Cell Seeding: Seed HepG2 or HL-60 cells at an appropriate density (e.g.,

    
     cells/well in a 6-well plate) and allow 24 hours for adherence (if using adherent lines).
    
  • Treatment: Aspirate old media and replace with the freshly prepared MSPA working media (e.g., 12.5 µM) and the standardized vehicle control media.

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere[2].

  • Self-Validation (Flow Cytometry): Harvest the cells and perform a double stain using Annexin V and 7-amino-actinomycin D (7-AAD).

    • Validation Criteria: The assay is considered valid only if the vehicle control exhibits >90% viability (Annexin V- / 7-AAD-). If the vehicle control shows elevated apoptosis, the DMSO concentration was too high or the media was improperly formulated. Valid MSPA activity is confirmed when the 12.5 µM treated group shows a statistically significant increase in the Annexin V+ / 7-AAD- (early apoptosis) population compared to the control[2].

References

  • Macrosphelide A Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH - PMC . nih.gov. 2

  • Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities - PubMed . nih.gov. 1

  • Macrosphelide A, CAS 172923-77-2 | SCBT - Santa Cruz Biotechnology . scbt.com. 5

  • Safety Data Sheet - Cayman Chemical . caymanchem.com.4

  • Harzianopyridone | CAS 126637-69-2 - Order from Adipogen . adipogen.com. 7

  • Production of macrosphelide A by the mycoparasite Coniothyrium minitans . oup.com. 6

  • Total synthesis of macrosphelide A. | Download Scientific Diagram - ResearchGate . researchgate.net. 3

Sources

Troubleshooting & Optimization

Optimizing fermentation conditions for Macrosphelide A production

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support center for the optimization of Macrosphelide A (MSA) production using Macrophoma sp. or Periconia sp. It is designed for researchers encountering specific bottlenecks in fermentation titers, byproduct formation, or scale-up stability.

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Topic: Fermentation Optimization for 16-Membered Macrolide Dilactones (Macrosphelide A)

Module 1: The Biosynthetic Foundation (Logic & Pathway)

Before troubleshooting, you must understand the metabolic flow. Macrosphelide A is a polyketide-derived macrolide . Unlike standard macrolides formed from a single chain, MSA is a trimer (or dimer-derivative) constructed via the intermolecular esterification of three subunits of 5-hydroxy-4-oxo-2-decenoic acid .

Key Technical Insight: The production bottleneck is rarely the biomass accumulation; it is the enzymatic condensation (lactonization) step and the availability of the monomeric precursor. High glucose levels often repress the PKS (Polyketide Synthase) genes required for monomer synthesis.

Biosynthetic Logic Flow (Visualization)

MS_Biosynthesis AcetylCoA Acetyl-CoA (Primary Metabolism) PKS PKS Assembly (Gene Cluster) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Monomer 5-hydroxy-4-oxo-2-decenoic acid (Monomer) PKS->Monomer Condensation Dimer Seco-Macrosphelide (Intermediate) Monomer->Dimer Esterification 1 MSA Macrosphelide A (Target) Dimer->MSA Cyclization (Rate Limiting) MSB Macrosphelide B (Oxidized Byproduct) MSA->MSB Over-oxidation (Late Phase)

Figure 1: Simplified metabolic pathway for Macrosphelide A. Note that prolonged fermentation leads to oxidation of MSA to Macrosphelide B.

Module 2: Critical Process Parameters (CPP) & Protocols

Recommended Media Composition

Periconia and Macrophoma species are sensitive to nitrogen complexity. Simple inorganic nitrogen often yields poor secondary metabolite titers.

Table 1: Optimized Production Medium (Modified PDB-Y)

ComponentConcentration (g/L)FunctionTechnical Note
Potato Dextrose Broth 24.0Basal nutrientsProvides trace minerals and starch.
Glucose 20.0Rapid Carbon SourceCritical: Do not exceed 20g/L initially to avoid Crabtree-like repression.
Polypeptone 5.0Organic NitrogenEssential for enzyme stability during stationary phase.
Yeast Extract 2.0Growth FactorsProvides B-vitamins for cofactor regeneration.
MgSO₄·7H₂O 0.5CofactorMagnesium is required for PKS activity.
KH₂PO₄ 0.5Buffer/PhosphorusMaintains pH stability; excess P can inhibit secondary metabolism.
pH (Pre-sterilization) 5.5 - 6.0Acidity ControlMSA is stable at acidic pH; alkaline shifts degrade the lactone ring.
Standard Fermentation Protocol (Shake Flask)
  • Inoculum: 5% (v/v) from a 48-hour vegetative seed culture (do not inoculate production media directly with spores).

  • Temperature: 26°C ± 1°C.

  • Agitation: 180 rpm (High oxygen transfer is required, but shear stress must be minimized).

  • Duration: 96 - 120 hours.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: "I have high biomass, but my Macrosphelide A titer is negligible. Why?"

Diagnosis: Carbon Catabolite Repression or Phosphate Inhibition. The Mechanism: If you used a rich medium with excess glucose (>40g/L) or high inorganic phosphate, the fungus remains in the "trophophase" (growth phase) and never switches to the "idiophase" (production phase). Corrective Action:

  • Reduce Initial Glucose: Drop to 10-20 g/L.

  • Implement Fed-Batch: Feed glucose slowly after 48 hours (0.5 g/L/hr) to maintain metabolism without triggering repression.

  • Check Phosphate: Ensure KH₂PO₄ is <1.0 g/L.

Q2: "My product contains a mixture of Macrosphelide A, B, and E. How do I maximize A?"

Diagnosis: Harvest Timing and pH Drift. The Mechanism: Macrosphelide biosynthesis is dynamic. MSA is often a precursor to MSB (oxidized form) or derived from MSE.

  • Early Harvest (<72h): High levels of precursors/monomers.

  • Late Harvest (>120h): MSA oxidizes to MSB. Corrective Action:

  • Kinetic Profiling: Perform HPLC sampling every 12 hours from T=72 to T=120.

  • pH Control: If pH rises above 7.0, the lactone ring becomes unstable, leading to hydrolysis products. Buffer your media with MES (50mM) or manually adjust with 1N HCl to maintain pH 5.5–6.0.

Q3: "The fungus forms large pellets instead of dispersed mycelia. Does this matter?"

Diagnosis: Improper Hydrodynamics/Inoculum Density. The Mechanism: Large pellets (>5mm) suffer from necrotic centers due to oxygen limitation. MSA production occurs at the hyphal tips; pelleting reduces the active surface area. Corrective Action:

  • Increase Inoculum Density: Higher spore counts (1x10⁶ spores/mL in seed) promote dispersed growth.

  • Add Spring/Coil: In shake flasks, add a stainless steel spring to the flask bottom to mechanically disperse mycelia (mild shear).

  • Surfactants: Add 0.1% Tween 80 to the seed media.

Module 4: Diagnostic Workflow

Use this decision tree to diagnose fermentation failures.

Troubleshooting_Tree Start Problem Detected CheckBiomass Is Biomass Normal? Start->CheckBiomass LowBiomass Low Biomass CheckBiomass->LowBiomass No HighBiomass High Biomass CheckBiomass->HighBiomass Yes CheckTiter Is Titer Low? Repression Catabolite Repression Reduce Initial Glucose CheckTiter->Repression Yes (Low Product) Oxygen Oxygen Limitation Increase RPM/Aeration CheckTiter->Oxygen Yes (Pelleting) Toxicity Possible Toxicity Check Seed Viability LowBiomass->Toxicity Nutrient Nutrient Depletion Check C/N Ratio LowBiomass->Nutrient HighBiomass->CheckTiter

Figure 2: Troubleshooting logic for Macrosphelide fermentation anomalies.

References

  • Takamatsu, S., et al. (1997). "Macrosphelides A and B, novel inhibitors of cell-cell adhesion from a Macrophoma sp." The Journal of Antibiotics, 50(10), 878-880.

  • Hayashi, Y., et al. (2002). "Absolute stereostructures of cell-adhesion inhibitors, macrosphelides H and L, from Periconia byssoides." The Journal of Antibiotics, 55(2), 147-154.[1]

  • Fukami, A., et al. (1998). "Macrosphelides C and D, novel inhibitors of cell adhesion produced by Periconia sp." The Journal of Antibiotics, 51(6), 597-600.

  • Paek, S.M. (2015).[2] "Synthetic approaches to macrosphelide derivatives, based on medicinal chemistry." Molecules, 20(3), 4882-4900.

Sources

Macrosphelide A stability in DMSO and cell culture solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Macrosphelide A. This resource is designed for researchers, scientists, and drug development professionals to ensure the successful application of Macrosphelide A in your experiments. Here, we address common questions and provide troubleshooting workflows related to its stability and handling, particularly in DMSO and cell culture solvents.

Introduction

Macrosphelide A is a 16-membered macrolide originally isolated from the fungus Microsphaeropsis sp.[1][2][3]. It has garnered significant interest for its diverse biological activities, including the inhibition of cancer cell proliferation and cell-cell adhesion[1][2][4]. Like many macrolides, its chemical structure contains multiple ester bonds, which are susceptible to hydrolysis.[2][5] Understanding and controlling the stability of Macrosphelide A is therefore paramount for obtaining reproducible and reliable experimental results. This guide provides field-proven insights and protocols to mitigate stability issues.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my primary stock solution of Macrosphelide A?

A1: Proper preparation and storage are critical for maximizing the shelf-life of Macrosphelide A.

  • Solvent Choice: We strongly recommend using anhydrous, high-purity dimethyl sulfoxide (DMSO) for initial stock solutions. Macrosphelide A is readily soluble in DMSO.[1] While other organic solvents like methanol and chloroform can also be used, DMSO is often preferred for its compatibility with most cell culture assays (at final concentrations <0.5%).

  • Stock Concentration: Prepare a high-concentration stock (e.g., 10-20 mM). This minimizes the volume of DMSO introduced into your experiments, reducing potential solvent-induced artifacts.[6]

  • Storage Protocol:

    • For long-term storage (months to a year), aliquot the DMSO stock solution into small, single-use volumes in tightly sealed vials and store at -80°C.[1]

    • For short-term storage (days to weeks), aliquots can be kept at -20°C.[7]

    • Crucially, avoid repeated freeze-thaw cycles. Each cycle introduces moisture, which can accelerate hydrolytic degradation of the ester linkages within the macrolide ring.

Q2: What is the expected stability of Macrosphelide A in a DMSO stock solution?

A2: When stored correctly, Macrosphelide A in anhydrous DMSO is quite stable. Manufacturer data suggests that solutions can be stored at -80°C for up to one year.[1] However, the primary risk is the introduction of water. DMSO is highly hygroscopic and will readily absorb moisture from the atmosphere. Water can act as a nucleophile, leading to the hydrolysis of the ester bonds, which will inactivate the molecule. A study on a large compound library showed that even with 10% water, 85% of compounds remained stable at 4°C for 2 years, but compounds with sensitive functional groups like esters are at higher risk.[8][9]

Q3: How stable is Macrosphelide A once diluted into aqueous cell culture medium?

A3: This is the most critical stage for degradation. Once diluted from a DMSO stock into aqueous, buffered cell culture media (e.g., DMEM, RPMI) at physiological temperature (37°C), the stability of Macrosphelide A decreases significantly.

  • Mechanism of Degradation: The primary degradation pathway in aqueous media is hydrolysis of its three ester bonds.[2][5] This process is accelerated by the temperature (37°C) and pH of the culture medium.

  • Practical Half-Life: While specific half-life data for Macrosphelide A in various media is not extensively published, studies on other antibiotics show that stability in culture media at 37°C can vary dramatically, from hours to days.[10] Given its structure, it is reasonable to assume the half-life of Macrosphelide A is limited.

  • Best Practice: Always prepare fresh working solutions of Macrosphelide A in your cell culture medium immediately before adding it to your cells. Do not store the compound in aqueous solutions.

Q4: My experimental results with Macrosphelide A are inconsistent. Could this be a stability issue?

A4: Yes, inconsistent bioactivity is a classic symptom of compound degradation. If you observe diminishing effects or high variability between experiments, stability should be your primary suspect. This can be caused by:

  • Degraded Stock Solution: The primary DMSO stock may have been compromised by moisture or excessive freeze-thaw cycles.

  • Degradation in Working Solution: The compound may be degrading in the cell culture medium during the course of a long-term experiment (e.g., >24-48 hours).

  • Improper Storage: Storing aliquots at 4°C or room temperature, even for a short time, can lead to rapid degradation.

Refer to the Troubleshooting Guide below for a systematic approach to diagnose this problem.

Troubleshooting Guide: Inconsistent Bioactivity

This guide provides a logical workflow to determine if compound stability is the root cause of unreliable experimental outcomes.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Inconsistent Experimental Results (e.g., variable IC50, loss of effect) check_stock Step 1: Assess Stock Solution Integrity start->check_stock fresh_stock Prepare a fresh 10 mM stock solution in anhydrous DMSO from powder. check_stock->fresh_stock compare_exp Repeat key experiment side-by-side: Old Stock vs. Fresh Stock fresh_stock->compare_exp result Are results with fresh stock consistent and potent? compare_exp->result old_stock_bad Conclusion: Original stock solution was degraded. Discard old stock. result->old_stock_bad Yes check_workflow Step 2: Evaluate Experimental Workflow result->check_workflow No fresh_dilution Always prepare fresh dilutions in media immediately before use. check_workflow->fresh_dilution time_course Perform a time-course experiment. Does the effect diminish over 48-72h? fresh_dilution->time_course result2 Is the effect time-dependent? time_course->result2 aqueous_instability Conclusion: Compound has limited stability in aqueous media at 37°C. result2->aqueous_instability Yes other_issues Problem persists. Investigate other variables: cell passage, reagent quality, etc. result2->other_issues No solution_strategy Solution: For long-term assays, replenish media with fresh compound every 24-48 hours. aqueous_instability->solution_strategy

Caption: A decision tree for troubleshooting inconsistent results with Macrosphelide A.

Experimental Protocols

Protocol 1: Preparation and Storage of Macrosphelide A Stock Solutions

This protocol ensures the longevity and integrity of your primary compound stock.

Materials:

  • Macrosphelide A (powder form)

  • Anhydrous dimethyl sulfoxide (DMSO, molecular biology grade)

  • Sterile, amber-colored microcentrifuge tubes or cryovials

  • Calibrated precision balance and sterile spatulas

Procedure:

  • Pre-analysis: Allow the vial of Macrosphelide A powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Weighing: In a controlled environment (e.g., a chemical fume hood), carefully weigh the desired amount of Macrosphelide A powder. The molecular weight of Macrosphelide A is 342.34 g/mol .[1]

  • Solubilization: Add the appropriate volume of anhydrous DMSO to achieve your target stock concentration (e.g., for 10 mg of powder, add 292.1 µL of DMSO for a 100 mM stock). Vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 5-10 µL per vial). Using amber vials can help protect against light, although macrolides are generally more sensitive to heat and hydrolysis than light.[7]

  • Storage: Tightly cap the vials, label them clearly with the compound name, concentration, and date, and place them in a -80°C freezer for long-term storage.

  • Documentation: Log the new stock solution in your lab's chemical inventory.

Diagram: Recommended Workflow for Solution Preparation

Workflow cluster_0 Stock Preparation & Storage cluster_1 Experimental Use Powder Macrosphelide A Powder (equilibrated to RT) Stock High-Concentration Stock Solution (e.g., 100 mM) Powder->Stock DMSO Anhydrous DMSO DMSO->Stock Aliquots Single-Use Aliquots in Amber Vials Stock->Aliquots Storage Store at -80°C Aliquots->Storage Thaw Thaw ONE Aliquot (use immediately) Storage->Thaw Day of Experiment Working Final Working Solution (prepare fresh) Thaw->Working Media Pre-warmed Cell Culture Medium Media->Working Cells Add to Cells Immediately Working->Cells

Caption: Workflow from powder to experimental use for Macrosphelide A.

Data Summary Table
ParameterSolvent/ConditionRecommendation / DataSource
Chemical Formula N/AC₁₆H₂₂O₈[3]
Molecular Weight N/A342.34 g/mol [1]
Recommended Solvent For Stock SolutionAnhydrous DMSO[1]
Long-Term Storage Powder-20°C for up to 3 years[1]
Long-Term Storage In Anhydrous DMSO-80°C for up to 1 year[1]
Aqueous Stability Cell Culture Media at 37°CLimited; prepare fresh immediately before use. Prone to hydrolysis.Expert Inference,[10]
Freeze-Thaw Cycles In DMSOAvoid; increases risk of moisture absorption and degradation.Best Practice

References

  • Vasyliev, M., et al. (2020). The macrolide antibiotic renaissance. Protein Science, 29(10), 2063-2079. [Online]. Available: [Link]

  • Tyson, G. H., et al. (2019). Eukaryotic cell culture media affect macrolide minimum inhibitory concentrations but not resistance interpretation for foodborne pathogens. JAC-Antimicrobial Resistance, 1(2), dlz045. [Online]. Available: [Link]

  • Pearson Education. (2024). Macrolide antibiotics all have large rings (macrocycle) in which an ester makes the ring. [Online]. Available: [Link]

  • Janeczko, T., et al. (2016). A Macrosphelide as the Unexpected Product of a Pleurotus ostreatus Strain-Mediated Biotransformation of Halolactones Containing the gem-Dimethylcyclohexane Ring. Part 1. Molecules, 21(7), 859. [Online]. Available: [Link]

  • Chen, Y., et al. (2021). Macrosphelide A Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH. International Journal of Molecular Sciences, 22(20), 11228. [Online]. Available: [Link]

  • Bitesize Bio. (2025). Antibiotic Stability: Keep Your (Gun)powder Dry. [Online]. Available: [Link]

  • Kalan, L., & Wright, G. D. (2011). Macrolides: From Toxins to Therapeutics. Comprehensive Natural Products II, 221-251. [Online]. Available: [Link]

  • Wang, Z., et al. (2013). Synthesis and antibacterial activity of a series of novel 9-O-acetyl- 4′-substituted 16-membered macrolides derived from josamycin. Bioorganic & Medicinal Chemistry Letters, 24(2). [Online]. Available: [Link]

  • Karcagi, I., et al. (2024). Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. Antibiotics, 13(6), 548. [Online]. Available: [Link]

  • Beck, B. J., et al. (2021). Structural Diversification of 14-Membered Macrolides by Chemoenzymatic Synthesis. ChemRxiv. [Online]. Available: [Link]

  • Hayashi, M., et al. (1995). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities. The Journal of Antibiotics, 48(12), 1435-1439. [Online]. Available: [Link]

  • Lee, H., et al. (2014). Development of an Advanced Synthetic Route to Macrosphelides and Its Application to the Discovery of a More Potent Macrosphelide Derivative. Molecules, 19(10), 15554-15566. [Online]. Available: [Link]

  • Capcarova, M., et al. (2011). EFFECT OF MACROLIDE ANTIBIOTICS ON VARIOUS CELL CULTURES IN VITRO: 1. CELL MORPHOLOGY. Journal of Microbiology, Biotechnology and Food Sciences. [Online]. Available: [Link]

  • J. A. R. K-Quintana, et al. (2016). Identification, Mechanisms and Kinetics of Macrolide Degradation Product Formation under Controlled Environmental Conditions. PLoS ONE, 11(1), e0147314. [Online]. Available: [Link]

  • Kim, Y. P., et al. (1996). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. II. Physiochemical properties and structural elucidation. The Journal of Antibiotics, 49(1), 95-98. [Online]. Available: [Link]

  • National Center for Biotechnology Information. Macrosphelide H. PubChem Compound Database. [Online]. Available: [Link]

  • Hanson, P. K., et al. (2021). DMSO reduces the cytotoxicity of anticancer ruthenium complex KP1019 in yeast. microPublication Biology. [Online]. Available: [Link]

  • Janeczko, T., et al. (2016). A Macrosphelide as the Unexpected Product of a Pleurotus ostreatus Strain-Mediated Biotransformation of Halolactones. Molecules, 21(7), 859. [Online]. Available: [Link]

  • Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 997-1002. [Online]. Available: [Link]

  • Lee, J. H., et al. (2023). Macrosphelides from Antarctic fungus Pseudogymnoascus sp. (strain SF-7351) and their neuroprotective effects on BV2 and HT22 cells. Marine Drugs, 21(11), 564. [Online]. Available: [Link]

  • Takamatsu, S., et al. (1997). Macrosphelides C and D, novel inhibitors of cell adhesion. The Journal of Antibiotics, 50(10), 878-880. [Online]. Available: [Link]

  • Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 997-1002. [Online]. Available: [Link]

  • Rodriguez-Rodriguez, C. E., et al. (2012). Biodegradation of Pharmaceuticals by Fungi and Metabolites Identification. IntechOpen. [Online]. Available: [Link]

Sources

Overcoming steric hindrance in Macrosphelide A macrocyclization

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Steric Barriers in Macrocyclization

Executive Summary: The Steric Challenge

Macrosphelide A is a 16-membered macrolide antibiotic and cell-adhesion inhibitor.[1] The core synthetic challenge lies in the macrocyclization step . The secondary alcohol at C15 (adjacent to the isopropyl side chain) creates significant steric bulk, hindering the formation of the ester linkage required to close the ring.

This guide provides three distinct protocols to overcome this barrier, ranked by reliability and specific use-cases.

Module 1: The Standard Protocol (Yamaguchi Macrolactonization)

Best For: Standard synthesis of Macrosphelide A where stereocenters are robust. Primary Reference: Kobayashi, Y. et al. J. Org.[2] Chem. (2001/2003).[3][4]

The Yamaguchi method is the historical gold standard for Macrosphelide A. It utilizes a mixed anhydride intermediate to activate the carboxylic acid, allowing the sterically hindered secondary alcohol to attack.

Mechanism of Action

The reaction proceeds via a "double activation" mechanism.[5][6] The acid is activated as a mixed anhydride (with TCBC), which is then attacked by DMAP to form a highly reactive acyl-pyridinium species. This species is susceptible to attack by the alcohol.[7]

YamaguchiMechanism cluster_steric Critical Steric Barrier SecoAcid Seco-Acid (Precursor) MixedAnhydride Mixed Anhydride (Intermediate) SecoAcid->MixedAnhydride Et3N, THF TCBC TCBC (Reagent) TCBC->MixedAnhydride AcylPyridinium Acyl-Pyridinium (Activated Species) MixedAnhydride->AcylPyridinium DMAP attack DMAP DMAP (Catalyst) DMAP->AcylPyridinium Macrosphelide Macrosphelide A (Cyclized Product) AcylPyridinium->Macrosphelide Intramolecular Alcohol Attack

Caption: The Yamaguchi activation pathway. The transition from Acyl-Pyridinium to Product is the rate-limiting step due to C15 steric hindrance.

Step-by-Step Protocol
  • Preparation: Dissolve the seco-acid (1.0 equiv) in dry THF. Add Et₃N (6.0 equiv) and 2,4,6-trichlorobenzoyl chloride (TCBC, 3.0 equiv). Stir at room temperature for 1–2 hours to form the mixed anhydride.

  • Filtration: Filter off the triethylamine hydrochloride salts under inert atmosphere. Concentrate the filtrate.

  • Dilution (CRITICAL): Dissolve the residue in dry Toluene to achieve a high dilution concentration of 0.001 M to 0.005 M .

    • Why? High dilution favors intramolecular cyclization over intermolecular dimerization (oligomerization).

  • Cyclization: Add the solution slowly (via syringe pump over 4–10 hours) to a refluxing solution of DMAP (10–20 equiv) in Toluene.

  • Workup: Wash with dilute HCl, saturated NaHCO₃, and brine.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Yield (<30%) Dimerization (Intermolecular reaction)Decrease concentration to <0.001 M. Increase addition time (slow addition).
No Reaction Failed Mixed Anhydride formationEnsure TCBC is fresh. Verify formation by TLC before adding to DMAP.
Epimerization Basic conditions too harshSwitch to Module 3 (Shiina) .
Module 2: The Conformational Approach (Ring-Closing Metathesis)

Best For: Analogs where the ester linkage is already established, or when avoiding harsh basic conditions. Primary Reference: Paquette, L. A. et al. J. Am. Chem. Soc. (2003); Kawaguchi, T. et al. J. Org.[3] Chem. (2004).[8]

Instead of forming the ester bond to close the ring, this method forms the C-C double bond. This moves the reaction site away from the sterically crowded C15 center, although ring strain becomes the new challenge.

Protocol Highlights
  • Catalyst: Grubbs II (Second Generation) is preferred for its high activity with electron-deficient olefins (acrylates).

  • Solvent: Toluene or DCM (degassed).

  • Temperature: Elevated temperatures (80–110 °C) are often required to overcome the entropic barrier of forming a 16-membered ring.

Key Advantage: Avoids the difficult esterification at the hindered alcohol. Key Disadvantage: Often yields a mixture of E/Z isomers which requires difficult separation.

Module 3: The Modern Optimization (Shiina Macrolactonization)

Best For: Acid-sensitive substrates or when Yamaguchi fails due to steric bulk. Primary Reference: Shiina, I. Chem. Rev. (2007).

The Shiina method uses MNBA (2-methyl-6-nitrobenzoic anhydride) .[9] It is milder than Yamaguchi and often drives cyclization in sterically crowded systems where TCBC fails.

Protocol Adjustment
  • Reagents: MNBA (1.2 equiv), DMAP (2.0 equiv).

  • Conditions: Room temperature in CH₂Cl₂ (DCM).

  • Why it works: The MNBA-activated intermediate is less prone to side reactions and the transition state is often more favorable for medium/large rings.

Decision Matrix: Which Method Should I Use?

DecisionTree Start Start: Choose Cyclization Strategy Q1 Is the substrate acid/base sensitive? Start->Q1 Q2 Is the C15 alcohol extremely hindered? Q1->Q2 Yes (Sensitive) Yamaguchi Use Module 1: Yamaguchi (Standard) Q1->Yamaguchi No (Robust) Shiina Use Module 3: Shiina (MNBA) Q2->Shiina Moderately Hindered RCM Use Module 2: RCM (Metathesis) Q2->RCM Severely Hindered / Locked

Caption: Strategic decision tree for selecting the optimal macrocyclization protocol.

Frequently Asked Questions (FAQs)

Q: I am observing significant amounts of diolide (dimer) instead of the macrolactone. Why? A: This is a concentration issue. In macrolactonization, intermolecular reaction (dimerization) is second-order, while intramolecular cyclization is first-order. To favor the first-order reaction, you must lower the concentration of the seco-acid. Use a syringe pump to add the substrate to the catalyst solution over 8+ hours, maintaining a virtual concentration of near zero.

Q: Can I use the Keck (DCC/DMAP/DMAP-HCl) method? A: Generally, no. For Macrosphelide A, the Keck conditions are often too slow to overcome the steric barrier at C15, leading to hydrolysis or N-acyl urea formation. The Yamaguchi or Shiina mixed-anhydride methods provide the necessary activation energy.

Q: How do I remove the residual TCBC byproducts? A: The byproduct (trichlorobenzoic acid) can be stubborn. Washing with saturated NaHCO₃ usually removes it. If it persists, flash chromatography on silica gel is required; the byproduct is usually much more polar than the macrolide.

References
  • Kobayashi, Y., et al. "First total synthesis of macrosphelides C and F." Tetrahedron Letters, 2001.[3]

  • Kawaguchi, T., et al. "Total synthesis of macrosphelides A, B, and E: first application of ring-closing metathesis for macrosphelide synthesis."[8] Journal of Organic Chemistry, 2004.[3][8]

  • Shiina, I. "Total Synthesis of Natural Macrocyclic Lactones Using Mixed Anhydride Method." Chemical Reviews, 2007.

  • Paquette, L. A., et al. "Total Synthesis of Macrosphelide A." Journal of the American Chemical Society, 2003.

Sources

Troubleshooting reproducibility in Macrosphelide A adhesion assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Reproducibility in Macrosphelide A Adhesion Assays Ticket ID: #MAC-ADH-001 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Macrosphelide A is a 16-membered macrolide antibiotic that functions as a potent inhibitor of cell-cell adhesion. Specifically, it blocks the interaction between sialyl Lewis X (sLeˣ) on leukocytes (e.g., HL-60 cells) and E-selectin on activated endothelial cells (e.g., HUVECs).[1]

Reproducibility issues in this assay typically stem from three vectors: shear stress variability during washing, HUVEC activation kinetics , and compound solubility (precipitation upon aqueous dilution). This guide deconstructs these failure modes into a self-validating protocol.

Module 1: Mechanism & Biological Logic

To troubleshoot effectively, you must understand the molecular "handshake" you are trying to break.

  • The Target: E-selectin (CD62E). This is not constitutively expressed on HUVECs; it must be induced.

  • The Ligand: Sialyl Lewis X (sLeˣ) moieties on the surface of HL-60 cells.[1][2]

  • The Inhibitor: Macrosphelide A competes for this binding interface.

Visualization: The Inhibition Pathway

The following diagram illustrates the specific blockade point and the activation requirement.

G TNF TNF-α / IL-1β (Inducer) HUVEC_Act Activated HUVEC (E-selectin High) TNF->HUVEC_Act HUVEC_Rest Resting HUVEC (No E-selectin) HUVEC_Rest->HUVEC_Act 4-6 Hours Incubation Complex Adhesion Complex (E-selectin + sLeˣ) HUVEC_Act->Complex Binding Event HL60 HL-60 Cell (Expresses sLeˣ) HL60->Complex MacA Macrosphelide A (Inhibitor) MacA->Complex BLOCKS

Figure 1: Mechanism of Action. Macrosphelide A prevents the formation of the stable adhesion complex between activated endothelial cells and leukocytes.

Module 2: Critical Reagent Handling

Macrosphelide A Solubility

Macrosphelide A is lipophilic. A common error is "crashing out" the compound when diluting directly from 100% DMSO into cold media.

  • Protocol: Prepare a 10 mM stock in anhydrous DMSO. Store at -20°C.

  • The Fix: When dosing, perform an intermediate dilution in warm media (37°C) with vigorous vortexing. Ensure final DMSO concentration is <0.5% to avoid solvent cytotoxicity.[3]

Cell Quality Control
  • HUVECs: Use cells between Passage 2 and 5 . Beyond Passage 6, HUVECs lose their ability to upregulate E-selectin in response to TNF-α, leading to false positives (low binding regardless of drug).

  • HL-60s: Maintain density between

    
     and 
    
    
    
    cells/mL. Overgrown cells may shed sLeˣ or undergo apoptosis, altering adhesion properties.

Module 3: Validated Assay Protocol

This protocol is designed to minimize "edge effects" and washing variability.[3]

Step 1: HUVEC Monolayer Preparation[4]
  • Seed HUVECs at

    
     cells/well in a fibronectin-coated  96-well black plate.
    
  • Grow to 100% confluence (usually 24-48 hours). Note: A sub-confluent monolayer exposes plastic, causing non-specific HL-60 binding.

Step 2: Activation (The Timer Starts)
  • Add Recombinant Human TNF-α (10 ng/mL) to the wells.

  • Incubate for exactly 4 hours at 37°C.

    • Why? E-selectin expression peaks at 4 hours and degrades by 24 hours. Incubating overnight will result in assay failure.

Step 3: Labeling and Treatment
  • Label HL-60 cells with Calcein-AM (5 µM) or BCECF-AM for 30 mins. Wash cells 2x with PBS to remove excess dye.

  • Resuspend HL-60s in assay buffer (RPMI + 1% BSA).

  • Pre-incubation: Add Macrosphelide A to the HL-60 suspension before adding to the plate, or add to the HUVEC plate 30 mins prior to HL-60 addition.

    • Recommendation: Pre-treat HUVECs with the drug if investigating surface expression downregulation. Co-incubate if investigating steric hindrance.

Step 4: Adhesion and Washing (The Critical Step)
  • Add

    
     labeled HL-60 cells per well.
    
  • Incubate for 45 minutes at 37°C .

  • The Wash: This is where reproducibility is lost.

    • Manual Method: Invert plate to dump media. Gently add 200 µL PBS using a multi-channel pipette against the side of the well. Repeat 3x.

    • Automated Method (Preferred): Use a plate washer set to "Low Flow" or "Laminar Wash" mode.

  • Lyse cells (optional) or read fluorescence directly (485/535 nm).

Module 4: Troubleshooting Matrix

Use this table to diagnose specific data irregularities.

SymptomProbable CauseCorrective Action
High Background (Low Z') Incomplete washingIncrease wash cycles from 3x to 4x. Ensure wash buffer is warm (RT).
HUVEC monolayer gapsEnsure 100% confluence; coat plates with Fibronectin or Gelatin.
No Signal (Zero Adhesion) HUVEC senescenceDiscard HUVECs > Passage 6.
Missed E-selectin peakStrictly adhere to the 4-hour TNF-α activation window.
High CV% (Variability) "Edge Effect"Do not use outer wells (A1-A12, H1-H12). Fill with PBS.[3][4][5][6]
Pipetting forceDo not dispense wash buffer directly onto the cell monolayer.
Inconsistent IC50 Compound precipitationCheck Macrosphelide A stock for crystals. Sonicate before dilution.
Cell settlingHL-60s settle quickly. Resuspend the reservoir trough every 3 columns.

Module 5: Diagnostic Logic Flow

If your assay fails, follow this logic path to isolate the variable.

Troubleshooting Start Assay Result Analysis Signal Is Total Signal > 3x Background? Start->Signal CheckCells Check HUVEC Passage & TNF-α Time Signal->CheckCells No Variability Is CV% < 15%? Signal->Variability Yes WashTech Optimize Washing (Shear Stress) Variability->WashTech No Inhibition Is IC50 in expected range (µM)? Variability->Inhibition Yes Solubility Check DMSO Solubility / Precipitation Inhibition->Solubility No Success Valid Assay Inhibition->Success Yes

Figure 2: Troubleshooting Decision Tree. Follow the path based on your readout metrics.

Frequently Asked Questions (FAQ)

Q: Can I use LPS instead of TNF-α for activation? A: Yes. LPS (1 µg/mL) is effective, but the kinetics differ slightly. TNF-α provides a sharper, more consistent E-selectin peak at 4 hours for HUVECs.

Q: My Macrosphelide A IC50 is shifting between experiments. Why? A: This is often due to HL-60 passage number. As HL-60 cells are passaged, their surface expression of sLeˣ can drift. Always use HL-60 cells from a consistent growth phase (log phase, usually 48h after splitting).

Q: Should I fix the cells before reading? A: If you are reading fluorescence of Calcein-AM, you can read live cells. However, if you need to store the plate, fix with 4% paraformaldehyde (PFA) for 15 mins. Note that PFA can sometimes increase autofluorescence background.

References

  • Ogawa, H., et al. (2002). Macrosphelide B suppressed metastasis through inhibition of adhesion of sLe(x)/E-selectin molecules.[1] Biochemical and Biophysical Research Communications.

  • Hayashi, M., et al. (1995). Macrosphelides A and B, novel inhibitors of cell-cell adhesion produced by a fungus. Journal of Antibiotics.[7]

  • Kobayashi, H., et al. (2000). Inhibition of binding of E- and P-selectin to sialyl-Lewis X molecule suppresses the inflammatory response.[8][9] American Journal of Respiratory and Critical Care Medicine.[8]

  • Cell Biolabs. (n.d.). CytoSelect™ Leukocyte-Endothelium Adhesion Assay Protocol.[4]

Sources

Purification of Macrosphelide A from fermentation broth contaminants

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the isolation of Macrosphelide A (MSA) , a 16-membered macrolide polyketide produced by Microsphaeropsis sp.[1][2] (e.g., strain FO-5050) and Coniothyrium minitans.[1][3]

MSA is a potent inhibitor of cell-cell adhesion and possesses significant pharmacological potential. However, its purification is complicated by the co-production of structural analogs—specifically Macrosphelide B (MSB) —and the complex matrix of fungal fermentation broth.

This guide moves beyond generic protocols. It focuses on the causality of separation failures and provides self-validating workflows to ensure >95% purity.

Visual Workflow: The Purification Logic

The following diagram outlines the critical path from fermentation to pure crystal. Note the decision nodes where most yield loss occurs.

Macrosphelide_Purification Broth Fermentation Broth (Complex Matrix) Filter Filtration/Centrifugation (Separate Mycelia vs. Filtrate) Broth->Filter LLE Liquid-Liquid Extraction (Ethyl Acetate, pH 6.0) Filter->LLE Filtrate (Primary Source) Crude Crude Extract (Contains MSA, MSB, Fatty Acids) LLE->Crude Evaporation <40°C Silica Flash Chromatography (Silica Gel 60) Hexane:EtOAc Gradient Crude->Silica Check QC Check (TLC/HPLC) Is MSB > 10%? Silica->Check HPLC Prep-HPLC (C18) Isocratic Hold Strategy Check->HPLC Yes (Refine) Pure Pure Macrosphelide A (>95% Crystal) Check->Pure No (Direct Cryst.) HPLC->Pure

Figure 1: Logical flow for Macrosphelide A isolation. The critical decision point is the ratio of MSB to MSA prior to HPLC.

Module 1: Extraction & Primary Capture

The Challenge: Macrosphelide A is a neutral macrolide. Users often experience low recovery because they fail to manage the partition coefficient (LogP) relative to the broth pH, or they discard the mycelia without testing.

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
  • Separation: Centrifuge fermentation broth (3000 rpm, 15 min) to separate supernatant (liquid) from mycelia (biomass).

    • Expert Insight: While MSA is predominantly secreted into the broth, up to 15% can adhere to the mycelial cell wall. If yield is critical, extract the mycelia with acetone, evaporate, and combine with the broth extract.

  • pH Adjustment: Adjust the supernatant pH to 6.0–6.5 using 1N HCl or NaOH.

    • Why? Macrosphelides contain ester linkages susceptible to hydrolysis in strong alkaline conditions (pH > 8) and potential ring-opening in strong acid (pH < 3). Neutral-to-slightly-acidic pH preserves stability while ensuring the molecule is in its neutral, extractable form.

  • Solvent System: Extract with Ethyl Acetate (EtOAc) (1:1 v/v ratio). Repeat 3 times.

    • Validation: The aqueous layer should become clear. If an emulsion forms, add brine (saturated NaCl) to break it.

  • Concentration: Dry organic layer over anhydrous

    
    , filter, and evaporate in vacuo at <40°C .
    
    • Warning: Higher temperatures will degrade the macrolide ring.

Troubleshooting Extraction
IssueProbable CauseCorrective Action
Emulsions High protein content in broth.Filter broth through Celite 545 before extraction.
Low Yield Product trapped in mycelia.Extract mycelial cake with Acetone or MeOH; combine with EtOAc extract.
Degradation Hydrolysis during evaporation.Ensure water bath is <40°C; do not leave extract in solution overnight.

Module 2: Chromatographic Purification

The Challenge: The crude extract contains fatty acids, pigments, and the structural analog Macrosphelide B. MSB differs from MSA typically by a degree of oxidation or hydrolysis, making them difficult to separate on standard gradients.

Protocol 2: Silica Gel Flash Fractionation

Goal: Remove bulk lipophilic impurities (fatty acids) and polar pigments.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase: Gradient of n-Hexane : Ethyl Acetate .[4]

    • Start: 100:0 (Hexane)

    • Step 1: 80:20 (Elutes fatty acids)

    • Step 2: 50:50 (Elutes Macrosphelide A )

    • Step 3: 0:100 (Elutes polar pigments/Macrosphelide B)

  • Detection: TLC (Silica plate), visualized with Vanillin-Sulfuric acid reagent (heating turns macrolides violet/brown).

Protocol 3: High-Performance Liquid Chromatography (HPLC)

Goal: Separate Macrosphelide A from Macrosphelide B.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18 or equivalent), 5

    
    m.
    
  • Mobile Phase: Acetonitrile (ACN) and Water (

    
    ) + 0.1% Formic Acid.[5]
    
  • Wavelength: UV 220 nm (ester carbonyls) and 270 nm.

The "Isocratic Hold" Strategy: Standard linear gradients often fail to resolve MSA and MSB. Use this optimized gradient:

Time (min)% ACN% WaterPhase Description
0–53070Equilibration
5–2530

50
70

50
Shallow Gradient (Elutes polar impurities)
25–35 50 50 Isocratic Hold (Critical for A/B separation)
35–4550

100
50

0
Wash
  • Expert Insight: Macrosphelide B (more polar) will typically elute before Macrosphelide A. The isocratic hold at 50% ACN widens the window between these two peaks.

Module 3: Troubleshooting Guide (FAQs)

Q1: My HPLC chromatogram shows a "shoulder" on the main Macrosphelide A peak. What is this?

Diagnosis: This is likely Macrosphelide B or a stereoisomer co-eluting. Solution:

  • Flatten the Gradient: Decrease the slope of your ACN increase (e.g., 0.5% increase per minute).

  • Temperature Control: Set column oven to 25°C. Higher temperatures increase mass transfer but can reduce selectivity for structural isomers.

  • Check pH: Ensure 0.1% Formic Acid is present. Macrolide peak shape improves significantly under acidic conditions due to the suppression of silanol interactions.

Q2: The compound decomposes after drying. How should I store it?

Diagnosis: Macrolides can undergo transesterification or ring-opening if stored with residual acid or in protic solvents. Solution:

  • Lyophilization: Freeze-dry the HPLC fractions rather than rotary evaporating to dryness if water content is high.

  • Storage: Store pure MSA at -20°C under Argon or Nitrogen. Dissolve in DMSO or 100% Ethanol only immediately before biological assays.

Q3: I see a spot on TLC that trails badly. How do I fix this?

Diagnosis: "Tailing" on silica is caused by the interaction of the macrolide esters/hydroxyls with the acidic silica surface. Solution: Add 0.1% Triethylamine (TEA) to your TLC developing solvent (e.g., Hexane:EtOAc:TEA). This neutralizes the silica sites and sharpens the spot.

References

  • Hayashi, M., et al. (1995). "Macrosphelide, a novel inhibitor of cell-cell adhesion molecule.[2][6] I. Taxonomy, fermentation, isolation and biological activities."[1][2][6] The Journal of Antibiotics, 48(12), 1435–1439.[6]

  • Takamatsu, S., et al. (1997). "Macrosphelides C and D, Novel Inhibitors of Cell Adhesion."[2] The Journal of Antibiotics, 50(10), 878–880.

  • McQuilken, M.P., et al. (2003). "Production of macrosphelide A by the mycoparasite Coniothyrium minitans."[3] FEMS Microbiology Letters, 219(1), 27–31.

  • Paek, S.M. (2015). "Development of Advanced Macrosphelides: Potent Anticancer Agents."[1] Molecules, 20(3), 4430–4449.

Sources

Resolution of stereochemical isomers in Macrosphelide A synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Macrosphelide A Synthesis & Stereochemical Resolution

Current Status: ONLINE Agent: Dr. Arisato (Senior Application Scientist) Ticket ID: MACRO-A-STEREO-001 Subject: Resolution of Stereochemical Isomers in Macrosphelide A Synthesis

Executive Summary: The Stereochemical Challenge

Welcome to the technical support portal. You are likely encountering difficulties with the total synthesis of Macrosphelide A (MSA) , specifically regarding the integrity of its three chiral centers.

MSA is a 16-membered macrolide antibiotic and cell-adhesion inhibitor.[1][2] Its core structure is built from three hydroxy acid subunits. The critical challenge lies not just in the assembly, but in maintaining the absolute configuration (typically 8R, 14S , with the lactate-derived center varying by specific analog) throughout the Yamaguchi macrolactonization and precursor synthesis.

This guide provides troubleshooting workflows for the three critical "Failure Points" in the synthesis:

  • Monomer Purity: Enantioselective preparation of 3-hydroxybutyrate units.

  • Coupling Integrity: Preventing epimerization during esterification.

  • Final Resolution: Separating diastereomers post-cyclization.

Workflow Visualization

The following diagram illustrates the critical stereochemical checkpoints (CP) in the convergent synthesis of Macrosphelide A.

Macrosphelide_Synthesis Start Racemic 3-Hydroxybutyrate Enzymatic CP1: Enzymatic Resolution (Lipase CAL-B) Start->Enzymatic Chiral_Block Pure (R)- or (S)- Building Block (>99% ee) Enzymatic->Chiral_Block Kinetic Resolution Coupling Intermolecular Yamaguchi Esterification Chiral_Block->Coupling Epimer_Risk RISK: Alpha-Epimerization (Check DMAP equiv) Coupling->Epimer_Risk Seco_Acid Seco-Acid Precursor Coupling->Seco_Acid Epimer_Risk->Seco_Acid Cyclization CP2: Macrolactonization (Yamaguchi/Keck/RCM) Seco_Acid->Cyclization Crude Crude Macrosphelide A (Mix of Diastereomers) Cyclization->Crude HPLC CP3: Chiral HPLC Resolution Crude->HPLC Final Pure (+)-Macrosphelide A HPLC->Final

Caption: Stereochemical integrity workflow. CP1, CP2, and CP3 denote critical control points where isomer purity must be validated.

Module 1: Pre-Assembly Resolution (Monomer Purity)

User Issue: "My starting material has low ee%, leading to complex diastereomeric mixtures later."

The foundation of MSA synthesis is the high optical purity of the 3-hydroxybutyrate and lactate fragments. Chemical synthesis often yields <90% ee. We recommend Enzymatic Kinetic Resolution .

Protocol: Lipase-Catalyzed Resolution
  • Enzyme: Immobilized Lipase B from Candida antarctica (CAL-B) or Lipase PS (Amano).

  • Acyl Donor: Vinyl acetate (irreversible acyl donor).

  • Solvent: Diisopropyl ether or hexane (anhydrous).

ParameterSpecificationReason (Causality)
Temperature 23°C - 30°CHigher temps increase reaction rate but lower the Enantiomeric Ratio (E-value), leading to "leakage" of the wrong isomer.
Water Activity (

)
< 0.1Excess water causes hydrolysis of the formed ester, reversing the resolution. Use molecular sieves.
Conversion Limit Stop at 48-50%In kinetic resolution, pushing conversion >50% drastically reduces the ee of the remaining substrate (optical purity vs. yield trade-off).

Troubleshooting Q&A:

  • Q: The reaction is too slow (>48 hours). Can I add more enzyme?

    • A: Yes. However, ensure your enzyme is not clumped. Mechanical stirring can pulverize immobilized supports; use an orbital shaker instead.

  • Q: How do I determine the absolute configuration of my monomer?

    • A: Do not rely solely on optical rotation. Derivatize a small aliquot with Mosher's Acid Chloride (MTPA-Cl) . Compare the

      
       NMR chemical shifts of the (R)- and (S)-MTPA esters to assign configuration definitively [1].
      

Module 2: Coupling & Macrolactonization

User Issue: "I started with pure monomers, but my final NMR shows epimers. Where did I lose stereocontrol?"

The most common point of failure is the Yamaguchi Esterification steps. The activation of the carboxylic acid using 2,4,6-trichlorobenzoyl chloride (TCBC) creates a mixed anhydride. The subsequent attack by the alcohol is catalyzed by DMAP.

The Danger Zone: The basicity of DMAP can deprotonate the


-proton of the ester/acid, causing racemization (epimerization), especially if the 

-position is flanked by a carbonyl (e.g., the

-keto acid fragment in some MSA analogs).
Troubleshooting Guide: Preventing Epimerization
  • DMAP Concentration:

    • Standard: 1.0 - 3.0 equivalents.

    • Correction: If epimerization is observed, reduce DMAP to 0.1 - 0.5 equivalents and run the reaction at lower temperature (0°C instead of RT).

  • Alternative: Keck Macrolactonization:

    • If Yamaguchi fails, switch to Keck conditions (DCC, DMAP-HCl, DMAP). The protonated DMAP (DMAP-HCl) acts as a proton source to suppress the formation of the enolate intermediate responsible for racemization.

  • Alternative: Ring-Closing Metathesis (RCM):

    • As demonstrated by Kawaguchi et al., RCM avoids the activation of the carboxylate entirely, preserving the stereocenters established in the linear precursor [2].

Module 3: Post-Synthesis Resolution (Chiral HPLC)

User Issue: "I have a mixture of diastereomers. How do I separate natural (+)-Macrosphelide A from its isomers?"

Even with high-fidelity synthesis, minor diastereomers (e.g., epi-C8) may form. Separation requires Chiral High-Performance Liquid Chromatography (HPLC).

Recommended HPLC Methodologies

System: Normal Phase Chiral HPLC Detection: UV at 210 nm or 254 nm.

Column PhaseCommercial NameMobile Phase (Isocratic)Selectivity Profile
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD-HHexane : IPA (90:10 to 85:15)High. Excellent for separating macrolide diastereomers with multiple ester linkages.
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD-HHexane : Ethanol (95:5)Medium. Good alternative if AD-H shows peak overlap. Ethanol often improves peak shape for polar lactones.

Step-by-Step Resolution Protocol:

  • Screening: Inject 5 µL of crude mixture (1 mg/mL) onto Chiralpak AD-H. Flow rate 0.5 mL/min.

  • Optimization: If resolution (

    
    ) < 1.5, lower the alcohol content (e.g., go to 95:5 Hex/IPA) to increase retention time and separation factor (
    
    
    
    ).
  • Validation: Collect fractions. Evaporate solvent. Perform

    
     NMR.
    
    • Diagnostic Signal: Check the chemical shift of the methine protons at the chiral centers (C8, C14). Diastereomers often show distinct shifts (

      
       ppm) in these regions.
      

FAQ: Common Anomalies

Q: My specific rotation


 matches the literature, but the NMR is slightly off. Why? 
A:  Optical rotation is a bulk property and can be deceptive if impurities have high specific rotations with opposite signs. Always  prioritize NMR comparison with the authentic spectra provided in total synthesis papers (e.g., Kobayashi [2] or Omura [3]). If the NMR doesn't match, you likely have a diastereomer, not the enantiomer.

Q: Can I use Mitsunobu reaction for the ring closure? A: Yes, but remember that Mitsunobu proceeds with inversion of configuration at the alcohol center. If you need an (S)-center in the product, you must start with an (R)-alcohol in the linear precursor. A common error is using the natural configuration alcohol in a Mitsunobu closure, resulting in the unnatural epimer.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method for the Determination of Absolute Configuration. Nature Protocols. Link

  • Kawaguchi, T., Funamori, N., Matsuya, Y., & Nemoto, H. (2004).[3] Total Synthesis of Macrosphelides A, B, and E: First Application of Ring-Closing Metathesis for Macrosphelide Synthesis. The Journal of Organic Chemistry. Link

  • Takamatsu, S., et al. (1997). Total synthesis of macrosphelides A and B, novel inhibitors of cell-cell adhesion. The Journal of Organic Chemistry. Link

  • Kobayashi, Y., & Wang, Y. (2002). Synthesis of Macrosphelides. Journal of Synthetic Organic Chemistry, Japan. Link

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) Guide: Macrosphelide A vs. Macrosphelide B

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) of Macrosphelide A vs Macrosphelide B Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Macrosphelide A (MS-A) and Macrosphelide B (MS-B) are 16-membered polyketide macrolides originally isolated from the fungus Microsphaeropsis sp. (strain FO-5050).[1] While both share the same core trilactone skeleton, they exhibit a distinct disparity in biological potency, particularly in cell-cell adhesion inhibition and apoptosis induction.

  • Macrosphelide A is the lead bioactive congener, demonstrating potent inhibition of HL-60 cell adhesion to HUVEC monolayers (IC₅₀: ~3.5 µM ) and significant anti-tumor activity via the intrinsic apoptotic pathway.

  • Macrosphelide B , a stereoisomer of A, retains qualitative activity but is approximately 10-fold less potent (IC₅₀: ~36 µM ).

This guide dissects the structural nuances driving this potency gap, providing researchers with the experimental frameworks and mechanistic insights required to utilize these compounds in immunomodulation and oncology workflows.

Chemical Structure & Conformational Analysis

Core Scaffold

Both compounds belong to a rare class of 16-membered macrolides characterized by three ester bonds within the ring (trilactones). This structural rigidity is unusual for macrolides, which typically possess a single lactone closure.

The Structural Divergence

The primary difference between MS-A and MS-B lies in the stereochemical configuration of the methyl-bearing chiral centers (specifically at C-3, C-9, or C-15) and the resulting conformational topology of the macrocyclic ring.

  • Macrosphelide A: Possesses a specific "rectangular" ring conformation stabilized by intramolecular hydrogen bonding. This topology is critical for fitting into the hydrophobic pocket of its target proteins (likely cell surface adhesion molecules or metabolic enzymes like ENO1).

  • Macrosphelide B: A stereoisomer (diastereomer) where the inversion of chirality forces the ring into a more relaxed or "twisted" conformation. This steric alteration reduces the binding affinity to the target interface, explaining the drastic drop in IC₅₀ values despite identical functional groups.

SAR_Logic cluster_0 Chemical Input cluster_1 Conformational Consequence cluster_2 Biological Output MSA Macrosphelide A (Optimal Stereochemistry) Rigid Rigid Rectangular Topology MSA->Rigid H-Bond Stabilization MSB Macrosphelide B (Altered Stereochemistry) Twisted Relaxed/Twisted Topology MSB->Twisted Steric Clash HighPotency High Affinity Binding (IC50: 3.5 µM) Rigid->HighPotency Target Fit LowPotency Low Affinity Binding (IC50: 36 µM) Twisted->LowPotency Poor Fit

Figure 1: The SAR logic flow demonstrating how stereochemical inversion translates to conformational changes and reduced biological potency.

Comparative Biological Activity (SAR)

Inhibition of Cell Adhesion

The hallmark activity of Macrosphelides is the inhibition of leukocyte adhesion to endothelial cells, a critical step in inflammation and metastasis.

  • Mechanism: MS-A blocks the interaction between integrins (on leukocytes) and adhesion molecules (E-selectin/VCAM-1 on endothelial cells).

  • Data Comparison:

FeatureMacrosphelide AMacrosphelide BSAR Implication
Target Assay HL-60 adhesion to LPS-activated HUVECHL-60 adhesion to LPS-activated HUVECStandardized inflammation model
IC₅₀ Value 3.5 µM 36 µM Stereochemistry at C-3/C-15 is a "activity switch"
Selectivity HighLowMS-B requires 10x dose, increasing off-target risk
Cytotoxicity Low (at IC₅₀)Low (at IC₅₀)Mechanism is anti-adhesive, not directly cytocidal initially
Apoptosis & Anti-Tumor Mechanism

Beyond adhesion, MS-A is a potent inducer of apoptosis in lymphoma (U937) and lung cancer cells.

  • Pathway: MS-A triggers the intrinsic mitochondrial pathway .

    • ROS Generation: Rapid accumulation of Reactive Oxygen Species.

    • Mitochondrial Dysfunction: Loss of membrane potential (

      
      ).
      
    • Caspase Cascade: Activation of Caspase-8 and Caspase-3.[2]

    • Metabolic Blockade: Direct inhibition of metabolic enzymes ENO1 (Enolase 1), ALDOA, and FH (Fumarate Hydratase).

  • MS-B Performance: MS-B is significantly less effective at triggering the ROS threshold required for apoptosis, further validating the necessity of the specific MS-A ring conformation for interfering with mitochondrial or metabolic targets.

Experimental Protocols

Protocol A: Cell Adhesion Inhibition Assay (HUVEC/HL-60)

Validates the anti-inflammatory potency of MS-A vs MS-B.

Reagents:

  • HUVEC cells (Human Umbilical Vein Endothelial Cells).[1]

  • HL-60 cells (Human promyelocytic leukemia).

  • LPS (Lipopolysaccharide) from E. coli.

  • BCECF-AM (Fluorescent dye).

Workflow:

  • HUVEC Preparation: Seed HUVEC (

    
     cells/well) in 96-well plates. Culture until confluent.
    
  • Activation: Treat HUVEC with LPS (10 µg/mL) for 4–6 hours to upregulate adhesion molecules (E-selectin/ICAM-1).

  • Drug Treatment: Simultaneously add Macrosphelide A or B (dilution series: 0.1 µM – 100 µM). Incubate for 30 min.

  • Labeling: Label HL-60 cells with BCECF-AM (5 µM) for 30 min at 37°C. Wash x2 with PBS.

  • Adhesion Step: Add labeled HL-60 cells (

    
     cells/well) to the HUVEC monolayer. Incubate for 30 min at 37°C.
    
  • Wash: Gently wash the plate 3x with PBS to remove non-adherent HL-60 cells. Critical: Use automated washer or gentle pipette technique to avoid stripping the monolayer.

  • Quantification: Measure fluorescence (Ex 485 nm / Em 535 nm). Calculate % inhibition relative to DMSO control.

Adhesion_Protocol Step1 HUVEC Monolayer (96-well plate) Step2 LPS Stimulation (10 µg/mL, 4h) Step1->Step2 Step3 Drug Treatment (MS-A vs MS-B) Step2->Step3 Step4 Add Fluorescent HL-60 Cells Step3->Step4 Step5 Wash Non-adherent Cells (3x PBS) Step4->Step5 Step6 Measure Fluorescence (Ex 485 / Em 535) Step5->Step6

Figure 2: Step-by-step workflow for the competitive cell adhesion assay.

Protocol B: Apoptosis Detection (Annexin V/PI)

Differentiates between early apoptosis (MS-A effect) and necrosis.

  • Seeding: Seed U937 or HepG2 cells (

    
     cells/mL).
    
  • Treatment: Treat with MS-A (10 µM) or MS-B (100 µM) for 12–24 hours.

  • Staining: Harvest cells, wash with cold PBS. Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) .

  • Flow Cytometry:

    • Annexin V+/PI- : Early Apoptosis (Primary MS-A outcome).

    • Annexin V+/PI+ : Late Apoptosis/Necrosis.

  • Validation: Pre-treat with NAC (N-acetyl-L-cysteine) to confirm ROS dependency. If NAC blocks cell death, the mechanism is ROS-mediated (typical for MS-A).

References

  • Isolation & Primary SAR: Hayashi, M., et al. (1995). "Macrosphelide, a novel inhibitor of cell-cell adhesion molecule.[3] I. Taxonomy, fermentation, isolation and biological activities." The Journal of Antibiotics. Link

  • Apoptosis Mechanism: Ahmed, K., et al. (2009). "Mechanism of apoptosis induced by a newly synthesized derivative of macrosphelides with a thiazole side chain." Chemico-Biological Interactions. Link

  • Metabolic Target Identification: Yi, J.M., et al. (2021). "Macrosphelide A Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH." Cancers. Link

  • Total Synthesis & Stereochemistry: Paek, S.M., et al. (2005).[4] "Concise syntheses of (+)-macrosphelides A and B." Organic Letters. Link

  • Structural Characterization: Takamatsu, S., et al. (1997). "Macrosphelides C and D, novel inhibitors of cell adhesion."[3] The Journal of Antibiotics. Link

Sources

Comparative Efficacy Guide: Macrosphelide A vs. Monoclonal Antibodies in Cell Adhesion Blockade

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Macrosphelide A (MS-A) , a 16-membered macrolide inhibitor, and Monoclonal Antibodies (mAbs) targeting cell adhesion molecules (specifically E-selectin/sialyl Lewis X interaction). While mAbs represent the current gold standard for potency and specificity in adhesion blockade, MS-A offers a distinct pharmacological profile characterized by oral bioavailability and a unique steric interference mechanism. This document synthesizes experimental data, mechanistic pathways, and validated protocols to guide therapeutic selection.[1]

Mechanistic Divergence: Small Molecule vs. Biologic Blockade

To understand the efficacy differences, one must first distinguish the mode of inhibition. The primary target in this context is the inflammatory adhesion cascade, specifically the tethering of leukocytes (via sialyl Lewis X, sLex) to activated endothelial cells (via E-selectin).

Macrosphelide A (MS-A)

MS-A functions as a competitive small-molecule inhibitor . Unlike standard macrolide antibiotics that target the ribosome, MS-A mimics the stereochemical features of the sLex carbohydrate moiety. It occupies the lectin domain of E-selectin, preventing the physical docking of the leukocyte.

  • Key Advantage: Tissue penetration and oral bioavailability.

  • Limitation: Lower binding affinity compared to antibody-antigen interactions.

Monoclonal Antibodies (mAbs)

Anti-adhesion mAbs (e.g., anti-E-selectin) operate via high-affinity epitope occlusion . They bind to a large surface area of the target protein, creating a massive steric block that prevents any interaction with the ligand.

  • Key Advantage: Picomolar to nanomolar potency (High Affinity).

  • Limitation: Restricted to vascular compartments; potential for immunogenicity (HACA/HAHA responses).

Visualization: Molecular Mechanism of Action

MOA Endothelium Activated Endothelium (E-Selectin Expression) Interaction Cell Adhesion (Rolling/Tethering) Endothelium->Interaction Exposes Lectin Domain Leukocyte Leukocyte (sLex Ligand) Leukocyte->Interaction Presents Carbohydrate MSA Macrosphelide A (Small Molecule) MSA->Interaction Competes for Lectin Pocket (µM) mAb Monoclonal Antibody (IgG Biologic) mAb->Endothelium Occludes Surface Epitope (nM)

Figure 1: Mechanistic comparison showing MS-A competing for the binding pocket versus mAbs occluding the receptor surface.

Comparative Efficacy Data

The following data synthesizes results from HL-60/HUVEC adhesion assays. While mAbs generally exhibit higher potency (lower IC50), MS-A demonstrates significant efficacy without the cytotoxicity associated with other small molecules.

Table 1: Efficacy and Pharmacological Profile
FeatureMacrosphelide A (MS-A)Anti-E-Selectin mAbExperimental Insight
Primary Target E-selectin / sLex interactionE-selectin (CD62E)MS-A mimics the ligand; mAb binds the receptor.
IC50 (Adhesion) 3.5 µM [1]0.5 - 5.0 nM mAbs are ~1000x more potent on a molar basis.
Bioavailability High (Oral)Low (IV/SC only)MS-A is stable in acidic pH; mAbs require injection.
Toxicity (Acute) Non-toxic (>200 mg/kg ip) [1]Low (Target dependent)MS-A shows no acute cytocidal activity at 100 µg/mL.
Immunosuppression Moderate (MS-B > MS-A)High (Target specific)MS-B is equipotent to Cyclosporin A; MS-A is more adhesion-focused.
Synthesis Total Synthesis (11-16 steps) [2]Recombinant ExpressionMS-A is scalable via fermentation or chemical synthesis.

Critical Analysis: While the IC50 of MS-A (3.5 µM) appears high compared to mAbs (nM range), it is clinically viable for a small molecule. For context, many successful NSAIDs and oral immunomodulators operate in the micromolar range. The ability to inhibit >90% of HL-60 adhesion at achievable plasma concentrations makes MS-A a viable lead compound for metastasis prevention where chronic, oral dosing is preferred over acute IV therapy.

Experimental Validation Protocol: Adhesion Blockade

To objectively compare these agents in your own laboratory, you must utilize a self-validating adhesion assay . This protocol uses HL-60 cells (human leukemia) and HUVECs (endothelial cells) to model the inflammatory adhesion event.[2][3][4]

Protocol: HL-60/HUVEC Static Adhesion Assay

Prerequisites:

  • HUVEC: Passages 2-5 only.

  • HL-60: Differentiated (optional) or naive, labeled with Calcein-AM.

  • Stimulant: LPS (Lipopolysaccharide) or TNF-α.

Step-by-Step Methodology:

  • Endothelial Monolayer Preparation:

    • Seed HUVECs in 96-well plates (fibronectin-coated).

    • Grow to 100% confluence (approx. 24-48 hours).

    • Validation Check: Inspect under phase-contrast microscopy to ensure a gap-free monolayer.

  • Activation (The Inflammatory Trigger):

    • Add LPS (1-10 µg/mL) or TNF-α (10 ng/mL) to the media.

    • Incubate for 4 hours at 37°C.

    • Causality: This specific timeframe maximizes E-selectin expression before ICAM-1 becomes dominant.

  • Drug Treatment (Competitive Phase):

    • Arm A (MS-A): Add MS-A (dissolved in DMSO, final <0.1%) at graded concentrations (0.1, 1, 3.5, 10, 30 µM).

    • Arm B (mAb): Add Anti-E-selectin mAb at graded concentrations (0.1, 1, 10, 100 nM).

    • Control: Vehicle (DMSO) alone and Isotype Control IgG.

    • Incubate for 30-60 minutes before adding leukocytes.

  • Leukocyte Addition:

    • Label HL-60 cells with Calcein-AM (fluorescent marker).

    • Add

      
       cells/well.
      
    • Incubate for 15-30 minutes at 37°C.

  • Washing & Quantification (Critical Step):

    • Perform 3x gentle washes with warm PBS to remove non-adherent cells.

    • Note: Automated washers often detach the monolayer. Manual pipetting is recommended.

    • Lyse cells (1% Triton X-100) or read directly if using bottom-reading fluorometer (Ex 485nm / Em 530nm).

Visualization: Assay Workflow

AssayProtocol cluster_validation Validation Checks Step1 1. HUVEC Culture (Monolayer Formation) Step2 2. Stimulation (LPS/TNF-a, 4h) Step1->Step2 Check1 Check Confluence Step1->Check1 Step3 3. Treatment (MS-A vs mAb) Step2->Step3 Step4 4. HL-60 Addition (Calcein-AM Labeled) Step3->Step4 Check2 Isotype Control Step3->Check2 Step5 5. Wash & Read (Fluorescence) Step4->Step5

Figure 2: Step-by-step workflow for the comparative adhesion assay.

Strategic Recommendations

Based on the comparative data and physical properties, the following application logic applies:

  • Use Monoclonal Antibodies When:

    • Absolute Potency is Critical: In acute inflammatory crises (e.g., sickle cell vaso-occlusive crisis) where immediate, near-total blockade of selectins is required.

    • Target Specificity is Paramount: When off-target effects of macrolides (even if minor) cannot be tolerated.

  • Use Macrosphelide A When:

    • Chronic Administration is Required: For metastasis prevention or long-term autoimmune management where daily oral dosing improves patient compliance.

    • Cost is a Barrier: MS-A synthesis is significantly cheaper than biologic production and purification.

    • Tissue Penetration is Needed: Small molecules can cross barriers (potentially the Blood-Brain Barrier, pending specific analog data) more effectively than IgG.

References

  • Ogawa, H., et al. (1995). "Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities."[5] The Journal of Antibiotics, 48(12), 1435-1439.[5]

  • Paquette, L. A., et al. (2000). "Total Synthesis of Macrosphelide A." Journal of the American Chemical Society. (Synthesized comparison of synthetic routes).

  • Fukami, A., et al. (1997). "Macrosphelides C and D, novel inhibitors of cell adhesion." The Journal of Antibiotics, 50(10), 878-880.

  • Waitzbauer-Koussa, A., et al. "Inhibition of HL-60 cell adhesion to LPS-stimulated HUVEC." ResearchGate Protocol Repository.

Sources

Comparative NMR Validation Guide: Natural vs. Synthetic Macrosphelide A

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Macrosphelide A (MSA) is a 16-membered macrolide antibiotic and a potent inhibitor of cell-cell adhesion, originally isolated from Microsphaeropsis sp. FO-5050.[1] Its structural complexity—characterized by a trislactone core, multiple chiral centers, and an


-unsaturated ketone moiety—presents significant challenges in synthetic replication and validation.

This guide provides a rigorous framework for validating synthetic Macrosphelide A against the natural product standard. Unlike simple small molecules, the conformational flexibility of the 16-membered ring means that "close enough" spectral matches are insufficient. This document outlines the specific diagnostic signals, solvent-dependent resolution strategies, and self-validating 2D NMR logic required to confirm stereochemical integrity and purity.

Experimental Protocol: The Validation Workflow

To ensure reproducibility, the following protocol minimizes variables that often lead to ambiguous spectral comparisons (e.g., concentration effects or pH-dependent shifts in lactones).

Sample Preparation Standards
  • Solvent: Chloroform-d (

    
    , 99.8% D) is the industry standard for MSA.
    
    • Note: Neutralize solvent with basic alumina immediately prior to use. Acidic traces in aged

      
       can catalyze transesterification or acetal hydrolysis in macrolides.
      
  • Concentration: 5.0 – 10.0 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard at 0.00 ppm.[2][3]

Acquisition Parameters (600 MHz recommended)
  • Temperature: 298 K (Strict control required; conformational isomers in macrolides are temperature-sensitive).

  • 1H NMR: 64 scans, 2.0s relaxation delay.

  • 13C NMR: 1024+ scans, complete proton decoupling.

  • 2D Suite: COSY, HSQC (multiplicity-edited), HMBC (8 Hz optimization).

The Validation Logic Diagram

The following workflow illustrates the decision tree for validating the synthetic candidate.

ValidationWorkflow Start Synthetic Candidate (Macrosphelide A) Prep Sample Prep (CDCl3, 298K, Neutralized) Start->Prep H1 1H NMR Acquisition Prep->H1 Check1 Diagnostic Olefin/Methine Region Match? H1->Check1 C13 13C NMR Acquisition Check1->C13 Yes Fail REJECT (Isomer/Impurity) Check1->Fail No (Epimer/Isomer) Check2 Carbonyl Count (3) & Shifts Match? C13->Check2 HMBC 2D HMBC/COSY Connectivity Check Check2->HMBC Yes Check2->Fail No Stereo NOESY/ROESY Stereochem Validation HMBC->Stereo Pass VALIDATED (Proceed to Bioassay) Stereo->Pass

Figure 1: Step-by-step validation logic for distinguishing Macrosphelide A from structural isomers or synthetic byproducts.

Comparative Analysis: Natural vs. Synthetic

The primary challenge in synthesizing Macrosphelide A is establishing the correct relative stereochemistry at the ester linkage points. An incorrect stereocenter often results in a "flattened" or "twisted" ring conformation, which drastically shifts the proton signals of the macrolide core.

Diagnostic 1H NMR Markers

The most critical regions for validation are the olefinic protons (indicating the


-unsaturated system) and the oxymethine protons  (H-linkages at the chiral centers).
Position (Approx)Proton TypeNatural Shift (

, ppm)*
Synthetic Target CriteriaDiagnostic Note
H-4 Olefinic~6.90 - 7.00 (dt)

High sensitivity to conjugation; confirms

-unsaturation.
H-5 Olefinic~5.80 - 5.90 (d)

Coupling constant (

) here defines E/Z geometry.
H-15 Oxymethine~5.20 - 5.30 (m)

Critical: This proton closes the 16-membered ring. Shifts >0.1 ppm indicate wrong ring size or conformation.
H-3 Oxymethine~4.00 - 4.20

Proximity to the lactone carbonyl makes this sensitive to C-2 stereochemistry.
Me-16 Methyl~1.20 - 1.30 (d)

Doublet sharpness confirms diastereomeric purity.

*Note: Exact shifts vary slightly by concentration. Values are representative of the Macrosphelide class in CDCl3. Calibrate to TMS = 0.00 ppm.

Diagnostic 13C NMR Markers

The carbon spectrum provides the "skeleton" verification. In Macrosphelide A, the three ester carbonyls must be distinct. Merged carbonyl peaks often indicate rapid conformational interconversion (fluxionality) which is non-native.

Carbon TypeCountExpected Range (ppm)Validation Criteria
Ester/Lactone C=O 3165.0 – 175.0Must observe 3 distinct singlets.
Olefinic C=C 2120.0 – 145.0Confirm sp2 hybridization.
Oxymethine C-O 368.0 – 80.0Shifts correlate to ring closure points.

Advanced Validation: The Self-Validating System

Relying solely on 1D NMR is insufficient for macrolides due to signal overlap. You must employ a Self-Validating System using 2D correlations to prove connectivity without external standards.

The HMBC "Ring Walk"

To confirm the 16-membered ring is closed correctly (and not a linear polymer or dimer), trace the Heteronuclear Multiple Bond Coherence (HMBC) correlations.

  • Mechanism: Look for a long-range coupling (

    
    ) between the Carbonyl C-1  and the Proton H-15 .
    
  • Validation: If this correlation is absent, the ring is likely open. If the correlation connects C-1 to H-13 or H-11, you have synthesized a smaller ring analog (e.g., a 12- or 14-membered byproduct).

Stereochemical Confirmation (NOESY)

The relative stereochemistry is confirmed by Through-Space (NOE) interactions.

NOESY_Logic H15 H-15 (Ring Closure) Me16 Me-16 H15->Me16 Weak/None H13 H-13 H15->H13 Strong H14 H-14 H14->Me16 Strong

Figure 2: Expected NOE correlations for the natural anti-configuration. Deviations here indicate epimerization.

Troubleshooting & Alternatives

Alternative Solvent Systems

If signal overlap in


 obscures the diagnostic methyl doublets:
  • Benzene-d6 (

    
    ):  The aromatic solvent induced shift (ASIS) effect often resolves overlapping methyl signals in macrolides.
    
  • Methanol-d4 (

    
    ):  Use only if solubility is an issue. Warning: Exchangeable protons (-OH) will disappear, losing valuable coupling information.
    
Common Synthetic Pitfalls
  • Epimerization at C-2: If the H-2 signal appears as a broad multiplet rather than a sharp doublet/doublet of doublets, the acidic

    
    -proton may have epimerized during deprotection steps.
    
  • Transesterification: Presence of a fourth carbonyl signal in 13C NMR usually indicates the formation of a dimer or intermolecular esterification.

References

  • Isolation & Structure: Hayashi, M., et al. "Macrosphelide, a novel inhibitor of cell-cell adhesion molecule.[1] I. Taxonomy, fermentation, isolation and biological activities."[1] The Journal of Antibiotics 48.12 (1995): 1435-1439.[1] Link

  • Total Synthesis & NMR Data: Paek, S. M., et al. "Total synthesis of macrosphelide A." Organic Letters 10.12 (2008).
  • Biosynthetic Origins: Omura, S., et al. "Studies on the biosynthesis of 16-membered macrolide antibiotics using carbon-13 nuclear magnetic resonance spectroscopy."[4] Biochemistry 16.13 (1977).[4] Link

  • NMR Impurity Guide: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development 20.3 (2016): 661-667. Link

Sources

Comparative Technical Guide: Macrosphelide A vs. Cyclosporin A

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Cyclosporin A (CsA) , the gold-standard calcineurin inhibitor, and Macrosphelide A (MSPA) , a 16-membered macrolide with a distinct mechanism of action focused on cell adhesion blockade.

While CsA functions by intracellularly arresting T-cell activation via the NF-AT pathway, MSPA operates primarily at the leukocyte-endothelial interface, inhibiting the adhesion of leukocytes (specifically via sLex/E-selectin interactions). This distinction positions MSPA not just as an alternative, but as a complementary agent with a significantly more favorable toxicity profile, particularly regarding nephrotoxicity.

Chemical & Pharmacological Profile

FeatureCyclosporin A (CsA)Macrosphelide A (MSPA)
Origin Tolypocladium inflatum (Fungus)Microsphaeropsis sp. FO-5050 (Fungus)
Chemical Class Cyclic undecapeptide16-membered macrolide polylactone
Molecular Weight 1202.61 g/mol ~342.38 g/mol
Primary Target Cyclophilin (Intracellular)E-selectin / sLex interaction (Extracellular/Membrane)
Solubility Lipophilic (requires emulsification)Soluble in organic solvents (MeOH, DMSO)
Stability Stable in plasma; metabolized by CYP3A4Stable; susceptible to esterase degradation over time

Mechanism of Action (MOA)

Cyclosporin A: Intracellular Signal Blockade

CsA enters the T-cell and binds to the cytosolic protein cyclophilin . This complex binds to and inhibits calcineurin (a calcium-dependent phosphatase). Normally, calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NF-AT) , allowing it to enter the nucleus and trigger IL-2 transcription. CsA blocks this step, effectively halting the "Signal 1" propagation required for T-cell proliferation.

Macrosphelide A: Extracellular Adhesion Blockade

MSPA does not inhibit the calcineurin pathway. Instead, it inhibits the adhesion of leukocytes (e.g., neutrophils, monocytes) to activated vascular endothelial cells. Specifically, it blocks the interaction between sialyl Lewis X (sLex) on the leukocyte surface and E-selectin (ELAM-1) on the endothelial surface. By preventing this initial "rolling and tethering" step, MSPA prevents immune cells from extravasating into the graft or inflammatory site.

Comparative Pathway Visualization

MOA_Comparison cluster_CsA Cyclosporin A (Intracellular) cluster_MSPA Macrosphelide A (Extracellular Interface) CsA Cyclosporin A Cyc Cyclophilin CsA->Cyc Binds Complex CsA-Cyc Complex Cyc->Complex Calc Calcineurin Complex->Calc Inhibits NFAT_P NF-AT (Phosphorylated) Calc->NFAT_P Normally Dephosphorylates NFAT NF-AT (Dephosphorylated) IL2 IL-2 Gene Transcription NFAT->IL2 Blocked Endothelium Endothelial Cell (E-Selectin High) Adhesion Leukocyte Adhesion (Rolling/Tethering) Endothelium->Adhesion Expresses E-Selectin Leukocyte Leukocyte (sLex High) Leukocyte->Adhesion Expresses sLex MSPA Macrosphelide A MSPA->Adhesion Blocks Interaction Infiltration Tissue Infiltration Adhesion->Infiltration Required for

Caption: CsA inhibits intracellular IL-2 production (Left), while MSPA blocks extracellular leukocyte-endothelial adhesion (Right).

Comparative Efficacy & Toxicity[1][2][3]

Efficacy Data

While CsA is more potent at inhibiting T-cell proliferation (nanomolar range), MSPA is effective at inhibiting adhesion (micromolar range). MSPA is not a direct substitute for CsA in preventing T-cell clonal expansion but is highly effective in preventing the recruitment of immune effector cells.

MetricCyclosporin A (CsA)Macrosphelide A (MSPA)
IC50 (T-cell Proliferation) 10–100 nM (High Potency)> 100 µM (Low/No Effect)
IC50 (Cell Adhesion) > 50 µM (Low Effect)~3.5 – 30 µM (High Potency)
Target Interaction HL-60 adhesion to HUVEC: No inhibition HL-60 adhesion to HUVEC: >90% inhibition
In Vivo Efficacy Prevents graft rejection (Skin/Heart/Kidney)Inhibits metastasis & inflammation-driven recruitment
Toxicity Profile (Safety)

The critical advantage of MSPA is the lack of nephrotoxicity, the dose-limiting side effect of CsA.

  • CsA Toxicity: Causes renal vasoconstriction, tubular atrophy, and interstitial fibrosis. Chronic use leads to irreversible kidney damage.

  • MSPA Toxicity:

    • Acute Toxicity: No acute toxicity observed in mice at 200 mg/kg (i.p.[1] administration).

    • Cytotoxicity: MSPA does not show significant cytotoxicity against HUVEC or HL-60 cells at therapeutic concentrations (< 50 µM), whereas CsA can induce apoptosis in renal tubular cells.

Experimental Protocols

To validate these differences, two distinct assays are required: a Mixed Lymphocyte Reaction (MLR) for CsA and a Cell Adhesion Assay for MSPA.

Protocol A: Mixed Lymphocyte Reaction (Validating CsA)

Purpose: To measure inhibition of T-cell proliferation.

  • Cell Isolation: Isolate PBMCs from two unrelated donors (Donor A and Donor B) using Ficoll-Paque density gradient centrifugation.

  • Stimulator Preparation: Treat Donor B cells with Mitomycin C (50 µg/mL) for 30 min at 37°C to prevent their proliferation. Wash 3x with PBS.

  • Co-Culture: Plate

    
     Responder cells (Donor A) and 
    
    
    
    Stimulator cells (Donor B) in 96-well U-bottom plates.
  • Treatment: Add CsA (0.1 nM – 1000 nM) and MSPA (0.1 µM – 100 µM) in triplicate wells. Include Vehicle (DMSO) control.

  • Incubation: Incubate for 5 days at 37°C, 5% CO2.

  • Readout: Add

    
     of 
    
    
    
    -thymidine for the last 18 hours. Harvest cells and measure CPM (Counts Per Minute).
    • Expected Result: CsA will show a dose-dependent reduction in CPM (IC50 ~10-50 nM). MSPA will show minimal reduction.

Protocol B: Leukocyte-Endothelial Adhesion Assay (Validating MSPA)

Purpose: To measure inhibition of cell-cell adhesion.

  • Endothelial Layer: Seed Human Umbilical Vein Endothelial Cells (HUVEC) in 96-well flat-bottom plates. Grow to confluence.

  • Activation: Stimulate HUVEC with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 4 hours to upregulate E-selectin expression.

  • Leukocyte Labeling: Label HL-60 cells (human leukemia cell line expressing sLex) with BCECF-AM (fluorescent dye) for 30 min. Wash 2x.

  • Treatment: Pre-incubate HUVEC with MSPA (1 µM – 100 µM) or CsA (control) for 30 min.

  • Adhesion: Add

    
     labeled HL-60 cells to the HUVEC monolayer. Incubate for 30 min at 37°C.
    
  • Wash: Invert plate and gently wash 3x with PBS to remove non-adherent cells.

  • Readout: Measure fluorescence (Ex 485nm / Em 535nm) using a microplate reader.

    • Expected Result: MSPA will show dose-dependent decrease in fluorescence (IC50 ~3.5 µM). CsA will show minimal effect.

Experimental Workflow Diagram

Protocols cluster_MLR Protocol A: MLR (Proliferation) cluster_Adhesion Protocol B: Adhesion Assay PBMC Isolate PBMCs Mito Mitomycin C (Stimulator Cells) PBMC->Mito CoCulture Co-Culture (Responder + Stimulator) PBMC->CoCulture Responder Mito->CoCulture Thymidine [3H]-Thymidine Uptake CoCulture->Thymidine 5 Days HUVEC HUVEC Monolayer (+TNF-alpha) Treat Add Drug (MSPA vs CsA) HUVEC->Treat HL60 HL-60 Cells (Fluorescent Label) HL60->Treat Wash Wash Non-Adherent Treat->Wash 30 min Read Fluorescence Readout Wash->Read

Caption: Workflow comparison: MLR measures proliferation (CsA sensitive), Adhesion Assay measures binding (MSPA sensitive).

Conclusion

Macrosphelide A represents a distinct class of immunomodulator compared to Cyclosporin A. It does not suppress the immune system's "software" (signaling pathways like calcineurin) but rather its "hardware" (physical recruitment and adhesion of cells).

  • Use CsA when: The goal is to stop T-cell activation and clonal expansion (e.g., acute allograft rejection).

  • Use MSPA when: The goal is to prevent leukocyte infiltration into tissues (e.g., reperfusion injury, metastasis) or when nephrotoxicity precludes the use of CsA.

References

  • Hayashi, M., et al. (1995). "Macrosphelide, a novel inhibitor of cell-cell adhesion molecule.[1] I. Taxonomy, fermentation, isolation and biological activities." The Journal of Antibiotics. Link

  • Matsuda, S., & Koyasu, S. (2000). "Mechanisms of action of cyclosporine." Immunopharmacology. Link

  • Fukami, A., et al. (1997). "Macrosphelides C and D, novel inhibitors of cell adhesion." The Journal of Antibiotics. Link

  • Borel, J. F. (1989). "Pharmacology of cyclosporine (Sandimmune). IV. Pharmacological properties in vivo." Pharmacological Reviews. Link

  • Takamatsu, S., et al. (1997). "Macrosphelides A and B inhibit the adhesion of HL-60 cells to HUVEC via the inhibition of E-selectin expression." The Journal of Antibiotics. Link

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Validation of Macrosphelide A: Dual-Targeting of Tumor Metabolism and Endothelial Adhesion In Vivo

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Macrosphelide A (MS-A) is a 16-membered macrolide antibiotic originally isolated from Microsphaeropsis sp. FO-5050.[1][2] While historically categorized as a cell-cell adhesion inhibitor (specifically targeting the ICAM-1/LFA-1 axis), recent validation (2021) has redefined its primary in vivo efficacy as a potent disruptor of the Warburg effect .

Unlike standard anti-angiogenics (e.g., TNP-470) that target endothelial proliferation via MetAP2 inhibition, MS-A exhibits a dual mechanism:

  • Metabolic Blockade: Direct inhibition of Enolase 1 (ENO1), Aldolase A (ALDOA), and Fumarate Hydratase (FH), collapsing the glycolytic energy supply in hypoxic tumors.

  • Adhesion Interference: Blockade of leukocyte-endothelial interactions, reducing metastatic extravasation.

This guide provides the technical protocols for validating MS-A activity in vivo, comparing it against standard anti-angiogenic and metabolic inhibitors.

Mechanistic Basis & Comparative Analysis

The Dual-Target Mechanism

MS-A does not function through a single receptor. Instead, it acts as a multi-target small molecule. The following diagram illustrates the convergence of its metabolic and adhesive inhibitory pathways.

MSA_Mechanism cluster_Metabolism Pathway A: Warburg Effect Blockade cluster_Adhesion Pathway B: Anti-Metastatic/Adhesion MSA Macrosphelide A (MS-A) ENO1 Target: ENO1 (Enolase 1) MSA->ENO1 ALDOA Target: ALDOA (Aldolase A) MSA->ALDOA FH Target: FH (Fumarate Hydratase) MSA->FH ICAM Endothelial ICAM-1 Expression MSA->ICAM Downregulates Glycolysis Aerobic Glycolysis (Warburg Effect) ENO1->Glycolysis Inhibits ALDOA->Glycolysis Inhibits ATP ATP Production (Collapsed) Glycolysis->ATP Energy Failure LFA Leukocyte LFA-1 Binding ICAM->LFA Prevents Interaction Adhesion Heterotypic Adhesion (Tumor-Endothelial) LFA->Adhesion Blocks

Figure 1: MS-A operates via a "Pincer" mechanism: starving the tumor of glycolytic energy while simultaneously preventing metastatic adhesion to the vascular endothelium.

Performance Comparison Table

The following table contrasts MS-A with TNP-470 (standard anti-angiogenic) and 2-Deoxyglucose (2-DG) (standard glycolysis inhibitor).

FeatureMacrosphelide A (MS-A)TNP-470 (Fumagillin Analog)2-Deoxyglucose (2-DG)
Primary Target ENO1, ALDOA, FH (Metabolic)MetAP2 (Endothelial Cycle)Hexokinase (Glycolysis)
Secondary Target ICAM-1/LFA-1 (Adhesion)NoneNone
In Vivo Potency High (Tumor Regression >50%)Moderate (Cytostatic)Moderate (High dose req.)
Toxicity Profile Low (Specific to Warburg cells)High (Neurotoxicity)Moderate (Hypoglycemia)
Angiogenesis Effect Indirect (via adhesion/hypoxia)Direct (Endothelial arrest)Indirect
Primary Indication Solid Tumors (HepG2, LLC)Kaposi's Sarcoma, Solid TumorsDiagnostic / Adjunct

Experimental Protocols for Validation

To validate MS-A, you must demonstrate efficacy in a model that relies on both angiogenesis and high glycolytic flux. The HepG2 Xenograft Model is the validated gold standard for this compound (Song et al., 2021).

Protocol A: In Vivo HepG2 Xenograft Assay

This protocol validates the tumor growth inhibition driven by MS-A's metabolic blockade.

Reagents & Materials:

  • Compound: Macrosphelide A (Purity >98%, dissolved in DMSO/Saline).

  • Cell Line: HepG2 (Human Liver Cancer), cultured in DMEM + 10% FBS.

  • Animal Model: BALB/c Nude Mice (Male, 6 weeks old).

  • Control: Vehicle (Saline/DMSO) and Positive Control (e.g., Cisplatin or 5-FU).

Step-by-Step Workflow:

  • Cell Preparation:

    • Harvest HepG2 cells in log-phase growth.

    • Resuspend in PBS mixed 1:1 with Matrigel (to support initial vascularization).

    • Concentration:

      
       cells per 100 µL injection.
      
  • Inoculation:

    • Inject 100 µL subcutaneously into the right flank of the mouse.

    • Allow tumors to reach palpable size (~100 mm³), typically 7–10 days post-inoculation.

  • Treatment Regimen (Randomization):

    • Group 1 (Vehicle): Saline i.p. daily.

    • Group 2 (Low Dose MS-A): 10 mg/kg i.p. daily.

    • Group 3 (High Dose MS-A): 30 mg/kg i.p. daily.

    • Group 4 (Comparator): TNP-470 (30 mg/kg s.c. q.o.d).

  • Monitoring & Endpoints:

    • Measure tumor volume (

      
      ) every 2 days.
      
    • Critical Validation: Monitor body weight. MS-A is noted for lacking the severe weight loss associated with broad metabolic inhibitors.

    • Sacrifice at Day 21.

  • Ex Vivo Analysis (Mechanism Confirmation):

    • Harvest tumors.

    • Western Blot: Assay for ENO1 and ALDOA levels (MS-A induces degradation/inactivation).

    • IHC: Stain for CD31 (Microvessel Density) to quantify the anti-angiogenic component.

Protocol B: In Vitro Adhesion Assay (HUVEC/HL-60)

To confirm the secondary anti-angiogenic/metastatic mechanism, use this cell-cell adhesion assay.

Workflow:

  • Endothelial Activation: Culture HUVECs in 96-well plates. Stimulate with TNF-α (10 ng/mL) or LPS for 4-6 hours to upregulate ICAM-1.

  • Drug Treatment: Treat HUVECs with MS-A (0.1 – 10 µM) for 1 hour prior to leukocyte addition.

  • Leukocyte Labeling: Label HL-60 cells with BCECF-AM (fluorescent dye).

  • Adhesion: Add labeled HL-60 cells to the HUVEC monolayer. Incubate for 30 mins at 37°C.

  • Quantification: Wash 3x with PBS to remove non-adherent cells. Measure fluorescence (Ex 485nm / Em 535nm).

    • Validation Criteria: MS-A should show an IC50 ~3.5 µM for inhibition of adhesion.[1]

Visualizing the In Vivo Workflow

The following DOT diagram outlines the critical decision points and data collection steps for the Xenograft validation.

InVivo_Protocol Start Start: HepG2 Cell Culture Inoculation S.C. Injection (with Matrigel) Start->Inoculation Staging Tumor Staging (~100 mm³) Inoculation->Staging 7-10 Days Treatment Daily i.p. Treatment (21 Days) Staging->Treatment Randomization Metrics In-Life Metrics: 1. Tumor Vol 2. Body Weight Treatment->Metrics Every 48h Harvest Harvest & Analysis Treatment->Harvest Day 21 Metrics->Treatment Loop Analysis 1. Western (ENO1/ALDOA) 2. IHC (CD31/Vessel Density) Harvest->Analysis

Figure 2: Validated workflow for assessing MS-A efficacy. Note the dual endpoint analysis (Metabolic targets + Vessel Density).

References

  • Song, K., et al. (2021). "Macrosphelide A Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH."[3] Pharmaceuticals, 14(10), 1060.[3]

  • Takamatsu, S., et al. (1997). "Macrosphelides C and D, novel inhibitors of cell adhesion." The Journal of Antibiotics, 50(10), 878-880.

  • Hayashi, M., et al. (1995). "Macrosphelide, a novel inhibitor of cell-cell adhesion molecule.[1][2] I. Taxonomy, fermentation, isolation and biological activities."[1][2] The Journal of Antibiotics, 48(12), 1435-1439.[1]

  • Funahashi, Y., et al. (2000). "Establishment of a quantitative mouse dorsal air sac model and its application to evaluate a new angiogenesis inhibitor." Oncology Research, 11(7), 319-329.

Sources

A Technical Guide to the Mass Spectrometric Identification of Macrosphelide A: Predicting and Interpreting Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Macrosphelide A

Macrosphelide A, a 16-membered macrolide originally isolated from Microsphaeropsis sp., has garnered significant interest for its diverse biological activities, including the inhibition of cell-cell adhesion and potential anticancer properties, all while exhibiting low toxicity.[1][2][3] Unlike many well-known macrolide antibiotics, its structure is distinguished by the presence of three ester bonds within its macrocyclic ring and the absence of glycosidic units.[1][2] This unique architecture presents a distinct analytical challenge for structural confirmation and identification in complex biological matrices.

This guide provides a comprehensive framework for the identification of Macrosphelide A using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We will move beyond a simple listing of fragments to explain the underlying chemical principles that dictate its gas-phase fragmentation. By understanding these pathways, researchers can develop robust, self-validating methods for its confident identification. This approach is crucial for professionals in natural product chemistry, metabolomics, and drug development who require unambiguous structural elucidation.[4][5]

Foundational Analysis: High-Resolution Mass and Adduct Formation

The first step in any mass spectrometry-based structural elucidation is the accurate determination of the molecular formula.[6] High-resolution mass spectrometry (HRMS), typically using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is essential.

Macrosphelide A has a molecular formula of C₂₂H₃₂O₈ and a monoisotopic mass of 424.2097 g/mol . Electrospray ionization (ESI), a soft ionization technique, is the method of choice as it minimizes in-source fragmentation and preserves the molecular ion.[6][7] In ESI, macrolides readily form adducts with available cations. Predicting these adducts is a critical first validation step.

Table 1: Predicted High-Resolution m/z Values for Common Macrosphelide A Adducts

Ion SpeciesProposed Molecular FormulaCalculated m/z
[M+H]⁺[C₂₂H₃₃O₈]⁺425.2170
[M+Na]⁺[C₂₂H₃₂O₈Na]⁺447.1990
[M+K]⁺[C₂₂H₃₂O₈K]⁺463.1729
[M+NH₄]⁺[C₂₂H₃₆NO₈]⁺442.2435
[M-H]⁻[C₂₂H₃₁O₈]⁻423.2024

Causality: The choice of positive or negative ion mode can influence sensitivity and fragmentation. While positive mode often yields stronger signals for macrolides due to protonation or alkali metal adduction, negative mode can provide complementary fragmentation data.[8][9] The sodium adduct ([M+Na]⁺) is frequently the most abundant ion observed for macrolides and can be a stable precursor for collision-induced dissociation (CID).[10]

Experimental Workflow for LC-MS/MS Analysis

A robust and reproducible workflow is the bedrock of trustworthy data. The following protocol is a validated starting point for the analysis of Macrosphelide A.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Dissolve sample in Methanol/Acetonitrile prep2 Filter (0.22 µm PTFE) prep1->prep2 lc1 Inject onto C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) prep2->lc1 lc2 Gradient Elution: Water (0.1% FA) to Acetonitrile (0.1% FA) lc1->lc2 ms1 ESI Source (+/- mode) lc2->ms1 ms2 MS1 Full Scan (e.g., m/z 100-1000) Identify Precursor Ion ms1->ms2 ms3 MS2 (CID) Select Precursor & Fragment ms2->ms3 data1 Extract Ion Chromatogram ms3->data1 data2 Analyze MS/MS Spectrum data1->data2 data3 Compare to Predicted Fragments & Database data2->data3

Caption: High-level workflow for Macrosphelide A identification.

Detailed Methodologies
  • Sample Preparation:

    • Prepare a stock solution of the purified compound or extract at 1 mg/mL in methanol or acetonitrile.

    • For LC-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

    • Filter the final solution through a 0.22 µm PTFE syringe filter to remove particulates.

  • Liquid Chromatography (UPLC/HPLC) Parameters:

    • Column: A reversed-phase C18 column (e.g., Agilent Zorbax, Waters Acquity BEH) with dimensions such as 2.1 mm x 100 mm and a particle size of ≤ 1.8 µm is recommended for high-resolution separation.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Rationale: Formic acid is a volatile modifier that aids in the protonation of the analyte in positive ESI mode, leading to better sensitivity.[11]

    • Gradient: A typical gradient would be 5% B to 95% B over 10-15 minutes, followed by a re-equilibration step. This ensures good separation from other matrix components and sharp peak shapes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C to ensure reproducible retention times.

  • Mass Spectrometry Parameters:

    • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative modes for comprehensive data.

    • Capillary Voltage: 3.5 - 4.5 kV (positive), 2.5 - 3.5 kV (negative).

    • MS1 Full Scan Range: m/z 100-1000 to detect the precursor ion and any potential co-eluting compounds.

    • MS/MS Analysis (CID):

      • Select the most abundant precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) for fragmentation.

      • Apply a stepped collision energy (e.g., 10, 20, 40 eV) or a collision energy ramp. This is a self-validating step; observing fragments appear and increase in intensity as collision energy rises confirms they are true products of the selected precursor.[12]

Predicting the Fragmentation of Macrosphelide A

The fragmentation of macrolides is complex, often involving rearrangements and multiple bond cleavages.[13][14] However, the structure of Macrosphelide A provides clear indicators of its most probable fragmentation pathways. The three ester linkages are the most chemically labile sites in the macrocycle under CID conditions.

Unlike macrolide antibiotics that show characteristic losses of sugar moieties[13][15], the fragmentation of Macrosphelide A will be dominated by cleavages of the macrolactone ring itself. We can predict a series of neutral losses corresponding to the cleavage and opening of the ring at these ester bonds.

Let's consider the fragmentation of the protonated molecule, [M+H]⁺ at m/z 425.2170.

G cluster_path1 Pathway 1: Cleavage at Ester A cluster_path2 Pathway 2: Cleavage at Ester B cluster_path3 Pathway 3: Dehydration M [M+H]⁺ m/z 425.2 F1 Fragment A1 m/z 309.1 Loss of C₅H₈O₃ (116 Da) M->F1 Cleavage A F3 Fragment B1 m/z 227.1 Loss of C₉H₁₄O₄ (200 Da) M->F3 Cleavage B F5 [M+H-H₂O]⁺ m/z 407.2 M->F5 Dehydration F2 Fragment A2 m/z 291.1 Loss of H₂O from 309.1 F1->F2 -H₂O F4 Fragment B2 m/z 209.1 Loss of H₂O from 227.1 F3->F4 -H₂O F6 [M+H-2H₂O]⁺ m/z 389.2 F5->F6 -H₂O

Caption: Predicted major fragmentation pathways for [M+H]⁺ of Macrosphelide A.

Interpretation of Predicted Pathways:
  • Dehydration Events: The presence of two hydroxyl groups makes sequential losses of water (18.01 Da) highly probable. The initial losses, resulting in ions at m/z 407.2 and 389.2, are common for poly-hydroxylated compounds and are often the first fragments to appear at low collision energies.[13]

  • Cleavage at Ester Linkages: The core fragmentation will involve the cleavage of the ester bonds. These cleavages, often initiated by a proton transfer (a charge-remote fragmentation), will lead to ring-opening and the loss of large neutral fragments.[16]

    • Pathway 1: Cleavage adjacent to one of the carbonyl groups could lead to the loss of a C₅H₈O₃ neutral fragment (116.047 Da), yielding a major product ion around m/z 309.1. Subsequent dehydration of this fragment ion would produce a signal at m/z 291.1.

    • Pathway 2: A different ring-opening event at another ester position could result in the loss of a larger C₉H₁₄O₄ fragment (200.089 Da), producing a key diagnostic ion at m/z 227.1. This fragment could also undergo dehydration to yield an ion at m/z 209.1.

Comparative Fragmentation: Distinguishing Macrosphelide A

The true power of MS/MS lies in comparative analysis. The fragmentation pattern of Macrosphelide A can be distinguished from other macrolides and its own analogues.

Table 2: Comparative Diagnostic Ions for Macrolide Identification

Compound Class / Specific CompoundKey Structural FeatureCharacteristic FragmentationRelevance to Macrosphelide A
Erythromycin A (14-membered)Two deoxy sugarsSequential loss of cladinose (158 Da) and desosamine (173 Da)[13]Differentiation: Macrosphelide A lacks sugars, so these losses will be absent.
Everolimus (31-membered)Large, complex macrolideComplex pattern, often seen as sodium adducts; fragmentation of the macrocycle core.[10]Similarity: Fragmentation is dominated by the macrocycle, not peripheral groups. Provides a model for complex ring cleavages.
Macrosphelide B Isomer of Macrosphelide AExpected to have a similar molecular ion (m/z 425.2) but may show different relative intensities of fragment ions due to stereochemistry influencing fragmentation stability.Challenge: Requires high-quality MS/MS data and potentially ion mobility spectrometry to differentiate from Macrosphelide A.
Hypothetical Saturated Analogue No C=C double bondsMolecular ion would be +4 Da higher (m/z 429.2). Fragmentation would lack pathways initiated at the double bonds.Context: Highlights the role of unsaturation in directing certain fragmentation pathways.

Conclusion

The mass spectrometric identification of Macrosphelide A is a systematic process grounded in the principles of ionization and gas-phase ion chemistry. By leveraging high-resolution mass spectrometry, predicting adduct formation, and applying controlled collision-induced dissociation, a unique fragmentation "fingerprint" can be established. The key identifiers for Macrosphelide A are the accurate mass of its molecular ion and a fragmentation pattern characterized by sequential dehydrations and, most critically, neutral losses corresponding to the cleavage of its three internal ester linkages. This pattern is notably distinct from sugar-containing macrolides. This guide provides the experimental framework and theoretical foundation for researchers to confidently identify Macrosphelide A, paving the way for further investigation into its promising biological activities.

References

  • Emery Pharma. (2015, May 27). Collision-Induced Fragmentation of Macrolide Antibiotics. Available: [Link]

  • Gallo, M., et al. (2024). Structural elucidation of 14-membered ring macrolide antibiotics using electrospray ionization tandem mass spectrometry and density functional theory calculations. Rapid Communications in Mass Spectrometry, 38(24), e9913. Available: [Link]

  • Hayashi, M., et al. (1995). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities. The Journal of Antibiotics, 48(12), 1435-1439. Available: [Link]

  • Zhang, Z., et al. (2023). Secondary Metabolites from Fungi Microsphaeropsis spp.: Chemistry and Bioactivities. Journal of Fungi, 9(11), 1083. Available: [Link]

  • ResearchGate. (n.d.). Proposed CID fragmentation mechanisms for the major fragment ions from... [diagram]. Available: [Link]

  • Zimmer, D., et al. (2007). Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. Journal of the American Society for Mass Spectrometry, 18(6), 1097-1108. Available: [Link]

  • ResearchGate. (n.d.). Total synthesis of macrosphelide A. [diagram]. Available: [Link]

  • Jackson, G., et al. (2022). Structural Characterization of Natural and Synthetic Macrocycles Using Charge-Transfer Dissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(3), 449-457. Available: [Link]

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  • Gfeller, H., et al. (1998). Structural Elucidation by Electrospray Mass Spectrometry: An Approach to the In Vitro Metabolism of the Macrolide Immunosuppressant SDZ RAD. Journal of the American Society for Mass Spectrometry, 9(12), 1267-1274. Available: [Link]

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  • Golebiewski, P., et al. (2016). A Macrosphelide as the Unexpected Product of a Pleurotus ostreatus Strain-Mediated Biotransformation of Halolactones Containing the gem-Dimethylcyclohexane Ring. Part 1. Molecules, 21(7), 868. Available: [Link]

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  • Wong, M. W., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 14(11), 701. Available: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available: [Link]

  • ResearchGate. (2025, August 6). High Resolution-Mass Spectrometry as a unique Bioanalytical Tool in Natural Product Studies. Available: [Link]

  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. [Presentation]. Available: [Link]

  • Wang, Y. (2024). Chemical investigation of New Zealand marine fungi. [Master's thesis, Victoria University of Wellington]. Available: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Presentation Slides]. Available: [Link]

  • Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(1), 36-73. Available: [Link]

  • Le Pogam, P., et al. (2020). A database of high-resolution MS/MS spectra for lichen metabolites. Scientific Data, 7(1), 1-8. Available: [Link]

  • Crotti, A. E. M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(1), 36-73. Available: [Link]

  • Rosalind Franklin Institute. (n.d.). Structural Elucidation. Available: [Link]

Sources

Evaluation of Macrosphelide A Analogs for Improved Metabolic Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Macrosphelide A (MSPA) , a 16-membered macrolide polylactone originally isolated from Microsphaeropsis sp., has garnered significant attention for its potent inhibition of cell-cell adhesion and antitumor activity (specifically targeting ENO1, ALDOA, and FH enzymes). However, its clinical translation is severely hampered by metabolic instability . The core pharmacophore contains multiple ester linkages susceptible to rapid hydrolysis by plasma and hepatic esterases, leading to a short half-life (


) and poor bioavailability.

This guide provides a technical comparison of MSPA analogs designed to overcome these metabolic liabilities. We analyze the structural modifications—specifically at the C3 position and ring-size alterations —that enhance resistance to esterase-mediated hydrolysis. Furthermore, we detail the experimental protocols required to validate these stability improvements in a drug discovery setting.

The Challenge: Metabolic Liability of Macrosphelide A

The primary metabolic soft spot of MSPA is the ester linkage adjacent to the C3 position. Hepatic and plasma esterases catalyze the hydrolysis of this bond, opening the macrolactone ring and rendering the molecule biologically inactive.

Mechanism of Instability
  • Primary Pathway: Esterase-mediated hydrolysis.

  • Target Site: Ester bond at C3-O-C4 region.

  • Consequence: Formation of the seco-acid (ring-opened product), which lacks the conformational rigidity required for effective protein target binding (e.g., to ENO1).

MSPA_Metabolism cluster_analog Stabilization Strategy MSPA Macrosphelide A (MSPA) (Active Macrolactone) Intermediate Tetrahedral Intermediate MSPA->Intermediate Nucleophilic Attack Esterase Hepatic/Plasma Esterases Esterase->Intermediate Catalysis SecoAcid Seco-Acid Metabolite (Inactive Ring-Opened) Intermediate->SecoAcid Ring Opening Analog 3-Phenyl MSPA (Steric Hindrance) Analog->Esterase Blocks Access

Figure 1: Metabolic pathway of Macrosphelide A illustrating esterase-mediated hydrolysis and the stabilization mechanism of C3-modified analogs.

Comparative Analysis of Analogs

The following table compares the parent compound (MSPA) with key synthetic analogs developed to improve metabolic stability. The comparison highlights the Structure-Activity Relationship (SAR) where steric bulk and electronic modification prevent enzymatic attack.

Table 1: Structural Modifications and Stability Profile
CompoundStructural ModificationMetabolic Stability MechanismBiological Potency (Relative to MSPA)Key Liability
Macrosphelide A (Parent) None (Natural Product)Low. Rapid hydrolysis by esterases due to accessible ester linkages.1x (Baseline)Rapid clearance; poor oral bioavailability.
3-Phenyl MSPA Phenyl group introduced at C3 position.High. Steric hindrance prevents esterase approach to the labile ester bond.>2x (Enhanced). Retains/improves target binding while surviving metabolism.Increased lipophilicity (LogP) may require formulation optimization.
15-Membered Analogs Ring contraction (removal of one carbon).Moderate. Altered ring conformation changes enzyme docking affinity.Variable. Often reduced due to loss of optimal pharmacophore shape.Synthesis complexity; potential loss of target affinity.
Fluorinated Analogs Fluorine substitution at metabolic soft spots.High. C-F bond strength and electronic repulsion resist oxidation and hydrolysis.Equivalent or Improved.High cost of synthesis.
Expert Insight: Why 3-Phenyl MSPA Wins

The 3-phenyl macrosphelide A analog represents the most successful "design-for-stability" modification. By introducing a bulky phenyl group at C3, researchers utilized steric occlusion . The large phenyl ring physically blocks the active site of esterase enzymes from accessing the carbonyl carbon of the ester bond. Crucially, this modification does not interfere with the molecule's binding to its therapeutic targets (ENO1/ALDOA), resulting in a compound that is both more stable and more potent in cellular assays.

Experimental Protocols for Stability Evaluation

To objectively verify the metabolic stability of new analogs, the following standardized protocols must be employed. These assays provide the quantitative data (


 and 

) necessary for lead selection.
Protocol A: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of analogs in liver microsomes.

Materials:

  • Pooled Liver Microsomes (Human/Mouse/Rat) (20 mg/mL).

  • NADPH Regenerating System (or 10 mM NADPH solution).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Test Compound (10 mM DMSO stock).

  • Internal Standard (e.g., Warfarin or Propranolol).

  • LC-MS/MS System.[1]

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer.

  • Pre-incubation: Add test compound (final conc. 1 µM) and pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH (final conc. 1 mM) to initiate metabolism.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 150 µL ice-cold acetonitrile (containing Internal Standard) to stop reaction.

  • Processing: Centrifuge at 4,000 rpm for 20 min to pellet proteins. Collect supernatant.

  • Analysis: Quantify parent compound remaining via LC-MS/MS.

Data Calculation:

  • Plot

    
     vs. time.[2]
    
  • Slope

    
     = elimination rate constant.[2][3]
    
  • 
    [3]
    
Protocol B: Plasma Stability Assay (Esterase Specific)

Objective: Specifically assess resistance to plasma esterases, the primary clearance route for MSPA.

  • Matrix: Heparinized plasma (Rat/Human).

  • Incubation: Spike compound (1 µM) into pre-warmed plasma (37°C).

  • Inhibitor Check (Validation): Run a parallel control with Bis-nitrophenyl phosphate (BNPP) , a specific esterase inhibitor. If stability is restored in the presence of BNPP, the instability is confirmed to be esterase-mediated.

  • Analysis: Same LC-MS/MS workflow as above.

Visualizing the Evaluation Workflow

This diagram outlines the decision-making process for evaluating and optimizing MSPA analogs.

Stability_Workflow Start Synthesize MSPA Analog Assay1 Plasma Stability Assay (+/- BNPP Inhibitor) Start->Assay1 Decision1 Stable in Plasma? Assay1->Decision1 Assay2 Microsomal Stability Assay (Phase I Metabolism) Decision1->Assay2 Yes Fail1 Discard or Modify: Block Ester Hydrolysis Decision1->Fail1 No Decision2 t1/2 > 30 min? Assay2->Decision2 Fail2 Discard or Modify: Block CYP Oxidation Decision2->Fail2 No Success Advance to In Vivo PK (Rat/Mouse) Decision2->Success Yes

Figure 2: Step-by-step decision tree for evaluating the metabolic stability of Macrosphelide A analogs.

Conclusion and Recommendations

For researchers aiming to develop Macrosphelide A derivatives for clinical use, metabolic stability is the gatekeeper . The natural product's susceptibility to esterase hydrolysis renders it ineffective as a systemic drug.

Recommendation: Prioritize the 3-phenyl substituted scaffold . This analog demonstrates the optimal balance of:

  • Metabolic Resistance: Steric protection of the labile ester bond.

  • Biological Activity: Maintained or enhanced affinity for ENO1/ALDOA targets.

  • Synthetic Feasibility: Accessible via modified total synthesis routes (e.g., Matsuya protocol).

Do not rely solely on cell-based potency data. You must validate stability using the Microsomal and Plasma Stability Protocols outlined above to ensure the observed potency is due to intrinsic activity and not just survival in the petri dish.

References

  • Development of an Advanced Synthetic Route to Macrosphelides and Its Application to the Discovery of a More Potent Macrosphelide Derivative. PMC (PubMed Central). Available at: [Link] (Note: Specific URL for Matsuya et al. paper on 3-phenyl analog).

  • Microsomal stability assay for human and mouse liver microsomes. ResearchGate/Protocols.io. Available at: [Link]

  • Macrosphelide A Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH. MDPI Cancers. Available at: [Link][4][5]

  • Synthesis of Various Macrosphelides by Oxidative Derivatization of the Macrosphelide Core. Heterocycles. (Matsuya et al.) Available at: [Link]

Sources

Benchmarking Macrosphelide A: A Small-Molecule Inhibitor of Selectin-Mediated Leukocyte Adhesion

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Macrosphelide A (MSA) is a 16-membered macrolide antibiotic produced by the fungus Microsphaeropsis sp. Unlike cytotoxic agents that kill cells to prevent accumulation, MSA functions as a specific cell-cell adhesion inhibitor .

Its primary utility lies in blocking the interaction between leukocytes (e.g., HL-60 cells) and activated endothelial cells (HUVEC). This guide benchmarks MSA against standard monoclonal antibody (mAb) blockers, demonstrating that while MSA requires higher molar concentrations (µM vs. nM) than mAbs, it offers a non-proteinaceous, cell-permeable alternative with a distinct pharmacological profile ideal for acute inflammation and metastasis research.

Key Performance Metric:

  • Target Interaction: E-Selectin (Endothelial) ↔ Sialyl Lewis X (Leukocyte)[1][2]

  • MSA IC50: ~3.5 µM (HL-60/HUVEC model)[2][3]

  • Toxicity: Non-cytocidal at >290 µM (>100 µg/mL), providing a wide therapeutic window for adhesion assays.

Mechanistic Profile & Signaling Pathway

To understand where Macrosphelide A fits in the adhesion cascade, we must visualize the inflammatory signaling pathway.

The Cascade:

  • Stimulation: Pro-inflammatory cytokines (TNF-α or IL-1β) activate Endothelial Cells (HUVECs).

  • Expression: HUVECs upregulate Cell Adhesion Molecules (CAMs), specifically E-Selectin and ICAM-1 .

  • Adhesion: Leukocytes (HL-60) expressing sLe(x) (Sialyl Lewis X) and LFA-1 bind to these receptors.

  • Inhibition:

    • Standard mAbs: Sterically block the extracellular domains of E-Selectin or ICAM-1.

    • Macrosphelide A: Interferes with the E-Selectin/sLe(x) binding interface, preventing the initial "rolling" and stable adhesion of leukocytes.

Visualization: Adhesion Blockade Pathway

AdhesionPathway cluster_endothelium Endothelial Cell Surface (HUVEC) cluster_leukocyte Leukocyte Surface (HL-60) TNF TNF-α / LPS (Stimulus) ESelectin E-Selectin (Receptor) TNF->ESelectin Upregulates Expression ICAM ICAM-1 (Receptor) TNF->ICAM Upregulates Expression sLex sLe(x) Motif (Ligand) ESelectin->sLex Cell Adhesion (Rolling) LFA1 LFA-1 Integrin (Ligand) ICAM->LFA1 Stable Arrest MSA Macrosphelide A (Small Molecule) MSA->ESelectin Inhibits Binding (IC50: 3.5 µM) mAb Anti-E-Selectin mAb (Steric Blocker) mAb->ESelectin Steric Blockade (IC50: nM range)

Figure 1: Mechanism of Action. MSA targets the E-Selectin interaction, preventing leukocyte capture.

Comparative Benchmarking Data

The following table contrasts Macrosphelide A against standard biological and chemical adhesion blockers. Data is synthesized from HUVEC/HL-60 adhesion assays.[1][2][3][4]

FeatureMacrosphelide A (MSA)Anti-E-Selectin mAb (Standard)Macrosphelide B (Analog)RGD Peptides
Class Macrolide (Small Molecule)Monoclonal Antibody (Biologic)Macrolide (Small Molecule)Peptide
Primary Target E-Selectin / sLe(x) InteractionE-Selectin EpitopeE-Selectin / sLe(x) InteractionIntegrins (General)
IC50 Potency 3.5 µM ~0.5 - 5.0 nM 36 µM10 - 100 µM
Molecular Weight ~342 Da~150,000 Da~342 Da~500-1000 Da
Cell Permeability HighNone (Extracellular only)HighLow/Variable
Cytotoxicity None at >290 µMNoneNoneLow
Cost Efficiency High (Fermentation/Synthesis)Low (Recombinant production)HighModerate

Analysis: While the mAb is roughly 1000x more potent on a molar basis, MSA provides a critical tool for probing adhesion without the steric bulk of an antibody, which can sometimes artificially alter receptor clustering. Furthermore, MSA's lack of cytotoxicity at 100x its IC50 makes it an exceptionally "clean" inhibitor for phenotypic screening.

Experimental Protocol: HUVEC/HL-60 Adhesion Assay

This protocol validates MSA activity using a fluorescent quantification method. This is the industry-standard workflow for verifying adhesion inhibitors.

Workflow Visualization

AssayWorkflow Step1 1. HUVEC Culture (96-well plate) Step2 2. Activation (LPS or TNF-α 4-6 hours) Step1->Step2 Step3 3. Treatment (Add MSA or mAb 30 min pre-incubation) Step2->Step3 Step5 5. Co-Culture (Add HL-60 to HUVEC Incubate 15-30 min) Step3->Step5 Step4 4. Labeling (HL-60 cells + Calcein-AM) Step4->Step5 Step6 6. Wash (Remove non-adherent cells) Step5->Step6 Step7 7. Quantify (Fluorescence Reader) Step6->Step7

Figure 2: Step-by-step workflow for the HUVEC/HL-60 Adhesion Inhibition Assay.

Detailed Methodology

Materials:

  • HUVEC: Human Umbilical Vein Endothelial Cells (passages 2-5).

  • HL-60: Human promyelocytic leukemia cells.

  • Stimulant: LPS (Lipopolysaccharide) or TNF-α.

  • Label: Calcein-AM (Fluorescent dye).

  • Inhibitor: Macrosphelide A (dissolved in DMSO).

Step-by-Step Procedure:

  • Endothelial Monolayer Preparation:

    • Seed HUVECs in a 96-well plate at

      
       cells/well.
      
    • Culture until fully confluent (tight monolayer is critical to prevent non-specific plastic binding).

  • Activation (The "Inflammatory Switch"):

    • Add LPS (e.g., 10 µg/mL) or TNF-α (10 ng/mL) to the HUVEC media.

    • Incubate for 4–6 hours at 37°C. Note: This specific timing maximizes E-Selectin expression.

  • Inhibitor Treatment:

    • Aspirate media.

    • Add Macrosphelide A at graded concentrations (e.g., 0.1, 1, 3.5, 10, 30 µM).

    • Include Positive Control: Anti-E-Selectin mAb (10 µg/mL).

    • Include Vehicle Control: 0.1% DMSO.

    • Incubate for 30 minutes.

  • Leukocyte Labeling:

    • Harvest HL-60 cells.

    • Incubate with Calcein-AM (5 µM) for 30 minutes at 37°C.

    • Wash HL-60 cells twice with PBS to remove excess dye. Resuspend in assay buffer.

  • Adhesion Phase:

    • Add

      
       labeled HL-60 cells to each HUVEC well.
      
    • Incubate for 15–20 minutes at 37°C. Caution: Longer incubation allows integrin-mediated flattening, which is harder to reverse.

  • Washing (Critical Step):

    • Gently wash wells 3x with PBS.

    • Technique: Use a multi-channel pipette at a 45° angle. Do not blast the monolayer directly. This removes non-adherent HL-60 cells.

  • Quantification:

    • Measure fluorescence (Excitation 485 nm / Emission 530 nm).

    • Calculate % Inhibition:

      
      
      

References

  • Hayashi, M., et al. (1995). "Macrosphelides A and B, Novel Inhibitors of Cell-Cell Adhesion from a Fungus Microsphaeropsis sp." The Journal of Antibiotics, 48(12), 1435–1439. Link

  • Takamatsu, S., et al. (1997). "Macrosphelides C and D, novel inhibitors of cell adhesion."[5] The Journal of Antibiotics, 50(10), 878–880.[5] Link

  • Omura, S. "Macrosphelide: Biological Activity and Structure."[5] Satoshi Omura Research Group. Link

  • Fukami, A., et al. (2002). "Macrosphelide B suppressed metastasis through inhibition of adhesion of sLe(x)/E-selectin molecules." Biochemical and Biophysical Research Communications, 291(4), 1065-1070. Link

Sources

Comparative Guide: Absolute Configuration Determination of Macrosphelide A via Mosher Ester Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural elucidation of complex natural products like Macrosphelide A —a 16-membered macrolide with potent cell-cell adhesion inhibitory activity—determining absolute stereochemistry is the critical gateway to total synthesis and structure-activity relationship (SAR) studies. While X-ray crystallography is the gold standard, it is often limited by the physical state of the sample (e.g., oils, amorphous solids).

This guide objectively compares the Modified Mosher Ester Analysis against alternative structural assignment methods. We provide a detailed workflow for its application to Macrosphelide A, demonstrating why this NMR-based solution remains the most robust, rapid, and accessible method for solution-phase stereochemical assignment.

Technical Comparison: Mosher Method vs. Alternatives

The following table contrasts the Mosher method with X-ray crystallography and Total Synthesis, highlighting resource requirements and strategic utility.

FeatureMosher Ester Analysis (NMR)X-Ray Crystallography Total Synthesis
Primary Requirement ~5 mg of sample with a secondary alcohol/amine.High-quality single crystal.Full synthetic route design.
Speed to Result 24–48 Hours (Derivatization + NMR).Weeks to Months (Crystal screening).Months to Years.
Physical State Works on oils, amorphous solids, and solutions.Strictly Crystalline only.N/A
Destructive? Yes (Derivatization required).Non-destructive.N/A
Reliability High (Self-validating via

signs).
Absolute (Direct imaging).Absolute (Proof by identity).
Cost Efficiency High (Standard reagents/NMR).Medium (Synchrotron access may be needed).Low (High labor/material cost).

Expert Insight: For Macrosphelide A, which isolates as a viscous oil or microcrystalline solid depending on purity, X-ray analysis is frequently non-viable during early discovery. Mosher analysis allows for the assignment of the chiral centers (specifically the monomeric hydroxy-acid units) without the bottleneck of crystallization.

Mechanism of Action: The Modified Mosher Method

The Modified Mosher Method relies on the anisotropic shielding effect of the phenyl ring in


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) esters.
The Shielding Model

When a chiral secondary alcohol reacts with (R)- and (S)-MTPA chloride, the resulting esters adopt a preferred conformation where the CF


 group, the carbonyl oxygen, and the carbinyl proton are syn-coplanar.
  • In the (R)-MTPA ester: The phenyl group shields protons on the

    
     side of the molecule (see diagram below).
    
  • In the (S)-MTPA ester: The phenyl group shields protons on the

    
     side.
    
  • The Metric:

    
    .
    
    • Positive

      
       values cluster on one side of the chiral center.
      
    • Negative

      
       values cluster on the other.
      
Visualization of the Mosher Model

MosherModel cluster_0 Conformational Preference cluster_1 Calculation Logic MTPA_Center MTPA Chiral Center (Syn-Coplanar Arrangement) Shielding Phenyl Shielding Cone (Affects Upfield Shifts) MTPA_Center->Shielding Induces Delta_Calc Calculate Δδ = δ(S-ester) - δ(R-ester) Pos_Sign Positive Δδ (>0) Right Side Unshielded in S Delta_Calc->Pos_Sign Neg_Sign Negative Δδ (<0) Left Side Shielded in S Delta_Calc->Neg_Sign

Caption: Logical flow of the Mosher Model. The phenyl ring's anisotropic effect causes predictable upfield shifts, allowing spatial assignment of substituents.

Case Study: Absolute Configuration of Macrosphelide A

Macrosphelide A is a trilactone composed of three hydroxy-acid subunits. Since the core structure lacks free hydroxyl groups suitable for direct derivatization, the robust protocol involves hydrolysis to the monomeric unit followed by Mosher analysis.

Experimental Protocol

Objective: Determine the absolute configuration of the secondary alcohol at C-4 of the monomeric unit (4-hydroxy-5-hexenoic acid derivative).

Step 1: Hydrolysis and Isolation[1]
  • Dissolve Macrosphelide A (10 mg) in MeOH (2 mL).

  • Add 1N NaOH (0.5 mL) and stir at ambient temperature for 4 hours to cleave ester linkages.

  • Acidify with 1N HCl and extract with EtOAc.

  • Methylate the resulting seco-acid using diazomethane or TMS-diazomethane to yield the hydroxy methyl ester .

Step 2: Derivatization (Mosher Ester Synthesis)

Perform parallel reactions in two clean NMR tubes or vials:

  • Reaction A ((S)-MTPA Ester):

    • Dissolve 2 mg of hydroxy methyl ester in dry pyridine-d5 (0.5 mL).

    • Add (R)-(-)-MTPA-Cl (10 µL). Note: (R)-acid chloride gives the (S)-ester.

    • Incubate at room temperature for 12 hours.

  • Reaction B ((R)-MTPA Ester):

    • Dissolve 2 mg of hydroxy methyl ester in dry pyridine-d5 (0.5 mL).

    • Add (S)-(+)-MTPA-Cl (10 µL). Note: (S)-acid chloride gives the (R)-ester.

    • Incubate at room temperature for 12 hours.

Step 3: NMR Analysis & Calculation[2]
  • Acquire

    
    H NMR (500 MHz or higher) for both samples.[3]
    
  • Assign proton signals using COSY/HSQC if necessary.

  • Tabulate chemical shifts (

    
    ) and calculate 
    
    
    
    .
Experimental Workflow Diagram

Workflow Start Macrosphelide A (Trilactone) Hydrolysis Hydrolysis & Methylation Start->Hydrolysis Monomer Monomeric Hydroxy Ester Hydrolysis->Monomer Split Monomer->Split React_S React with (R)-MTPA-Cl Split->React_S React_R React with (S)-MTPA-Cl Split->React_R Prod_S (S)-MTPA Ester React_S->Prod_S Prod_R (R)-MTPA Ester React_R->Prod_R Analyze 1H NMR Analysis Calculate Δδ(S-R) Prod_S->Analyze Prod_R->Analyze

Caption: Step-by-step workflow for determining the stereochemistry of Macrosphelide A subunits.

Data Interpretation (Representative Data)

The following table illustrates the typical


 distribution observed for the monomeric unit of Macrosphelide A (derived from 4-hydroxy-5-hexenoic acid).
Proton Position

(ppm)

(ppm)

(ppm)
Spatial Assignment
H-5 (Methyl) 1.251.35-0.10 Left Side (Shielded in S)
H-4 (Carbinyl) 5.205.18+0.02Center
H-3a 2.452.30+0.15 Right Side (Unshielded in S)
H-3b 2.402.28+0.12 Right Side (Unshielded in S)
H-2 2.152.05+0.10 Right Side (Unshielded in S)

Conclusion: The negative values on the C-5 side and positive values on the C-3/C-2 side confirm the absolute configuration of the secondary alcohol. In the case of Macrosphelide A, this analysis (confirmed by Sunazuka et al.) assigned the configuration as (R) for the chiral centers in the hydroxy acid subunits.

References

  • Sunazuka, T. et al. (1997). Absolute stereochemistry of macrosphelides A and B. Journal of Antibiotics.[4][5][6][7]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols.

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[8] Chemical Reviews.

  • Takamatsu, S. et al. (1995). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule.[6] I. Taxonomy, fermentation, isolation and biological activities.[6] Journal of Antibiotics.[4][5][6][7]

Sources

Safety Operating Guide

Macrosphelide A proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Macrosphelide A: Comprehensive Operational, Handling, and Disposal Blueprint

Executive Summary Macrosphelide A (MSPA) is a potent, 16-membered macrolide antibiotic and anti-cancer agent originally isolated from Microsphaeropsis sp. As research into its ability to inhibit cell-cell adhesion and disrupt the Warburg effect accelerates, laboratory personnel must adopt rigorous operational and disposal frameworks. This guide provides drug development professionals with a field-proven, step-by-step blueprint for the safe handling, experimental utilization, and environmental neutralization of MSPA.

Mechanistic Context & Hazard Profile

To handle MSPA safely, one must understand its biological potency. MSPA is not a generic toxin; it is a highly specific enzyme inhibitor. It simultaneously targets Enolase 1 (ENO1), Aldolase A (ALDOA), and Fumarate Hydratase (FH), effectively crippling glycolysis in cancer cells and inducing apoptosis[1]. Furthermore, it exhibits targeted antimicrobial activity against Gram-positive bacteria[2].

Table 1: Quantitative Biological Activity of Macrosphelide A

Target Organism / Cell LineAssay TypeConcentration / DoseObserved Effect / Viability
HepG2 (Liver Cancer)Cell Viability12.5 µM (72h)51.7% Viability[1]
HL60 (Leukemia)Cell Viability12.5 µM (72h)54.6% Viability[1]
PBMC (Normal Cells)Cell Viability12.5 µM (72h)86.2% Viability[1]
Staphylococcus aureusAntimicrobial (MIC)57 µg/mLComplete Growth Inhibition[2]
Bacillus subtilisAntimicrobial (MIC)143 µg/mLComplete Growth Inhibition[2]

Because MSPA retains potent biological activity at micromolar concentrations, accidental exposure or improper disposal can lead to unintended cytotoxicity or environmental disruption. While not classified as acutely hazardous under standard GHS criteria for general transport[3], its biological mechanism dictates that it must be treated as a hazardous toxic organic compound in the laboratory.

MoA MSPA Macrosphelide A (MSPA) ENO1 Enolase 1 (ENO1) MSPA->ENO1 Binds & Inhibits ALDOA Aldolase A (ALDOA) MSPA->ALDOA Binds & Inhibits FH Fumarate Hydratase (FH) MSPA->FH Binds & Inhibits Glycolysis Inhibition of Glycolysis ENO1->Glycolysis ALDOA->Glycolysis FH->Glycolysis Apoptosis Cancer Cell Apoptosis Glycolysis->Apoptosis Metabolic Stress

Macrosphelide A signaling pathway and mechanism of action targeting the Warburg effect.

Standard Operating Procedure: In Vitro Experimental Workflow

When evaluating MSPA in cell-based assays, the protocol must be a self-validating system to ensure data integrity and operational safety.

Step-by-Step Methodology: MSPA Cytotoxicity & Apoptosis Assay

  • Reconstitution (Fume Hood): Dissolve lyophilized MSPA in anhydrous Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM.

    • Causality: MSPA is highly lipophilic[2]. Anhydrous DMSO ensures complete solvation without premature aqueous hydrolysis, preserving the integrity of the macrolide ring.

  • Serial Dilution: Dilute the stock solution in complete culture media to achieve a working concentration (e.g., 12.5 µM).

    • Self-Validation: Always prepare a vehicle control containing an equivalent concentration of DMSO (must be <0.1% v/v). This ensures that any observed apoptotic effects are strictly MSPA-mediated and not an artifact of solvent toxicity[1].

  • Cellular Treatment: Apply the MSPA solution to the target cell line (e.g., HL-60) in a 96-well plate. Incubate at 37°C, 5% CO2 for 72 hours.

  • Competitive Binding Validation (Optional but Recommended): To validate target specificity, pre-treat a parallel cohort of cells with excess non-biotinylated MSPA before adding a biotinylated probe. A concentration-dependent decrease in binding confirms specific target engagement with ALDOA and ENO1[1].

  • Flow Cytometry Analysis: Harvest cells and double-stain with Annexin V and 7-amino-actinomycin D (7-AAD) to quantify early and late apoptosis[1].

Macrosphelide A Proper Disposal Procedures

The disposal of MSPA must prioritize the complete destruction of its biologically active macrolide skeleton. Flushing MSPA down the drain is strictly prohibited, as it can inhibit environmental microbial ecosystems (e.g., B. subtilis populations)[2].

DisposalWorkflow Start MSPA Waste Generation Liquid Liquid Waste (DMSO/Media) Start->Liquid Solid Solid Waste (Plastics/PPE) Start->Solid SegregateL Halogen-Free Organic Carboy Liquid->SegregateL Pour carefully SegregateS Puncture-Resistant Chemical Bin Solid->SegregateS Discard Label Label: Toxic Organic (CAS: 172923-77-2) SegregateL->Label Seal & Tag SegregateS->Label Seal & Tag Incineration High-Temperature Incineration Label->Incineration EHS Transfer

Step-by-step logical workflow for the segregation and disposal of Macrosphelide A waste.

Step-by-Step Methodology: Comprehensive Waste Management

  • Source Segregation (Liquid Waste): Collect all MSPA-contaminated culture media, DMSO stock remnants, and assay buffers.

    • Procedure: Pour the liquid into a designated High-Density Polyethylene (HDPE) carboy labeled for "Halogen-Free Organic Waste."

    • Causality: Segregating MSPA from strong acids or oxidizers prevents exothermic reactions. Halogen-free designation is critical because mixing DMSO with halogenated solvents complicates the incineration process and increases disposal costs.

  • Source Segregation (Solid Waste): Collect all contaminated pipette tips, 96-well plates, microcentrifuge tubes, and nitrile gloves.

    • Procedure: Dispose of these items in a double-lined, puncture-resistant solid chemical waste receptacle. Do not place them in standard biohazard bags destined for autoclaving.

    • Causality: Autoclaving (121°C) is insufficient to reliably destroy the chemical structure of MSPA. It requires high-temperature incineration to break the carbon-carbon bonds of the macrolide ring[3].

  • Spill Response & Containment (Self-Validating System):

    • Procedure: In the event of a spill, do not use water. Absorb the liquid with an inert, non-combustible material (e.g., vermiculite or sand). Sweep the absorbed material mechanically and place it into a sealable solid waste container[3].

    • Validation: Log the spill in the laboratory's EHS incident tracker and weigh the recovered waste to ensure the spill volume matches the contained volume, verifying complete cleanup.

  • Labeling and EHS Transfer:

    • Procedure: Affix a standardized hazardous waste tag to both liquid and solid containers. The tag must explicitly state: "Toxic Organic Compound - Macrosphelide A (CAS: 172923-77-2)"[2].

    • Final Disposal: Transfer the sealed containers to the institutional Environmental Health and Safety (EHS) department. EHS will contract a licensed waste management facility to perform high-temperature incineration (>1000°C), which is the only approved method for the terminal disposal of biologically active macrolides[3].

References

*[1] Macrosphelide A Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH - PMC. nih.gov. 1 *[2] (+)-Macrosphelide A (CAS Number: 172923-77-2) | Cayman Chemical. caymanchem.com. 2 *[3] Safety Data Sheet - Cayman Chemical. caymanchem.com. 3

Sources

Operational Safety Guide: Personal Protective Equipment (PPE) & Handling Protocols for Macrosphelide A

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Macrosphelide A (MSPA) [CAS: 172923-77-2] is a potent 16-membered macrolide antibiotic and cell adhesion inhibitor.[1][2] Unlike standard antibiotics, MSPA exhibits significant cytotoxic activity against mammalian cells by inhibiting critical metabolic enzymes (ENO1, ALDOA, FH), effectively blocking the Warburg effect in cancer cells.[1]

Critical Warning: While acute systemic toxicity in murine models is reported as low, the compound's mechanism involves direct metabolic interference and apoptosis induction in human cells. It must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) (OEB 3/4 equivalent) until site-specific toxicology proves otherwise.[1][2]

Immediate Action Required:

  • Never handle the dry solid on an open bench.

  • Always use a localized exhaust system (fume hood or biological safety cabinet).[1]

  • Treat as a Sensitizer: Macrolides are known respiratory and skin sensitizers.[1]

Hazard Profile & Mechanistic Risk

To understand the safety requirements, one must understand the biological activity. MSPA is not inert; it is designed to disrupt cellular function.[1]

Mechanism of Action (The "Why" Behind the Safety)

MSPA functions as a metabolic disruptor. It binds to and inhibits three key enzymes in the glycolytic and TCA pathways:

  • Enolase 1 (ENO1)

  • Aldolase A (ALDOA)

  • Fumarate Hydratase (FH)

By blocking these, MSPA induces energy stress and apoptosis.[1] For a researcher, inhalation of dust presents a direct risk to mucosal cells, potentially triggering localized apoptosis or sensitization.[1]

Physical Properties & Solubility[1][2][3][4]
  • State: White solid / Powder.[1]

  • Solubility: Soluble in DMSO, Methanol, Chloroform; Insoluble in water.[1][3]

  • Risk Factor: High potential for static charge generation during weighing, leading to aerosolization.[1]

PPE Matrix: Activity-Based Protection

Safety is not static; it scales with risk.[1][2] Use this matrix to select the correct equipment for your specific operation.

Activity Respiratory Protection Dermal Protection (Hands) Eye/Face Protection Body Protection
Storage & Transport (Sealed Vials)Not required if integrity is intact.[1][2]Single Nitrile Gloves (min 0.11 mm)Safety Glasses with side shieldsStandard Lab Coat
Weighing / Solid Handling (< 10 mg)N95/P2 Respirator (if outside hood) or Fume Hood sash at safe height.[1]Double Nitrile Gloves (Outer glove changed immediately if contaminated).[1]Safety Goggles (prevent powder entry)Lab Coat + Tyvek Sleeves
Solubilization / Pipetting (Liquid)Fume Hood (Face velocity > 0.5 m/s).[1][2]Double Nitrile Gloves (Check DMSO compatibility).Safety GogglesLab Coat + Impervious Apron
Spill Cleanup (Powder/Liquid)P100/P3 Half-Face Respirator or PAPR.[1][2]Chemical Resistant Gloves (e.g., Silver Shield or thick Nitrile).[1]Full Face Shield over GogglesTyvek Coverall (Type 5/6) + Shoe Covers

Operational Protocols

Protocol A: Safe Weighing & Solubilization

Objective: Dissolve MSPA solid into DMSO or Methanol without generating airborne particulates.

  • Engineering Setup:

    • Verify Fume Hood/BSC certification.[1]

    • Place an anti-static gun and analytical balance inside the hood.

    • Line the work surface with a plastic-backed absorbent pad (absorbent side up).[1]

  • Preparation:

    • Don PPE: Double nitrile gloves, lab coat, goggles.[1]

    • Pre-weigh the solvent (e.g., DMSO) in a target vial to avoid transferring dry powder.[1]

  • The Transfer (Critical Step):

    • Note: MSPA powder is static-prone.[1][2] Use the anti-static gun on the vial before opening.

    • Open the MSPA source vial gently.

    • Use a disposable anti-static spatula.[1] Do not pour.

    • Transfer solid directly into the pre-weighed solvent vial.

    • Technique: Keep hands deep inside the hood; minimize air disturbance.

  • Solubilization:

    • Cap the target vial immediately.

    • Vortex inside the hood until clear.

    • Wipe the exterior of the vial with a Kimwipe soaked in 70% Ethanol/Methanol before removing from the hood.

Protocol B: Spill Response Workflow

Scenario: You have dropped a vial containing 5 mg of MSPA powder.

  • Evacuate & Isolate: Alert nearby personnel. Post "Do Not Enter" signage.[1]

  • PPE Upgrade: Don P100 respirator, double gloves, and Tyvek coveralls.

  • Containment:

    • Cover the powder gently with paper towels dampened with Methanol (Solvent is key; water will not dissolve MSPA effectively, potentially spreading the powder).

    • Why Methanol? MSPA is soluble in methanol, allowing it to be absorbed into the towel rather than dispersed as dust.[1]

  • Cleanup:

    • Wipe from the outside in.

    • Place all towels into a dedicated hazardous waste bag.[1]

    • Clean the surface a second time with soap and water.

  • Verification: Check for residual dust using a UV light (if applicable/fluorescent) or visual inspection.[1]

Waste Disposal

Disposal must comply with local environmental regulations (e.g., RCRA in the US).[1]

Waste Type Classification Disposal Method
Solid Waste (Contaminated gloves, pads, vials)Hazardous Chemical Waste (Cytotoxic/Toxic)High-temperature Incineration.[1][2] Do not autoclave.
Liquid Waste (DMSO/Methanol solutions)Flammable / Toxic Solvent WasteSegregated solvent stream for incineration.[1]
Sharps (Needles exposed to MSPA)Biohazardous/Chemical SharpsRigid sharps container labeled "Cytotoxic".[1]

Visualizations

Figure 1: Risk-Based PPE Selection Logic

This decision tree guides the researcher to the correct safety setup based on the state of the material.

PPE_Logic Start Start: Handling Macrosphelide A StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Powder Liquid Liquid Solution (DMSO/MeOH) StateCheck->Liquid Dissolved QuantityCheck Quantity > 10 mg? Solid->QuantityCheck MedRisk MODERATE RISK Req: Fume Hood Double Nitrile Gloves Liquid->MedRisk Pipetting/Open LowRisk LOWER RISK Req: Lab Coat Single Nitrile Gloves Safety Glasses Liquid->LowRisk Sealed/Storage HighRisk HIGH RISK Req: Fume Hood + N95/P100 Double Gloves + Tyvek Sleeves QuantityCheck->HighRisk Yes QuantityCheck->MedRisk No

Caption: Decision logic for selecting Personal Protective Equipment based on physical state and quantity of Macrosphelide A.

Figure 2: Mechanism of Action (Metabolic Inhibition)

Understanding the biological target reinforces the need for safety. MSPA blocks essential energy production pathways.[1][4]

MSPA_Mechanism MSPA Macrosphelide A ENO1 Enolase 1 (ENO1) MSPA->ENO1 Inhibits ALDOA Aldolase A (ALDOA) MSPA->ALDOA Inhibits FH Fumarate Hydratase (FH) MSPA->FH Inhibits Glucose Glucose Glucose->ALDOA Glycolysis Pyruvate Pyruvate TCA TCA Cycle Pyruvate->TCA TCA->FH Apoptosis Apoptosis / Cell Death ENO1->Pyruvate ENO1->Apoptosis ALDOA->Apoptosis Energy Failure ALDOA->ENO1 FH->Apoptosis

Caption: Macrosphelide A induces apoptosis by simultaneously inhibiting ENO1, ALDOA, and FH enzymes in the metabolic pathway.[1][2]

References

  • Hayashi, M., et al. (1995).[1][3] "Macrosphelide, a novel inhibitor of cell-cell adhesion molecule.[1][2][3] I. Taxonomy, fermentation, isolation and biological activities."[1][3] The Journal of Antibiotics. Link

  • Ahmed, M., et al. (2021).[1] "Macrosphelide A Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH."[1][4][5] Pharmaceuticals.[1][5][6][7][8][9][10] Link[1][2]

  • Cayman Chemical. (2023).[1] "Macrosphelide A Product Information & Safety Data." Cayman Chemical.[1] Link

  • TargetMol. (2024). "Macrosphelide A - Inhibitor Catalog." TargetMol. Link

  • National Institutes of Health (NIH). (2016).[1] "Safe handling of hazardous drugs."[1][7] PubMed Central.[1] Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.